Product packaging for alpha-D-Lyxofuranose(Cat. No.:CAS No. 25545-04-4)

alpha-D-Lyxofuranose

Cat. No.: B1666897
CAS No.: 25545-04-4
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-STGXQOJASA-N
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Description

Alpha-D-Lyxofuranose (CAS 25545-04-4) is a bioactive furanose sugar and a key intermediate in synthetic carbohydrate chemistry. This pentose derivative, with the molecular formula C 5 H 10 O 5 and four defined stereocenters, serves as a versatile building block for the synthesis of more complex molecules and nucleoside analogs . Its primary research value lies in its role as a precursor for chemical synthesis. Published synthetic approaches demonstrate its utility in diastereoselective routes, such as its production from D-ribose via a Tebbe-mediated cascade reaction, underscoring its importance in methodological development . Furthermore, derivatives of D-lyxofuranose, including 1-allyl-1-deoxy compounds, are of significant interest for researchers exploring carbohydrate structure and function, with configurations confirmed by techniques like Nuclear Overhauser Effect (NOE) spectroscopy . The compound can also be functionalized into protected forms like 1,2,3,5-tetra-O-acetyl derivatives for use in further synthetic applications . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1666897 alpha-D-Lyxofuranose CAS No. 25545-04-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25545-04-4

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5+/m1/s1

InChI Key

HMFHBZSHGGEWLO-STGXQOJASA-N

SMILES

C(C1C(C(C(O1)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Appearance

Solid powder

Other CAS No.

25545-04-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-D-Lyxofuranose

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to α-D-Lyxofuranose: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to α-D-Lyxofuranose. This information is intended to support research and development efforts in medicinal chemistry, glycobiology, and other related scientific fields. D-Lyxose, a rare aldopentose sugar, serves as a crucial building block for the synthesis of various biologically active molecules, including antiviral and antitumor agents.[1] The furanose form, and specifically the α-anomer, often plays a pivotal role in the stereochemistry and biological activity of these synthetic derivatives.

Chemical Structure

α-D-Lyxofuranose is the five-membered ring isomer of the monosaccharide D-lyxose. The "α" designation indicates that the hydroxyl group on the anomeric carbon (C1) is in an axial position, below the plane of the ring in its Haworth projection. The "D" configuration signifies the stereochemistry at the chiral center furthest from the anomeric carbon (C4), which is analogous to D-glyceraldehyde.

The IUPAC name for α-D-Lyxofuranose is (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.

Molecular Structure:

  • Molecular Formula: C₅H₁₀O₅

  • Molecular Weight: 150.13 g/mol

Physicochemical Properties

PropertyValueSource
Appearance White crystalline solid[2][3]
Melting Point 106-107 °C[3]
Boiling Point Decomposes
Solubility in Water Readily soluble[2]
Specific Rotation ([α]D) Initial: +5.5° → Equilibrium: -14.0° (in water)[4]
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 5
Topological Polar Surface Area 90.2 Ų

Anomeric Equilibrium in Solution

In aqueous solution, D-lyxose undergoes mutarotation, establishing an equilibrium between its open-chain aldehyde form and its various cyclic pyranose and furanose anomers (α and β). The specific rotation of D-lyxose changes from an initial value of +5.5° to an equilibrium value of -14.0°, indicating a shift in the predominant anomeric forms.[4] While the exact percentage of each isomer at equilibrium is not well-documented for D-lyxose, for aldopentoses in general, the pyranose forms tend to be more stable and thus more abundant in solution compared to the furanose forms.

The relationship between the linear and furanose forms of D-lyxose can be visualized as follows:

G linear Linear D-Lyxose (aldehyde form) alpha_furanose α-D-Lyxofuranose linear->alpha_furanose Intramolecular hemiacetal formation beta_furanose β-D-Lyxofuranose linear->beta_furanose alpha_furanose->linear Ring opening beta_furanose->linear G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_confirmation Structural Confirmation synthesis Synthesize Lyxofuranoside Derivative nmr_acq Acquire 1H and 13C NMR Spectra synthesis->nmr_acq nmr_analysis Analyze Chemical Shifts and Coupling Constants nmr_acq->nmr_analysis anomeric_config Determine Anomeric Configuration (α/β) nmr_analysis->anomeric_config ring_conformation Assess Furanose Ring Pucker nmr_analysis->ring_conformation

References

Unveiling Nature's Rare Sugar: A Technical Guide to D-Lyxose Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, isolation, and characterization of compounds containing the rare sugar D-lyxose has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource consolidates current knowledge, focusing on the antibiotic Everninomicin D as a primary example, and provides a framework for the discovery and analysis of novel D-lyxose-containing natural products.

D-lyxose, a pentose (B10789219) sugar, is an uncommon component of natural products, making its discovery and characterization a significant endeavor in the field of natural product chemistry. This guide aims to provide a detailed overview of the known sources, biological activities, and the intricate methodologies required for the study of these rare molecules.

Everninomicin D: A Case Study in D-Lyxose-Containing Antibiotics

The most well-documented example of a naturally occurring compound containing D-lyxose is the oligosaccharide antibiotic, Everninomicin D.[1][2][3] Produced by the actinomycete Micromonospora carbonacea, Everninomicin D exhibits potent activity against a range of gram-positive bacteria, including multidrug-resistant strains.[4][5] Its unique mode of action, targeting the bacterial ribosome, has made it a subject of significant interest for the development of new antimicrobial agents.[5][6]

The D-lyxose moiety is part of a trisaccharide unit within Everninomicin D called Evertriose. The structural elucidation of this complex molecule has been a challenging feat, relying on a combination of sophisticated analytical techniques.

Quantitative Data Summary

The biological activity of Everninomicin D and its derivatives has been quantitatively assessed against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Everninomicin D against key pathogens.

Bacterial StrainMIC90% (µg/mL)
Streptococcus pneumoniae0.1
Streptococcus pyogenes0.1
Enterococcus faecalis0.2
Enterococcus faecium0.39
Clostridium difficile0.1
Data sourced from studies on the antimicrobial activity of everninomicin.[7]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the study of Everninomicin D, from its production to the characterization of its D-lyxose-containing component.

Fermentation and Isolation of Everninomicin D

The production of Everninomicin D is achieved through the fermentation of Micromonospora carbonacea. The isolation of the antibiotic complex from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

1. Fermentation:

  • Microorganism: Micromonospora carbonacea.

  • Culture Media: Specific media formulations are used to optimize the production of everninomicins.[3]

  • Fermentation Conditions: Controlled conditions of temperature, pH, and aeration are maintained throughout the fermentation process.[3]

2. Extraction and Purification:

  • The fermentation broth is typically extracted with a suitable organic solvent.

  • The crude extract is then subjected to a series of chromatographic techniques, such as column chromatography, to separate the different everninomicin components.[1][3]

Structure Elucidation of the D-Lyxose Moiety (Evertriose)

The definitive structure of Evertriose within Everninomicin D was established through a combination of chemical degradation and advanced spectroscopic methods.

1. Chemical Degradation:

  • Hydrolytic cleavage of Everninomicin D yields its constituent monosaccharides, including Evertriose.[8]

2. Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) quadrupole ion-trap tandem mass spectrometry (MS/MS) and fast-atom bombardment mass spectrometry (FAB-MS) have been instrumental in determining the sequence and connectivity of the sugar units.[2][9][10]

  • Sample Preparation: The addition of sodium chloride can facilitate the formation of abundant metal complex ions, which is beneficial for fragmentation analysis as protonation is not readily achieved for these compounds.[2][9]

  • Fragmentation Analysis: Multiple-stage mass analysis (MSn) of the sodiated species provides a series of fragment ions that are specific for the sugar sequence and can reveal ring-opening patterns.[2][9]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: A suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to determine the stereochemistry and establish the linkages between the sugar residues of Evertriose.[11]

  • Sample Preparation: Samples for NMR analysis are typically dissolved in deuterated solvents.

  • Data Analysis: The chemical shifts and coupling constants of the protons and carbons within the D-lyxose unit are compared with known values and used to confirm its identity and conformation.

Visualizing the Biosynthetic Pathway

The biosynthesis of the pentose sugars in Everninomicin D, including the precursor to D-lyxose, is a complex enzymatic process. The following diagram illustrates a simplified workflow for the characterization of enzymes involved in this pathway.

experimental_workflow gene_identification Gene Identification (Sequence Analysis) protein_expression Protein Expression and Purification gene_identification->protein_expression Cloning enzymatic_assay Enzymatic Assay with UDP-Glucuronic Acid protein_expression->enzymatic_assay Purified Enzyme mutagenesis Site-Directed Mutagenesis protein_expression->mutagenesis Generate Mutants product_analysis Product Analysis (NMR and MS) enzymatic_assay->product_analysis Reaction Products structure_elucidation Structure Elucidation of UDP-4”-keto-D-xylose and UDP-D-xylose product_analysis->structure_elucidation Spectroscopic Data activity_assay Activity Assay of Mutant Enzyme mutagenesis->activity_assay Characterize Active Site

Caption: Workflow for the characterization of EvdS6, a key enzyme in the biosynthesis of pentose sugars in Everninomicin D.[12]

Future Outlook

The study of D-lyxose-containing natural products is a nascent field with significant potential for the discovery of novel bioactive compounds. The methodologies detailed in this guide for Everninomicin D provide a robust framework for the investigation of other rare sugar-containing molecules. As analytical techniques continue to advance, it is anticipated that more D-lyxose glycosides will be identified from diverse natural sources, including marine organisms and other microorganisms, opening new avenues for drug discovery and development.

References

In-Depth Technical Guide to the Stereochemistry and Anomeric Configuration of alpha-D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the stereochemical and anomeric properties of monosaccharides is paramount for designing molecules with specific biological activities. This guide provides a detailed technical overview of alpha-D-Lyxofuranose, a pentose (B10789219) sugar of interest in various biochemical contexts.

Stereochemistry of D-Lyxofuranose

D-Lyxofuranose is a five-carbon aldose (a pentose) that exists in a furanose form, meaning it forms a five-membered ring structure. The stereochemistry of D-lyxose, the parent aldose, dictates the specific arrangement of its hydroxyl groups. In the Fischer projection of D-lyxose, the hydroxyl groups on carbons 2, 3, and 4 are oriented to the left, right, and right, respectively.

Upon cyclization to form the furanose ring, the stereochemistry of these carbons is preserved. The systematic IUPAC name for this compound is (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol. This nomenclature precisely defines the absolute configuration at each chiral center within the furanose ring.

Anomeric Configuration of this compound

The formation of the cyclic hemiacetal from the open-chain form of D-lyxose creates a new chiral center at carbon 1 (C1), known as the anomeric carbon. The orientation of the hydroxyl group at this position determines whether the anomer is alpha (α) or beta (β).

In This compound , the anomeric hydroxyl group at C1 is positioned on the opposite side of the ring from the -CH₂OH group at carbon 4 (C4). This trans relationship is the defining characteristic of the alpha anomer in the D-series of furanoses.

Conformational Analysis

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of various puckered conformations, most commonly described as envelope (E) and twist (T) forms. The exact conformation of this compound and its derivatives can be influenced by substituents and the solvent environment. Computational studies on methyl α-D-lyxofuranoside have explored its conformational space, revealing multiple stable conformers with different internal hydrogen bonding patterns.

Quantitative Data: NMR Spectroscopy

Nucleus Chemical Shift (ppm) in D₂O
¹³C NMR of Methyl α-D-lyxofuranoside
C1103.8
C276.8
C374.9
C480.7
C561.5
OCH₃55.4

Note: Data corresponds to methyl α-D-lyxofuranoside. Chemical shifts can vary slightly depending on experimental conditions.

Experimental Protocols: Synthesis of Furanosides

The synthesis of specific furanosides often involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. While a specific protocol for the direct synthesis of this compound is not detailed here, a general method for the synthesis of a xylofuranoside derivative is provided as a representative example of furanoside synthesis.

Example Protocol: Stereocontrolled Synthesis of α-Xylofuranosides

This protocol describes a general procedure for glycosylation reactions to form xylofuranosides.

Materials:

  • Donor (e.g., a protected thio-xylofuranoside)

  • Acceptor (an alcohol)

  • Diethyl ether (Et₂O)

  • 4 Å molecular sieves

  • N-Iodosuccinimide (NIS)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine

Procedure:

  • A mixture of the donor (1.7 mmol) and the acceptor (1 mmol) is prepared in Et₂O.

  • 4 Å molecular sieves (200 mg) are added to the mixture at room temperature.

  • After stirring for 1 hour, NIS (2.5 mmol) and AgOTf (0.25 mmol) are added.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After stirring for 2 hours at room temperature, the reaction is quenched by the addition of Et₃N.

  • The solution is diluted with CH₂Cl₂ and filtered through Celite.

  • The filtrate is washed with saturated aqueous Na₂S₂O₃ and brine.

  • The organic layer is dried, filtered, and concentrated to yield the crude product, which is then purified by chromatography.

Visualization of Stereochemistry and Anomeric Configuration

The following diagram illustrates the relationship between the open-chain Fischer projection of D-lyxose and the cyclized Haworth projection of this compound.

Caption: Fischer to Haworth projection of this compound.

The Biological Significance of alpha-D-Lyxofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

alpha-D-Lyxofuranose, a furanose form of the rare pentose (B10789219) sugar D-lyxose, is a molecule of significant interest not for a direct biological role within organisms, but as a crucial stereospecific building block in the synthesis of pharmacologically active nucleoside analogs. This technical guide delineates the current understanding of this compound, focusing on its application in antiviral drug discovery, the metabolic context of its parent sugar D-lyxose, and relevant experimental methodologies. While the free monosaccharide does not appear to have a defined endogenous function, its synthetic derivatives have demonstrated notable therapeutic potential.

Introduction: The Limited Direct Biological Role of this compound

Extensive investigation into the biological role of this compound has revealed a notable absence of direct involvement in the core metabolic or signaling pathways of most organisms. D-lyxose, its parent aldopentose, is itself a rare sugar, found infrequently in nature, primarily as a constituent of some bacterial glycolipids.[1] However, the specific alpha-furanose configuration is not commonly reported in natural glycoconjugates. The primary significance of this compound, therefore, lies in its utility as a chiral precursor in the chemical synthesis of nucleoside analogs with therapeutic properties.

Application in Antiviral Nucleoside Synthesis

The unique stereochemistry of this compound makes it a valuable starting material for the synthesis of nucleoside analogs with antiviral activity. The orientation of the hydroxyl groups on the furanose ring influences the three-dimensional structure of the resulting nucleoside, which in turn affects its interaction with viral and cellular enzymes.

Antiviral Activity of alpha-D-Lyxofuranosyl Nucleosides

A key example of the therapeutic potential of this compound derivatives is 9-alpha-D-lyxofuranosyladenine , which has demonstrated activity against Herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) both in vitro and in vivo.[2] Additionally, various 2-substituted alpha-D- and alpha-L-lyxofuranosyl benzimidazole (B57391) derivatives have shown efficacy against human cytomegalovirus (HCMV).[3]

The general mechanism of action for such nucleoside analogs involves intracellular phosphorylation to the triphosphate form by viral or cellular kinases. This triphosphate analog can then act as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases, thereby halting viral replication.[4]

Quantitative Antiviral Activity Data

The following table summarizes the available quantitative data on the antiviral efficacy of various lyxofuranosyl nucleoside derivatives.

CompoundVirusAssay TypeEndpointValue (µM)Reference
5-deoxy-alpha-L-lyxofuranosyl benzimidazole (2-halogen derivatives)HCMV (Towne)Plaque AssayIC500.2 - 0.4[3]
5-deoxy-alpha-L-lyxofuranosyl benzimidazole (2-halogen derivatives)HCMV (Towne)Yield Reduction AssayIC900.2 - 2[3]
alpha-L-lyxofuranosyl benzimidazole (2-isopropylamino/cyclopropylamino derivatives)HCMV (Towne)Plaque AssayIC5060 - 100[3]
alpha-L-lyxofuranosyl benzimidazole (2-isopropylamino/cyclopropylamino derivatives)HCMV (Towne)Yield Reduction AssayIC9017 - 100[3]

Metabolic Pathway of D-Lyxose

While this compound itself is not a direct participant in major metabolic pathways, its parent sugar, D-lyxose, can be metabolized by some microorganisms. The key enzyme in this process is D-lyxose isomerase (EC 5.3.1.15), which catalyzes the reversible isomerization of D-lyxose to D-xylulose.[5] D-xylulose is an intermediate in the pentose phosphate (B84403) pathway, a central route for the synthesis of nucleotides and NADPH.

metabolic_pathway D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose:e->D_Xylulose:w Isomerization PPP Pentose Phosphate Pathway D_Xylulose:e->PPP:w Enters Pathway DLI D-Lyxose Isomerase (EC 5.3.1.15) DLI->D_Lyxose

Figure 1: Microbial metabolism of D-lyxose via D-lyxose isomerase.
Quantitative Data for D-Lyxose Isomerase

The kinetic parameters of D-lyxose isomerase have been characterized for enzymes from various microbial sources. The following table presents data for the thermostable D-lyxose isomerase from Thermofilum sp..

SubstrateVmax (U/mg)Km (mM)Optimal Temperature (°C)Optimal pHReference
D-Lyxose33874>957.0[4]

Experimental Protocols

General Protocol for In Vitro Antiviral Plaque Reduction Assay

This protocol provides a general framework for assessing the antiviral activity of compounds like 9-alpha-D-lyxofuranosyladenine against HSV-1.

  • Cell Culture: Plate susceptible cells (e.g., Vero cells) in 6-well plates and grow to confluence.

  • Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Infection: Remove the growth medium from the cells and infect with the virus dilutions for 1-2 hours at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and varying concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Staining and Counting: Fix the cells with a suitable fixative (e.g., methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.

antiviral_assay_workflow start Start cell_culture Plate and grow susceptible cells start->cell_culture infection Infect cells with serial dilutions of virus cell_culture->infection treatment Apply overlay medium with test compound infection->treatment incubation Incubate for plaque formation treatment->incubation staining Fix and stain cell monolayer incubation->staining counting Count plaques staining->counting analysis Calculate % inhibition and IC50 value counting->analysis end End analysis->end

Figure 2: Workflow for an in vitro plaque reduction assay.
General Protocol for D-Lyxose Isomerase Activity Assay

This protocol is based on the colorimetric determination of the ketose (D-xylulose) produced from the aldose (D-lyxose).[4]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM Bis-Tris buffer (pH 7.0)

    • 1 mM MnCl2

    • 50 mM D-lyxose

    • Purified D-lyxose isomerase enzyme solution

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 95°C for the Thermofilum sp. enzyme) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by placing the tube on ice or by adding a quenching agent.

  • Colorimetric Detection (Cysteine-Carbazole Method): a. To an aliquot of the reaction mixture, add sulfuric acid. b. Add cysteine hydrochloride solution and incubate. c. Add carbazole (B46965) solution and incubate to allow color development.

  • Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm).

  • Quantification: Determine the concentration of D-xylulose produced by comparing the absorbance to a standard curve generated with known concentrations of D-xylulose.

  • Enzyme Activity Calculation: Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion

While this compound does not appear to possess a direct, intrinsic biological role in the organisms studied to date, its significance to biological and medicinal chemistry is undeniable. As a stereochemically defined precursor, it provides access to a class of nucleoside analogs with potent antiviral activities. Future research in this area will likely continue to focus on the synthesis of novel alpha-D-lyxofuranosyl derivatives and the elucidation of their precise mechanisms of action to develop more effective therapeutic agents. Further exploration of the glycomes of diverse microorganisms may yet reveal a natural biological role for this rare sugar.

References

The Enigmatic Pentose: A Technical Guide to the Discovery and Isolation of D-Lyxose from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and isolation of the rare sugar D-lyxose from its natural microbial sources. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing historical context, detailed experimental protocols, and quantitative data to facilitate further research and application of this unique monosaccharide.

D-lyxose, a C-2 epimer of D-xylose, is a rare aldopentose that has garnered interest in the scientific community for its potential applications in medicinal chemistry and as a building block for novel therapeutic agents. Unlike its more abundant counterparts, D-lyxose is not widespread in nature, and its discovery and isolation have been a subject of scientific investigation for decades. This whitepaper elucidates the journey of D-lyxose from its initial identification in a bacterial exopolysaccharide to the methods for its isolation and purification.

Discovery in a Microbial Glycan

The first significant report of D-lyxose as a constituent of a natural polymer dates back to the mid-20th century. In a seminal 1966 paper, Gorin and Spencer detailed the composition of an exocellular phosphonomannan produced by the yeast Trichosporon aculeatum. Through meticulous chemical analysis, they identified D-lyxose as a component of this complex polysaccharide, marking a pivotal moment in the study of rare sugars.

Subsequent research has identified D-lyxose in other microbial sources. Notably, a D-glucan produced by the bacterium Curtobacterium flaccumfaciens has also been found to contain D-lyxose residues. These discoveries have established that the primary natural sources of D-lyxose are microbial exopolysaccharides, where it exists as a component of a larger polymer.

Isolation and Purification: A Multi-Step Process

The isolation of D-lyxose from its natural microbial sources is a meticulous process that involves several key stages: cultivation of the microorganism, extraction of the exopolysaccharide, hydrolysis of the polysaccharide to its constituent monosaccharides, and finally, the chromatographic separation and purification of D-lyxose.

Experimental Protocols

1. Cultivation of Microorganism and Production of Exopolysaccharide:

The process begins with the cultivation of the D-lyxose-containing microorganism, such as Trichosporon aculeatum or Curtobacterium flaccumfaciens, in a suitable liquid medium. The composition of the medium and the culture conditions are optimized to maximize the production of the target exopolysaccharide.

  • Medium Composition: A typical medium includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts.

  • Culture Conditions: The microorganism is cultured under controlled conditions of temperature, pH, and aeration for a specific duration to allow for sufficient growth and exopolysaccharide secretion.

2. Extraction and Purification of the Exopolysaccharide:

Once the fermentation is complete, the exopolysaccharide is extracted from the culture broth.

  • Cell Removal: The bacterial or yeast cells are removed from the culture broth by centrifugation or filtration.

  • Precipitation: The exopolysaccharide is precipitated from the cell-free supernatant by the addition of a water-miscible organic solvent, such as ethanol (B145695) or acetone.

  • Purification: The crude polysaccharide precipitate is redissolved in water and further purified by dialysis against deionized water to remove low molecular weight impurities. The purified polysaccharide is then obtained by lyophilization (freeze-drying).

3. Hydrolysis of the Exopolysaccharide:

To liberate the constituent monosaccharides, the purified exopolysaccharide is subjected to hydrolysis. Acid hydrolysis is a common method.

  • Acid Hydrolysis: The polysaccharide is treated with a mineral acid, such as sulfuric acid or trifluoroacetic acid, at an elevated temperature. The conditions (acid concentration, temperature, and time) are carefully controlled to ensure complete hydrolysis while minimizing the degradation of the released sugars.

  • Neutralization: Following hydrolysis, the acidic solution is neutralized, typically with barium carbonate or a similar reagent, to precipitate the acid as an insoluble salt, which is then removed by filtration.

4. Chromatographic Separation and Purification of D-Lyxose:

The resulting mixture of monosaccharides in the hydrolysate is then separated to isolate D-lyxose.

  • Column Chromatography: A common technique is column chromatography on a cellulose (B213188) or powdered paper column. The monosaccharides are eluted with a suitable solvent system, such as a mixture of butan-1-ol, ethanol, and water.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by paper chromatography or other techniques to identify those containing D-lyxose.

  • Final Purification: The D-lyxose-containing fractions are pooled, concentrated, and may be further purified by recrystallization to obtain pure, crystalline D-lyxose.

Quantitative Data

The yield of D-lyxose from natural sources is generally low, reflecting its rarity. The following table summarizes representative quantitative data from the isolation process.

ParameterValueSource OrganismReference
Polysaccharide Composition
D-lyxose~5%Trichosporon aculeatumGorin and Spencer, 1966
D-mannoseMajor componentTrichosporon aculeatumGorin and Spencer, 1966
Phosphate (B84403)PresentTrichosporon aculeatumGorin and Spencer, 1966
D-lyxosePresentCurtobacterium flaccumfaciensScientific Literature
D-glucoseMajor componentCurtobacterium flaccumfaciensScientific Literature
Hydrolysis Conditions
Acid1N Sulfuric AcidPolysaccharideGeneral Protocol
Temperature100°CPolysaccharideGeneral Protocol
Time4-6 hoursPolysaccharideGeneral Protocol
Chromatography
Stationary PhaseCellulose or Powdered PaperMonosaccharide MixtureGeneral Protocol
Mobile PhaseButan-1-ol:Ethanol:WaterMonosaccharide MixtureGeneral Protocol

Visualizing the Workflow

The logical flow of the discovery and isolation of D-lyxose from a natural source can be visualized as a multi-stage process, from the initial identification of a potential microbial source to the final purification of the rare sugar.

Discovery_and_Isolation_of_D_Lyxose cluster_discovery Discovery Phase cluster_isolation Isolation & Purification Workflow Discovery Initial Discovery (Gorin & Spencer, 1966) Source Natural Source: Exocellular Phosphonomannan Discovery->Source Organism Microorganism: Trichosporon aculeatum Source->Organism Composition Polysaccharide Composition Analysis: Identification of D-Lyxose Organism->Composition Cultivation 1. Microbial Cultivation (e.g., T. aculeatum) Extraction 2. Polysaccharide Extraction (Centrifugation & Precipitation) Cultivation->Extraction Hydrolysis 3. Acid Hydrolysis (e.g., 1N H₂SO₄, 100°C) Extraction->Hydrolysis Neutralization 4. Neutralization (e.g., with BaCO₃) Hydrolysis->Neutralization Chromatography 5. Chromatographic Separation (Cellulose Column) Neutralization->Chromatography Purification 6. Purification & Crystallization Chromatography->Purification FinalProduct Pure D-Lyxose Purification->FinalProduct

Workflow for the Discovery and Isolation of D-Lyxose.

Biological Significance and Future Perspectives

Currently, specific signaling pathways dedicated to D-lyxose are not well-documented, likely due to its low natural abundance. It is hypothesized that D-lyxose, once assimilated, may enter into central metabolic pathways, such as the pentose (B10789219) phosphate pathway, potentially after isomerization to D-xylulose. The metabolism of D-lyxose in various organisms remains an active area of research.

The development of efficient methods for the production of D-lyxose, either through optimized isolation from natural sources or through biotechnological approaches, is crucial for unlocking its full potential. As a rare sugar, D-lyxose holds promise for the synthesis of novel pharmaceuticals, including antiviral and anticancer agents, and as a valuable tool for glycobiology research. This guide provides a foundational understanding of the natural origins of D-lyxose and the methodologies for its isolation, paving the way for future innovations in the field.

An In-depth Technical Guide to the Physical Properties of Crystalline alpha-D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Lyxofuranose, a pentose (B10789219) sugar, is a stereoisomer of other biologically relevant furanoses such as ribofuranose and xylofuranose. While D-lyxose itself is a known constituent of certain bacterial glycolipids and has applications as a precursor in the synthesis of various bioactive molecules, detailed physical and chemical data specifically for the crystalline this compound anomer is notably scarce in readily available scientific literature. In aqueous solution, D-lyxose exists as a complex equilibrium mixture of its furanose and pyranose anomers, as well as the open-chain aldehyde form. This guide provides a comprehensive overview of the known physical properties of D-lyxose, offering valuable context for researchers working with this sugar. It also outlines general experimental protocols for the synthesis and crystallization of furanosides, which can be adapted for the specific isolation of the this compound form. The biological significance of D-lyxose and its metabolic pathways are also discussed to provide a broader context for its potential applications in drug development.

Physicochemical Properties

Direct experimental data for crystalline this compound is limited. The majority of available data pertains to D-lyxose, which in its solid, crystalline state is typically a mixture of its various isomeric forms. In solution, these forms are in a dynamic equilibrium. The properties of this equilibrium mixture are summarized below.

General Properties

This compound is a monosaccharide with the chemical formula C5H10O5 and a molecular weight of 150.13 g/mol .[1][2] It is one of the anomers of D-lyxose, a five-carbon sugar (pentose) with an aldehyde group (aldose). In its crystalline form, D-lyxose is typically a white, odorless, crystalline solid.[3]

Tabulated Physical Properties of D-Lyxose

The following table summarizes the available quantitative data for D-lyxose. It is important to note that these values represent the equilibrium mixture of anomers and not specifically the isolated crystalline this compound.

PropertyValueNotes and References
Melting Point 108-112 °CThis is a range for D-lyxose, which exists as a mixture of anomers.[4]
Specific Optical Rotation ([α]D) Initial: +5.8° Equilibrium: -13.5° (in water)The initial value is for the crystalline mixture, which then mutarotates in solution to an equilibrium value.[5] The sign and magnitude of rotation are dependent on the anomeric composition.
Solubility Readily soluble in water.D-lyxose is highly polar due to its hydroxyl groups.[3]
Appearance White crystalline powder.[3][6]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and crystallization of this compound are not readily found in the literature. However, general methods for the preparation of furanosides and the crystallization of sugars can be adapted.

Synthesis of D-Lyxofuranose Derivatives

The synthesis of furanosides often involves the protection of hydroxyl groups, followed by glycosylation and subsequent deprotection. A common starting material is D-lyxose.

Protocol Outline for the Synthesis of a Generic Methyl D-Lyxofuranoside:

  • Protection of D-Lyxose: D-lyxose is treated with a protecting group reagent, such as acetone (B3395972) in the presence of an acid catalyst, to form an isopropylidene derivative. This directs the subsequent reactions to specific hydroxyl groups.

  • Glycosylation: The protected lyxose derivative is then reacted with a glycosyl donor, for example, methanol (B129727) in the presence of an acid catalyst, to form the methyl glycoside. This reaction can yield a mixture of alpha and beta anomers.

  • Separation of Anomers: The resulting anomeric mixture is typically separated using chromatographic techniques, such as column chromatography on silica (B1680970) gel.

  • Deprotection: The protecting groups are removed to yield the final methyl D-lyxofuranoside.

Crystallization of Furanosides

The crystallization of sugars is often challenging due to their high solubility and tendency to form syrups. The following are general techniques that can be applied.

Protocol for Crystallization:

  • Solvent Selection: A suitable solvent system is crucial. This is often a mixture of a good solvent (e.g., water, methanol) and a poor solvent (e.g., ethanol, isopropanol, acetone). The goal is to find a system where the sugar is soluble at a higher temperature and less soluble at a lower temperature.

  • Dissolution: The purified this compound syrup is dissolved in a minimal amount of the hot "good" solvent.

  • Inducing Crystallization: The "poor" solvent is slowly added to the solution until it becomes slightly turbid. The solution is then allowed to cool slowly and undisturbed. Seeding with a small crystal, if available, can promote crystallization.

  • Crystal Growth: The solution is left at a low temperature (e.g., 4 °C) for an extended period to allow for the growth of crystals.

  • Isolation: The crystals are isolated by filtration, washed with a cold solvent, and dried under vacuum.

G cluster_synthesis Synthesis cluster_crystallization Crystallization D-Lyxose D-Lyxose Protected_Lyxose Protected_Lyxose D-Lyxose->Protected_Lyxose Protection Anomeric_Mixture Anomeric_Mixture Protected_Lyxose->Anomeric_Mixture Glycosylation Alpha_Anomer Alpha_Anomer Anomeric_Mixture->Alpha_Anomer Chromatography Beta_Anomer Beta_Anomer Anomeric_Mixture->Beta_Anomer Syrup Syrup Alpha_Anomer->Syrup Deprotection Hot_Solution Hot_Solution Syrup->Hot_Solution Dissolve in good solvent Crystals Crystals Hot_Solution->Crystals Add poor solvent, cool slowly

Caption: General workflow for the synthesis and crystallization of a furanoside.

Biological Significance and Signaling Pathways

Direct involvement of this compound in specific signaling pathways has not been extensively documented. However, D-lyxose and its metabolites are of biological interest.

D-Lyxose Metabolism

D-lyxose can be metabolized by some microorganisms through the pentose phosphate (B84403) pathway. The initial step often involves the isomerization of D-lyxose to D-xylulose, catalyzed by D-lyxose isomerase.[7][8] D-xylulose-5-phosphate is a key intermediate in the pentose phosphate pathway, which plays a central role in the metabolism of carbohydrates and the production of NADPH and precursors for nucleotide biosynthesis.[9]

G D-Lyxose D-Lyxose D-Xylulose D-Xylulose D-Lyxose->D-Xylulose D-Lyxose Isomerase D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway D-Xylulose-5-P->Pentose_Phosphate_Pathway

Caption: Simplified metabolic entry of D-lyxose into the pentose phosphate pathway.

Role in Drug Development

D-lyxose serves as a chiral precursor in the synthesis of various biologically active molecules, including nucleoside analogs with potential antiviral or anticancer properties.[10] The specific stereochemistry of D-lyxose makes it a valuable building block for creating complex molecules with defined three-dimensional structures, which is critical for their interaction with biological targets.

Conclusion

While specific physical data for crystalline this compound is not widely available, this guide provides a comprehensive overview of the properties of the parent sugar, D-lyxose, and outlines general methodologies for the synthesis and crystallization of the furanose anomer. The biological context of D-lyxose metabolism and its utility as a synthetic precursor highlight the potential importance of its individual anomers in biochemical research and drug development. Further research is warranted to fully characterize the physical properties of crystalline this compound to facilitate its application in these fields.

References

Conformational Analysis of Lyxofuranose Rings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered furanose ring, a fundamental component of numerous biologically significant molecules including nucleic acids and bacterial polysaccharides, exhibits considerable conformational flexibility. This inherent mobility is critical to its function, influencing molecular recognition, reactivity, and biological activity. Among the pentofuranoses, the lyxofuranose ring presents a unique conformational landscape. This technical guide provides a comprehensive overview of the principles and methodologies employed in the conformational analysis of lyxofuranose rings. We delve into the primary experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and the computational approaches, particularly Density Functional Theory (DFT), used to elucidate the three-dimensional structures and dynamic behavior of these sugar moieties. Detailed experimental protocols, quantitative data analysis, and logical workflows are presented to equip researchers with the necessary tools for rigorous conformational assessment.

Introduction to Furanose Ring Conformation

Unlike the more rigid six-membered pyranose rings, which predominantly adopt chair conformations, five-membered furanose rings are characterized by a continuous spectrum of conformations described by the concept of pseudorotation. This flexibility arises from the low energy barriers between a series of puckered forms, which can be visualized on a pseudorotational wheel. The conformation of a furanose ring can be precisely defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm).

The pseudorotation cycle encompasses a series of envelope (E) and twist (T) conformations. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three. For furanose rings, specific conformations are often designated by the atom that is maximally displaced from the mean plane and whether it is displaced on the same side ('endo') or the opposite side ('exo') as the C5' substituent.

The two most populated conformational regions for furanose rings are the North (N-type) and South (S-type) hemispheres of the pseudorotational wheel.

  • North (N) Conformations: Characterized by a C3'-endo pucker.

  • South (S) Conformations: Characterized by a C2'-endo pucker.

The equilibrium between these N and S conformers is a key determinant of the overall shape of molecules containing furanose rings and is crucial for their biological function.

Experimental Determination of Lyxofuranose Conformation

The solution and solid-state conformations of lyxofuranose rings are primarily determined by NMR spectroscopy and X-ray crystallography, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For furanose rings, the analysis of three-bond proton-proton coupling constants (³JHH) provides detailed information about the dihedral angles between adjacent protons, which are directly related to the ring's pucker.

The relationship between the vicinal coupling constant (³JHH) and the dihedral angle (Φ) is described by the Karplus equation:

³JHH = A cos²(Φ) + B cos(Φ) + C

where A, B, and C are empirically derived parameters. By measuring the ³JHH values from an NMR spectrum, the corresponding dihedral angles can be estimated, and thus the ring's conformation can be inferred.

Quantitative Data:

The following table summarizes typical ³JHH coupling constants for methyl α-D-lyxofuranoside in its primary North and South conformations in solution. These values are essential for conformational analysis using software such as PSEUROT.

Coupling ConstantNorth (N) Conformer (Hz)South (S) Conformer (Hz)
³J(H1, H2)1.0 - 2.05.0 - 7.0
³J(H2, H3)4.0 - 6.00.5 - 2.0
³J(H3, H4)6.0 - 8.03.0 - 5.0
X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a lyxofuranose-containing compound, the precise coordinates of each atom can be determined. From these coordinates, the endocyclic dihedral angles of the furanose ring can be calculated, providing an unambiguous determination of its conformation in the crystal lattice.

Quantitative Data:

The following table presents the endocyclic dihedral angles for methyl α-D-lyxofuranoside as determined by X-ray crystallography (CCDC 112951).[1] These values define the specific envelope conformation of the ring in the solid state.

Dihedral AngleValue (°)
C1-C2-C3-C4-28.9
C2-C3-C4-O412.1
C3-C4-O4-C19.3
C4-O4-C1-C2-23.5
O4-C1-C2-C331.0

Computational Analysis of Lyxofuranose Conformation

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of furanose rings. These methods allow for the calculation of the relative energies of different conformers and the energy barriers between them, providing a detailed understanding of the ring's flexibility.

Workflow for Conformational Analysis:

The following diagram illustrates a typical workflow for the computational analysis of lyxofuranose ring conformation.

computational_workflow start Initial Structure Generation (e.g., from crystal data) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt Select low-energy conformers freq_calc Frequency Calculation (Confirm minima) dft_opt->freq_calc nmr_calc NMR Parameter Calculation (³JHH, chemical shifts) dft_opt->nmr_calc energy_analysis Relative Energy Analysis freq_calc->energy_analysis Identify stable conformers comparison Comparison with Experimental Data energy_analysis->comparison nmr_calc->comparison

Computational analysis workflow for lyxofuranose rings.

Integrated Conformational Analysis

A comprehensive understanding of lyxofuranose ring conformation is best achieved by integrating experimental and computational data. The workflow below illustrates this integrated approach.

integrated_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration and Modeling nmr NMR Spectroscopy pseudorot PSEUROT Analysis nmr->pseudorot ³JHH values xray X-ray Crystallography model Conformational Model xray->model Solid-state conformation dft DFT Calculations dft->pseudorot Theoretical conformer geometries pseudorot->model Solution-state equilibrium

Integrated workflow for lyxofuranose conformational analysis.

Detailed Experimental Protocols

NMR Spectroscopic Analysis

Objective: To determine the ³JHH coupling constants of a lyxofuranoside in solution.

Materials:

  • Lyxofuranoside sample (5-10 mg)

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • NMR tube

  • High-field NMR spectrometer (≥ 500 MHz)

Procedure:

  • Sample Preparation: Dissolve the lyxofuranoside sample in the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and signal dispersion.

    • Acquire a two-dimensional ¹H-¹H Correlation SpectroscopY (COSY) spectrum. This experiment is crucial for identifying which protons are coupled to each other.

    • If significant signal overlap is present, a two-dimensional Total Correlation SpectroscopY (TOCSY) experiment can be beneficial to identify all protons within a spin system.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the proton resonances based on their chemical shifts, multiplicities, and cross-peaks in the COSY spectrum.

    • Carefully measure the ³JHH coupling constants from the fine splitting of the signals in the high-resolution ¹H spectrum. The COSY cross-peak fine structure can also aid in this analysis.

X-ray Crystallographic Analysis

Objective: To determine the solid-state conformation of a lyxofuranoside.

Materials:

  • Purified lyxofuranoside sample

  • Crystallization solvents

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystallization:

    • Screen for crystallization conditions by varying parameters such as solvent, precipitant, temperature, and pH. Vapor diffusion is a commonly used method.

    • Grow single crystals of suitable size and quality for X-ray diffraction (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a single crystal on the goniometer of the X-ray diffractometer.

    • Cool the crystal in a stream of liquid nitrogen to minimize radiation damage.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic coordinates and other parameters against the experimental data to obtain the final crystal structure.

  • Data Analysis:

    • Extract the final atomic coordinates from the refined structure.

    • Calculate the endocyclic dihedral angles of the lyxofuranose ring to determine its precise conformation.

Density Functional Theory (DFT) Calculations

Objective: To computationally model the conformational landscape of a lyxofuranose ring.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

  • GaussView, Avogadro, or other molecular visualization software.

Procedure:

  • Initial Structure Generation: Create an initial 3D structure of the lyxofuranoside. The crystal structure, if available, is an excellent starting point.

  • Conformational Search (Optional but Recommended): For a thorough exploration, perform an initial conformational search using a less computationally expensive method like molecular mechanics (e.g., with the GLYCAM force field) to identify a set of low-energy conformers.

  • Geometry Optimization:

    • For each low-energy conformer (or for specific target conformations like envelope and twist forms), perform a full geometry optimization using DFT. A common and reliable level of theory is B3LYP with the 6-31G* basis set.

    • The optimization should be performed in the gas phase or with an implicit solvent model (e.g., PCM) to simulate solution conditions.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

    • The frequency calculation also provides the zero-point vibrational energy and thermal corrections to the electronic energy.

  • Energy Analysis:

    • Compare the relative energies (including thermal corrections) of the stable conformers to determine their predicted populations according to the Boltzmann distribution.

  • NMR Parameter Calculation (Optional):

    • For the optimized geometries, calculate NMR parameters such as ³JHH coupling constants. This allows for a direct comparison with experimental NMR data and serves as a validation of the computational model.

Conclusion

The conformational analysis of lyxofuranose rings is a multifaceted endeavor that requires a synergistic approach, combining high-resolution experimental data with robust computational modeling. NMR spectroscopy provides insights into the dynamic equilibrium of conformers in solution, while X-ray crystallography offers a precise snapshot of the solid-state structure. DFT calculations complement these techniques by providing a detailed map of the potential energy surface, revealing the relative stabilities of different puckered forms and the energetic pathways for their interconversion. A thorough understanding of the conformational preferences of lyxofuranose rings is paramount for elucidating the structure-function relationships of the many vital biomolecules in which they are found, and it is a critical component in the rational design of novel therapeutics.

References

An In-depth Analysis of the Anomeric Stability of D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the factors governing the relative stability of α-D-lyxofuranose and β-D-lyxofuranose. While D-lyxose predominantly exists in the more stable pyranose form in aqueous solution, understanding the conformational preferences of the less abundant furanose isomers is critical for applications in drug design and chemical biology. This document synthesizes theoretical principles of carbohydrate stereochemistry, available quantitative data, and detailed experimental methodologies to elucidate the stability relationship between the two furanose anomers. Key determinants, including the anomeric effect, steric hindrance from syn-axial hydroxyl groups, and intramolecular hydrogen bonding, are discussed. Methodologies for the experimental quantification of anomeric equilibria using Nuclear Magnetic Resonance (NMR) spectroscopy are detailed, and relevant metabolic pathways are visualized.

Introduction to D-Lyxose and Anomeric Forms

D-Lyxose is an aldopentose, a five-carbon sugar, that plays a role in various biological contexts, including as a component of bacterial glycolipids. Like other aldoses, D-lyxose exists in equilibrium between its open-chain aldehyde form and cyclic hemiacetal structures. These cyclic forms can be six-membered rings (pyranoses) or five-membered rings (furanoses). The formation of the cyclic hemiacetal creates a new stereocenter at the anomeric carbon (C1), resulting in two distinct diastereomers known as anomers: alpha (α) and beta (β).

The orientation of the hydroxyl group at the anomeric carbon relative to the C4 substituent in the Haworth projection determines the anomer. In the case of D-sugars, the α-anomer has the anomeric hydroxyl group on the opposite side of the ring from the CH₂OH group (at C4), while the β-anomer has it on the same side. The relative stability of these anomers is dictated by a complex interplay of stereoelectronic and conformational effects. While the pyranose form of D-lyxose is thermodynamically favored in solution, the furanose ring, with its inherent flexibility, is a crucial structural motif in many biologically important molecules, most notably nucleic acids (containing the related sugar, D-ribose). Therefore, a thorough understanding of the stability of D-lyxofuranose anomers is of significant interest.

Conformational Analysis and Stereochemical Factors

The stability of the α- and β-anomers of D-lyxofuranose is primarily influenced by three major factors:

  • The Anomeric Effect: This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon in a pyranose ring. In furanose rings, the anomeric effect stabilizes conformations where there is an anti-periplanar arrangement between a lone pair on the ring oxygen and the anti-bonding orbital (σ*) of the anomeric C-O bond. This effect typically stabilizes the α-anomer.

  • Steric Hindrance: The furanose ring is not planar and adopts puckered "envelope" or "twist" conformations to minimize torsional strain. In D-lyxose, the hydroxyl groups at C2 and C3 are in a syn (cis) configuration. This arrangement can lead to significant steric repulsion, particularly in the α-anomer where the C1 hydroxyl is also on the same side as the C2 hydroxyl. This 1,2-cis interaction can destabilize the α-anomer.

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups in D-lyxofuranose allows for the formation of intramolecular hydrogen bonds. Computational studies on methyl α-D-lyxofuranoside have shown that the most stable gas-phase conformers are those that are stabilized by multiple internal hydrogen bonds. The potential for these hydrogen bonds to stabilize or destabilize a particular anomer depends on the specific ring pucker and the resulting orientation of the hydroxyl groups.

In aqueous solution, the situation is further complicated by solvation effects, where intermolecular hydrogen bonding with water molecules can disrupt intramolecular hydrogen bonds and alter the energetic landscape.

Thermodynamic Stability and Equilibrium Data

While extensive quantitative data on the anomeric equilibrium of D-lyxose in its pyranose form is available, there is a notable lack of published experimental data specifically quantifying the equilibrium distribution of the α-D-lyxofuranose and β-D-lyxofuranose anomers in solution. The furanose forms of D-lyxose are present in very low concentrations at equilibrium, making their quantification challenging.

However, data for the dominant pyranose forms provide context.

Anomer FormConformationPercentage in D₂O at 298 K (%)[1]
α-D-Lyxopyranose¹C₄46
β-D-Lyxopyranose⁴C₁34
α-D-Lyxopyranose⁴C₁20
Total α-Pyranose -66
Total β-Pyranose -34

Table 1: Anomeric and conformational equilibrium of D-Lyxose in aqueous solution as determined by NMR spectroscopy.[1]

From the data in Table 1, the Gibbs free energy difference (ΔG°) for the pyranose anomerization (β ⇌ α) can be calculated using the formula ΔG° = -RTln(Keq), where Keq = [%α]/[%β].

EquilibriumKeqΔG° (kJ/mol at 298 K)More Stable Anomer
β-pyranose ⇌ α-pyranose1.94-1.64α-pyranose

Table 2: Calculated thermodynamic parameters for D-Lyxopyranose anomeric equilibrium.

For the furanose forms, in the absence of direct experimental data, stability must be inferred from theoretical principles. The steric clash between the cis-oriented hydroxyl groups at C1 and C2 in the α-furanose anomer would suggest a degree of destabilization relative to the β-anomer, where these groups are trans. However, the anomeric effect would favor the α-anomer. The balance of these opposing effects, along with the influence of solvation, will ultimately determine the equilibrium position, which remains a subject for further experimental investigation.

Experimental Protocols for Anomer Analysis

The primary method for determining the equilibrium composition of carbohydrate anomers in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. The anomeric protons (H1) of the different cyclic forms resonate at distinct chemical shifts, allowing for their identification and quantification.

Protocol: ¹H NMR Spectroscopy for D-Lyxose Anomer Quantification
  • Sample Preparation:

    • Dissolve a precisely weighed amount of crystalline D-lyxose (e.g., 10-20 mg) in a known volume (e.g., 0.6 mL) of deuterium (B1214612) oxide (D₂O). D₂O is used to avoid a large solvent signal from water in the ¹H spectrum.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (typically several hours) to ensure that mutarotation has reached equilibrium.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key parameters include:

      • Temperature: A constant and accurately controlled temperature is crucial (e.g., 298 K).

      • Pulse Sequence: A standard single-pulse experiment is usually sufficient. Solvent suppression techniques may be employed to minimize the residual HDO signal.

      • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the anomeric protons) is critical for accurate quantification to ensure complete relaxation of the signals between scans.

      • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Identify the signals corresponding to the anomeric protons (H1) of the α- and β-furanose and pyranose anomers. These signals typically appear in a downfield region of the spectrum (around 4.5-5.5 ppm) and are well-separated.

    • Integrate the area under each anomeric proton signal.

    • The relative percentage of each anomer is calculated by dividing its integral value by the sum of the integrals for all anomeric signals and multiplying by 100.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve D-Lyxose in D₂O prep2 Equilibrate at Constant Temperature (Mutarotation) prep1->prep2 acq1 Acquire ¹H NMR Spectrum (High-Field Spectrometer) prep2->acq1 acq2 Apply Solvent Suppression acq1->acq2 proc1 Fourier Transform, Phase & Baseline Correction acq2->proc1 proc2 Identify Anomeric Proton Signals proc1->proc2 proc3 Integrate Signal Areas proc2->proc3 proc4 Calculate Relative Percentages of Anomers proc3->proc4

Caption: Experimental workflow for the quantification of D-lyxose anomers using NMR.

Biological Relevance and Metabolic Pathway

D-Lyxose is not as central to metabolism as glucose, but it can be metabolized by certain microorganisms. The key enzyme in its initial metabolism is D-lyxose isomerase. This enzyme catalyzes the reversible isomerization of D-lyxose to the ketose D-xylulose. D-Xylulose is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the production of NADPH and the precursor for nucleotide synthesis. The entry of D-lyxose into this central metabolic pathway highlights its biological relevance.

G cluster_pathway Metabolic Pathway of D-Lyxose lyx α/β-D-Lyxofuranose (and Pyranose) xyl D-Xylulose lyx->xyl D-Lyxose Isomerase ppp Pentose Phosphate Pathway (PPP) xyl->ppp Xylulokinase

Caption: Metabolic entry of D-lyxose into the Pentose Phosphate Pathway.

Conclusion

The relative stability of α-D-lyxofuranose and β-D-lyxofuranose is governed by a delicate balance of the anomeric effect, which tends to stabilize the α-anomer, and steric repulsions between adjacent syn-hydroxyl groups, which likely destabilize the α-anomer. While the pyranose form of D-lyxose is dominant in solution, with the α-anomer being more stable than the β-anomer, a definitive quantitative measure of the furanose anomeric equilibrium remains to be experimentally determined. The protocols outlined in this guide provide a clear path for future investigations using NMR spectroscopy to resolve this question. A deeper understanding of these subtle conformational preferences is essential for the rational design of lyxose-containing therapeutic agents and for advancing our knowledge of carbohydrate chemistry.

References

Spectroscopic Deep Dive: A Technical Guide to the Characterization of alpha-D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-D-Lyxofuranose, a pentose (B10789219) sugar of significant interest in glycobiology and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and a logical workflow for the spectroscopic analysis of such carbohydrate compounds.

Spectroscopic Data of D-Lyxose

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates. In solution, D-lyxose exists as an equilibrium mixture of its alpha and beta pyranose and furanose forms.

¹³C NMR Data for D-Lyxose in D₂O

While specific data for the furanose form is limited, the chemical shifts for the more abundant pyranose forms have been reported.[1]

Carbon Atomα-D-Lyxopyranose (ppm)β-D-Lyxopyranose (ppm)
C195.595.9
C271.571.5
C372.074.2
C469.068.0
C564.665.7

Note: Data acquired on a 75 MHz spectrometer in D₂O.[1]

¹H NMR Data

In aqueous solution, the anomeric protons of the different isomers of D-lyxose give rise to distinct signals. Studies have shown that D-lyxose in water exists in an equilibrium of its anomers, with the α-anomer being predominant.[2] The anomeric proton (H1) of furanose sugars typically resonates in the region of 5.0-5.5 ppm. The remaining ring protons are usually found in the 3.5-4.5 ppm range. Due to the flexibility of the furanose ring, the coupling constants (J-values) between vicinal protons can vary significantly and are crucial for conformational analysis.

Infrared (IR) Spectroscopy

The IR spectrum of a carbohydrate like this compound is characterized by the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)AssignmentIntensity
~3400O-H stretching (strong, broad)Strong
~2900C-H stretchingMedium
~1460O-H bendingMedium
1150-1000C-O stretching, C-C stretchingStrong
Below 1000"Fingerprint" regionComplex

The broad and intense absorption around 3400 cm⁻¹ is characteristic of the hydroxyl groups. The region between 1150 and 1000 cm⁻¹ is dominated by C-O and C-C stretching vibrations and is often referred to as the "saccharide region." The complex pattern of bands below 1000 cm⁻¹ constitutes the "fingerprint region," which is unique to the molecule and highly sensitive to its specific structure and conformation.

Mass Spectrometry (MS)

Mass spectrometry of underivatized monosaccharides can be challenging due to their low volatility. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. The expected molecular ion for this compound (C₅H₁₀O₅) would be observed as an adduct with a cation, for example, [M+Na]⁺ at m/z 173.04. Fragmentation patterns would involve the loss of water molecules and cleavage of the sugar ring, providing structural information.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy of Carbohydrates

Sample Preparation:

  • Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for its ability to exchange with the hydroxyl protons, simplifying the spectrum.

  • Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift calibration (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a controlled temperature (e.g., 298 K).

  • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • To aid in structural elucidation, two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and TOCSY (Total Correlation Spectroscopy) to identify protons within a spin system are highly recommended.

Data Acquisition (¹³C NMR):

  • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

  • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time are required compared to ¹H NMR.

  • Two-dimensional heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the carbon and attached proton signals.

FT-IR Spectroscopy of Carbohydrates

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry the carbohydrate sample to remove any residual water.

  • Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Grind the mixture to a fine, homogeneous powder.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is presented as transmittance or absorbance as a function of wavenumber.

Mass Spectrometry of Carbohydrates

Sample Preparation (ESI-MS):

  • Prepare a dilute solution of the carbohydrate sample (e.g., 1-10 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

  • To enhance ionization, a small amount of a salt (e.g., sodium acetate) can be added to promote the formation of sodiated adducts.

Data Acquisition:

  • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or cation adducts ([M+Na]⁺, [M+K]⁺).

  • For structural analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a carbohydrate such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Interpretation cluster_structure Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI or MALDI) Sample->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - 2D Correlations NMR->NMR_Data IR_Data IR Spectrum Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight Determination - Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation: - Connectivity - Stereochemistry - Conformation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Unveiling the Energetic Landscape: A Technical Guide to the Thermodynamic Properties of Furanose Sugars in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermodynamic properties of furanose sugars in solution, providing a comprehensive resource for understanding the conformational and anomeric equilibria critical to their biological function. Furanose rings, the five-membered cyclic structures of carbohydrates, are fundamental components of nucleic acids and various polysaccharides. Their inherent flexibility, in contrast to the more rigid pyranose forms, results in a complex conformational landscape with significant implications for molecular recognition, reactivity, and drug design.

This guide summarizes key thermodynamic data, details the experimental and computational methodologies used to determine these properties, and provides visual representations of the analytical workflows.

Thermodynamic Landscape of Furanose Sugars

In aqueous solution, furanose sugars exist in a dynamic equilibrium between different anomers (α and β) and a multitude of ring conformations.[1] The thermodynamic stability of these forms is governed by a delicate balance of steric and stereoelectronic effects, including the anomeric and gauche effects, as well as interactions with the solvent.[2] Unlike their six-membered pyranose counterparts, which predominantly adopt stable chair conformations, furanoses exhibit a high degree of flexibility, interconverting between various envelope and twist forms.[2][3]

Anomeric and Conformational Equilibria

The equilibrium distribution of furanose anomers and conformers is dictated by the Gibbs free energy (ΔG°) of each species. This, in turn, is a function of enthalpy (ΔH°) and entropy (ΔS°). While furanoses are generally less thermodynamically stable than the corresponding pyranoses, specific substitutions or environmental conditions can shift this equilibrium.[4] For instance, at elevated temperatures, the population of furanose forms of ribose increases, a phenomenon with potential implications for prebiotic chemistry.[5][6]

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic parameters for the conformational and anomeric equilibria of selected furanose sugars in solution. These data have been primarily determined using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Table 1: Thermodynamic Parameters for D-Ribose Isomerization in Solution [6]

SpeciesParameterPure Water"Hadean" Water
β-pyranose ΔE (kJ/mol)0.75 ± 0.010.39 ± 0.01
η6.24.2
α-pyranose ΔE (kJ/mol)3.14 ± 0.050.96 ± 0.02
η13.014.7
β-furanose ΔE (kJ/mol)29.27 ± 0.4729.88 ± 0.71
η13.014.7
α-furanose ΔE (kJ/mol)29.27 ± 0.4729.88 ± 0.71
η13.014.7

Note: ΔE represents the energy difference relative to the open-chain form, and η is a degeneracy factor related to entropy.

Table 2: Thermodynamic and Kinetic Parameters for the Anomerization of D-2-Pentuloses [7]

SugarAnomerΔG⁰ (kJ/mol)ΔH⁰ (kJ/mol)ΔS⁰ (J/mol·K)
D-Ribulose α-furanose---
β-furanose---
D-Xylulose α-furanose---
β-furanose---

Specific values for ΔG⁰, ΔH⁰, and ΔS⁰ for the interconversion with the acyclic form were determined in the cited study but are not presented in a simple summary table.

Table 3: Thermodynamic Data for Fructose Anomeric Conversion at 298.15 K [8]

ConversionΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
β-fructopyranose = β-fructofuranose3.01 ± 0.215.2 ± 0.541 ± 2

Experimental and Computational Methodologies

The determination of thermodynamic properties of furanose sugars in solution relies on a synergistic combination of experimental techniques and computational modeling.

Experimental Protocols

2.1.1. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful technique for studying dynamic equilibria. By measuring NMR parameters, such as ³J-coupling constants, at different temperatures, it is possible to determine the populations of different conformers and anomers and subsequently calculate the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for their interconversion.[9]

Detailed Methodology:

  • Sample Preparation:

    • Dissolve the furanose sugar in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-20 mg/mL in a high-quality (Class A) NMR tube.[9]

    • Ensure the solvent is chosen based on the desired temperature range to avoid freezing or boiling.[9]

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a variable temperature unit.

    • Select the appropriate spinner (e.g., PEEK or ceramic) for the intended temperature range.[9]

    • Calibrate the probe temperature using a standard sample (e.g., methanol (B129727) for low temperatures, ethylene (B1197577) glycol for high temperatures).

  • Data Acquisition:

    • Acquire a series of high-resolution ¹H or ¹³C NMR spectra at different, precisely controlled temperatures.

    • Allow the sample to equilibrate at each temperature for at least 10-20 minutes before acquisition.[9]

    • Acquire spectra in steps of 10-20°C to minimize thermal shock to the probe.[9]

    • At each temperature, perform standard locking, tuning, and shimming procedures.

  • Data Analysis:

    • Integrate the signals corresponding to the anomeric protons or carbons of the different furanose forms present in the spectra.

    • The ratio of the integrals gives the equilibrium molar fractions of each species at that temperature.

    • Calculate the equilibrium constant (K) at each temperature.

    • Construct a van 't Hoff plot (ln(K) vs. 1/T). The slope of this plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

    • Calculate the Gibbs free energy change at a standard temperature using the equation: ΔG° = -RTln(K) or ΔG° = ΔH° - TΔS°.

2.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with chemical reactions, providing a means to determine the enthalpy of processes like mutarotation (the interconversion of anomers).[10][11][12]

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the pure anomer of the furanose sugar in a well-defined buffer. The buffer composition in the sample cell and the titrant syringe must be identical to minimize heats of dilution.[13]

    • Prepare a solution of a catalyst for mutarotation (e.g., a weak base or acid, depending on the sugar and pH) in the same buffer.

    • Degas all solutions thoroughly to prevent the formation of air bubbles.[14]

  • Instrument Setup:

    • Use a high-sensitivity isothermal titration calorimeter.

    • Fill the sample cell with the sugar solution.

    • Fill the injection syringe with the catalyst solution.

    • Equilibrate the instrument at the desired temperature.

  • Data Acquisition:

    • Perform an initial injection of the catalyst into the sugar solution to initiate mutarotation.

    • Measure the heat flow as the system returns to equilibrium. The integrated heat peak corresponds to the enthalpy of mutarotation (ΔH°mut).

    • Perform control experiments, such as injecting the catalyst into the buffer alone, to account for heats of dilution.

  • Data Analysis:

    • Integrate the heat flow data to obtain the total heat change for the mutarotation process.

    • Normalize the heat change by the moles of sugar in the cell to determine the molar enthalpy of mutarotation.

    • The equilibrium constant (K) can be determined from the final composition of the anomeric mixture, which can be measured by other techniques like NMR or HPLC.

    • The Gibbs free energy (ΔG°) and entropy (ΔS°) of mutarotation can then be calculated using the standard thermodynamic equations.

Computational Chemistry

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations (e.g., Density Functional Theory - DFT), are invaluable for exploring the conformational energy landscape of furanose sugars.[2][15] These methods can provide insights into the relative energies of different conformers and the energy barriers for their interconversion.

Visualizing the Workflow and Relationships

The determination of thermodynamic properties of furanose sugars is a multi-faceted process that integrates experimental and computational approaches. The following diagrams illustrate the logical relationships in this process.

Thermodynamic_Workflow exp_methods Experimental Methods nmr Variable-Temperature NMR exp_methods->nmr calorimetry Isothermal Titration Calorimetry exp_methods->calorimetry comp_methods Computational Methods md Molecular Dynamics (MD) comp_methods->md qm Quantum Mechanics (QM/DFT) comp_methods->qm data_analysis Data Analysis & Integration nmr->data_analysis Equilibrium Constants (K) vs. Temperature calorimetry->data_analysis Enthalpy of Mutarotation (ΔH°mut) md->data_analysis Conformational Populations & Free Energy Surfaces qm->data_analysis Relative Energies of Conformers thermo_params Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) data_analysis->thermo_params applications Applications in Drug Discovery & Molecular Recognition thermo_params->applications

Caption: Workflow for determining the thermodynamic properties of furanose sugars.

Furanose_Equilibria alpha_furanose α-Furanose open_chain Open-Chain Form alpha_furanose->open_chain k_open(α) beta_furanose β-Furanose beta_furanose->open_chain k_open(β) open_chain->alpha_furanose k_close(α) open_chain->beta_furanose k_close(β) pyranose_forms Pyranose Forms open_chain->pyranose_forms Equilibrium

Caption: Anomeric and ring-chain equilibria of furanose sugars in solution.

Conclusion

A thorough understanding of the thermodynamic properties of furanose sugars in solution is paramount for researchers in chemistry, biology, and drug development. The inherent flexibility of the furanose ring necessitates a multi-pronged approach, combining high-resolution experimental techniques like variable-temperature NMR and isothermal titration calorimetry with sophisticated computational modeling. The data and methodologies presented in this guide provide a foundational framework for characterizing the energetic landscape of these vital biomolecules, ultimately enabling a more rational approach to the design of novel therapeutics and a deeper understanding of their roles in biological systems.

References

Solubility Profile of alpha-D-Lyxofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of alpha-D-Lyxofuranose, a pentose (B10789219) sugar of interest in various biochemical and pharmaceutical applications. Due to the limited availability of direct quantitative solubility data for the isolated this compound form, this document leverages data from its parent sugar, D-Lyxose, and its close epimer, D-Xylose, to provide a robust predictive assessment. The methodologies for determining carbohydrate solubility are also detailed to empower researchers in their specific applications.

Introduction to this compound

This compound is a specific anomer and ring form of the five-carbon aldose, D-Lyxose. In solution, sugars like D-Lyxose exist in equilibrium between their open-chain and cyclic furanose and pyranose forms. The solubility of the overall sugar is a reflection of the combined solubilities of these interconverting isomers. Understanding the solubility of these compounds is critical for a range of applications, including reaction chemistry, formulation development, and in vitro biological assays.

Quantitative Solubility Data

CompoundSolventTemperature (°C)SolubilityCitation
D-Lyxose WaterNot Specified50 mg/mL[1]
D-Xylose Water201 g in 0.8 mL (~1250 mg/mL)[2]
D-Xylose WaterNot Specified555.0 mg/mL[2]
D-(+)-Xylose WaterNot Specified≥51 mg/mL[3]
D-(+)-Xylose DMSONot Specified≥46 mg/mL[3]
D-Xylose Methanol21.85 - 79.85Varies with temperature[4]
D-Xylose Methanol/Water Mixes21.85 - 79.85Varies with temperature and water content[4]
D-Xylose Hot AlcoholNot SpecifiedSoluble[2]
D-(+)-Xylose EthanolNot SpecifiedInsoluble[3]
D-Xylose PyridineNot SpecifiedSoluble[2]

Note: The significant variation in reported aqueous solubility for D-Xylose may be attributable to different experimental conditions and the presence of different anomers and ring forms at equilibrium.

Experimental Protocols for Solubility Determination

The determination of carbohydrate solubility can be approached through several well-established methods, ranging from qualitative assessments to rigorous quantitative analyses.

Qualitative Solubility Assessment

A straightforward method to initially assess solubility involves the direct observation of the dissolution of the carbohydrate in a given solvent.

Materials:

  • This compound (or the carbohydrate of interest)

  • Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, acetone)

  • Test tubes or small vials

  • Vortex mixer

  • Water bath (optional, for assessing temperature effects)

Procedure:

  • Add a small, pre-weighed amount of the carbohydrate (e.g., 1-5 mg) to a test tube.

  • Add a known volume of the solvent (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid. The absence of visible particles indicates solubility at that concentration.

  • If undissolved solid remains, the mixture can be gently heated in a water bath to assess the effect of temperature on solubility.

  • Observations of "soluble," "sparingly soluble," or "insoluble" are recorded.

Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)

For precise solubility measurements, a method involving the saturation of a solution followed by quantification of the dissolved solute using HPLC is recommended.

Materials:

  • This compound

  • Selected solvents

  • Scintillation vials or similar small glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatograph (HPLC) with a suitable column for carbohydrate analysis (e.g., an amino-based column) and a refractive index detector (RID) or evaporative light scattering detector (ELSD).

  • Volumetric flasks and pipettes for standard preparation.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to create a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Clarification: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the calibration range of the HPLC method.

  • HPLC Analysis: Inject the diluted sample onto the HPLC system and quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from standards of known concentrations.

  • Calculation: The solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the quantitative determination of carbohydrate solubility.

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess carbohydrate to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute filtered solution filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify against calibration curve hplc->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive, the information available for D-Lyxose and D-Xylose provides a strong foundation for estimating its behavior in common laboratory solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols outlined in this guide offer a clear path to obtaining this critical data. The provided workflow visualization further clarifies the necessary steps for accurate and reproducible solubility determination. As research into rare sugars like this compound progresses, it is anticipated that more specific physicochemical data will become available, further aiding in its application across various scientific disciplines.

References

The Uncharted Therapeutic Potential of Lyxose Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyxose, a C'-2 epimer of xylose, is a naturally occurring pentose (B10789219) sugar that has recently garnered significant attention as a scaffold for the synthesis of novel bioactive molecules. Its unique stereochemistry offers a platform for the development of derivatives with diverse pharmacological activities. This technical guide provides an in-depth exploration of the current research on the biological activities of lyxose derivatives, with a focus on their potential as antiviral, anticancer, antimicrobial, and enzyme-inhibiting agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to facilitate further research and drug development in this promising area.

Antiviral Activity

Lyxose-based nucleoside analogues have demonstrated notable antiviral properties, particularly against Human Cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals.

Quantitative Data: Anti-HCMV Activity

Several studies have synthesized and evaluated a range of D- and L-lyxofuranosyl and 5-deoxylyxofuranosyl benzimidazole (B57391) derivatives for their efficacy against HCMV. The 50% inhibitory concentration (IC50) values from plaque reduction and yield reduction assays are summarized below.

Compound ClassDerivativeVirus StrainAssayIC50 (µM)Reference
α-L-5'-Deoxylyxofuranosyl Benzimidazoles 2-Halogen derivativesTownePlaque Assay0.2 - 0.4[1]
TowneYield Reduction0.2 - 2[1]
α-Lyxofuranosyl Benzimidazoles 2-Halogen derivativesTownePlaque AssayWeakly active[1]
α-L-Lyxofuranosyl Benzimidazoles Isopropylamino/Cyclopropylamino derivativesTownePlaque Assay60 - 100[1]
TowneYield Reduction17 - 100[1]
Mechanism of Antiviral Action

Time-of-addition studies have revealed that certain α-lyxofuranosyl benzimidazole analogs act late in the viral replication cycle, in a manner similar to the known HCMV inhibitor 2-bromo-5,6-dichloro-1-(beta-d-ribofuranosyl)benzimidazole (BDCRB). This suggests a mechanism involving the inhibition of viral DNA processing and maturation.[2][3] In contrast, an α-5'-deoxylyxofuranosyl analog has been shown to act early in the replication cycle, after viral entry but before DNA synthesis, indicating a distinct and novel mechanism of action.[2][3]

antiviral_mechanism cluster_virus HCMV Replication Cycle cluster_inhibitors Lyxose Derivative Action Viral Entry Viral Entry Early Gene Expression Early Gene Expression Viral Entry->Early Gene Expression Viral DNA Synthesis Viral DNA Synthesis Early Gene Expression->Viral DNA Synthesis Late Gene Expression Late Gene Expression Viral DNA Synthesis->Late Gene Expression Viral DNA Processing & Maturation Viral DNA Processing & Maturation Late Gene Expression->Viral DNA Processing & Maturation Virion Assembly & Egress Virion Assembly & Egress Viral DNA Processing & Maturation->Virion Assembly & Egress alpha-5'-Deoxylyxofuranosyl Analog α-5'-Deoxylyxofuranosyl Analog alpha-5'-Deoxylyxofuranosyl Analog->Early Gene Expression Inhibits alpha-Lyxofuranosyl Analog α-Lyxofuranosyl Analog alpha-Lyxofuranosyl Analog->Viral DNA Processing & Maturation Inhibits

Antiviral mechanisms of lyxose derivatives against HCMV.
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

  • Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known titer of HCMV (e.g., Towne or AD169 strain) for 1-2 hours.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the lyxose derivative. A vehicle control (e.g., DMSO) is also included.

  • Plaque Formation: The plates are incubated for 7-14 days to allow for the formation of viral plaques.

  • Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. The plaques are then counted visually or using an automated plaque counter.

  • IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control is determined as the IC50 value.

Anticancer Activity

While direct evidence for the anticancer activity of lyxose derivatives is still emerging, studies on structurally related sugar derivatives, such as xylocydine (B1683607) analogues, provide compelling preliminary data and insights into potential mechanisms.

Quantitative Data: Cytotoxicity of a Xylocydine Derivative

A novel xylocydine-derived compound, JRS-15, has demonstrated significant cytotoxic and pro-apoptotic activity against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
JRS-15 HeLaCervical Cancer12.42[4]
HepG2Hepatocellular Carcinoma28.25[4]
SK-HEP-1Hepatocellular CarcinomaNot specified[4]
PC-3MProstate CancerNot specified[4]
A549Lung CancerNot specified[4]
Mechanism of Anticancer Action

Mechanistic studies on JRS-15 indicate that its anticancer effect is mediated through the induction of apoptosis via the mitochondrial pathway. Treatment with JRS-15 leads to cell cycle arrest at the G1/S phase, which subsequently triggers the translocation of pro-apoptotic proteins Bax and Bak to the mitochondria. This results in the depolarization of the mitochondrial membrane potential, release of cytochrome c and Smac, and the sequential activation of caspases-9 and -3/7, ultimately leading to apoptosis.[4]

anticancer_mechanism cluster_cell Cancer Cell JRS-15 JRS-15 G1/S Arrest G1/S Phase Cell Cycle Arrest JRS-15->G1/S Arrest Bax/Bak Translocation Bax/Bak Translocation G1/S Arrest->Bax/Bak Translocation Mitochondrion Mitochondrion MMP Depolarization Mitochondrial Membrane Potential Depolarization Mitochondrion->MMP Depolarization Bax/Bak Translocation->Mitochondrion Cytochrome c Release Cytochrome c Release MMP Depolarization->Cytochrome c Release Smac Release Smac Release MMP Depolarization->Smac Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Smac Release->Caspase-9 Activation promotes Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Cells/Enzyme Prepare Cells or Enzyme Treatment Treat Cells/Enzyme with Compound Prepare Cells/Enzyme->Treatment Prepare Compound Prepare Lyxose Derivative (Serial Dilutions) Prepare Compound->Treatment Incubation Incubate Treatment->Incubation Add Reagents Add Detection Reagents (e.g., MTT, pNPG) Incubation->Add Reagents Measure Signal Measure Signal (Absorbance/Fluorescence) Add Reagents->Measure Signal Calculate Inhibition Calculate % Inhibition Measure Signal->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

References

Methodological & Application

Application Notes: Synthesis of α-D-Lyxofuranose from D-Lyxose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Lyxose, an aldopentose sugar, is a crucial building block in the synthesis of various biologically active compounds, including nucleoside analogues used in antiviral and anticancer drug development. The furanose form of D-lyxose, particularly the α-anomer (α-D-lyxofuranose), is a key intermediate. However, the synthesis of specific carbohydrate isomers like α-D-lyxofuranose is challenging due to the presence of multiple hydroxyl groups and the inherent thermodynamic preference of pentoses to exist in the pyranose ring form. Controlling both the ring size (furanose vs. pyranose) and the anomeric stereochemistry (α vs. β) requires a carefully designed synthetic strategy, typically involving the use of protecting groups to lock the molecule into the desired furanose conformation before glycosylation.

These application notes provide a detailed protocol for a multi-step synthesis of α-D-lyxofuranose from D-lyxose, designed for researchers in carbohydrate chemistry and drug discovery. The strategy involves the regioselective protection of D-lyxose to favor the furanose structure, followed by stereoselective glycosylation and subsequent deprotection.

Synthetic Strategy Overview

The conversion of D-lyxose to α-D-lyxofuranose is generally achieved through a three-stage process. This approach is necessary to overcome the natural preference for the more stable pyranose ring and to control the stereochemistry at the anomeric carbon (C1).

  • Protection: D-lyxose is first treated with a protecting agent, such as acetone (B3395972) in the presence of an acid catalyst, to form a di-O-isopropylidene derivative. This reaction preferentially yields the 2,3:5,6-di-O-isopropylidene-D-lyxofuranose, effectively locking the sugar in its five-membered furanose ring structure.

  • Glycosylation & Anomer Separation: The protected lyxofuranose is then subjected to methanolysis (reaction with methanol (B129727) and an acid catalyst). This step cleaves the anomeric protecting group and installs a methoxy (B1213986) group, resulting in a mixture of methyl α- and β-D-lyxofuranosides. The desired α-anomer is then isolated using chromatographic techniques. The formation of furanosides is often kinetically favored over pyranosides, but reaction conditions must be carefully controlled.[1]

  • Deprotection: Finally, the isopropylidene protecting groups are removed from the isolated methyl α-D-lyxofuranoside via acid-catalyzed hydrolysis to yield the target compound, α-D-lyxofuranose.

The overall workflow for the synthesis is depicted below.

Synthesis_Workflow D_Lyxose D-Lyxose Protected_Lyxose 1,2:3,5-di-O-isopropylidene -α-D-lyxofuranose D_Lyxose->Protected_Lyxose Step 1: Protection inv1 Protected_Lyxose->inv1 Step 2: Partial Hydrolysis & Methanolysis Methyl_Glycoside_Mix Methyl 2,3-O-isopropylidene -α/β-D-lyxofuranoside Mixture inv2 Methyl_Glycoside_Mix->inv2 Step 3: Chromatography Alpha_Anomer Methyl 2,3-O-isopropylidene -α-D-lyxofuranoside inv3 Alpha_Anomer->inv3 Step 4: Deprotection Final_Product α-D-Lyxofuranose inv1->Methyl_Glycoside_Mix inv2->Alpha_Anomer inv3->Final_Product

Figure 1. Experimental workflow for the synthesis of α-D-Lyxofuranose.

Experimental Protocols

Protocol 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-lyxofuranose (Protected Intermediate)

This protocol describes the protection of D-lyxose using acetone to favor the formation of the furanose ring structure.

  • Materials:

    • D-Lyxose

    • Anhydrous Acetone

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Anhydrous Sodium Carbonate (Na₂CO₃)

    • Dichloromethane (B109758) (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Methodology:

    • Suspend D-lyxose (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension in an ice bath to 0-5 °C.

    • Add concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) dropwise to the cooled suspension while stirring vigorously.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, neutralize the reaction by slowly adding anhydrous sodium carbonate until effervescence ceases.

    • Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure.

    • Dissolve the resulting syrup in dichloromethane and wash with saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by silica (B1680970) gel column chromatography to obtain pure 1,2:3,5-di-O-isopropylidene-α-D-lyxofuranose.

ParameterValueReference
Reactants D-Lyxose, Acetone, H₂SO₄General Acetonide Protection
Reaction Time 12-16 hoursTypical for acetal (B89532) formation
Temperature 0 °C to Room TemperatureStandard conditions
Typical Yield 75-85%Based on similar protections

Protocol 2: Synthesis of Methyl 2,3-O-isopropylidene-α-D-lyxofuranoside

This protocol involves the selective hydrolysis of the 1,2-acetonide followed by methanolysis to form the methyl glycoside.

  • Materials:

  • Methodology:

    • Dissolve the protected lyxofuranose (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of acetyl chloride (which generates HCl in situ) or an acidic resin like Dowex 50.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is time-sensitive; prolonged reaction times can lead to the formation of the more stable pyranoside anomers.[1]

    • Upon formation of the desired product (typically 4-6 hours), quench the reaction by adding triethylamine to neutralize the acid.

    • Concentrate the mixture under reduced pressure.

    • The resulting residue will contain a mixture of α and β anomers. Isolate the α-anomer using silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient.

ParameterValue/ConditionReference
Reactants Protected Lyxose, Methanol, Acid CatalystFischer Glycosylation Principle
Reaction Time 4-6 hours (Kinetically controlled)[1]
Temperature Room TemperatureStandard conditions
α:β Anomer Ratio Varies, typically favors α-anomer under kinetic controlAnomeric Control Principles
Typical Yield (α-anomer) 40-60% after chromatographyEstimated based on similar glycosylations

Protocol 3: Deprotection to Yield α-D-Lyxofuranose

This final step removes the isopropylidene protecting group to yield the target molecule.

  • Materials:

    • Methyl 2,3-O-isopropylidene-α-D-lyxofuranoside

    • Aqueous Trifluoroacetic Acid (TFA) or Dowex 50 (H⁺ form) resin

    • Water

    • Methanol

    • Ion-exchange resin (basic)

  • Methodology:

    • Dissolve the purified methyl 2,3-O-isopropylidene-α-D-lyxofuranoside in a mixture of water and a co-solvent like methanol.

    • Add aqueous TFA (e.g., 50-80% TFA in water) or Dowex 50 (H⁺ form) resin.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

    • If using TFA, concentrate the mixture in vacuo. If using Dowex resin, filter off the resin.

    • Neutralize the resulting solution by passing it through a basic ion-exchange resin or by careful addition of a mild base.

    • Concentrate the neutralized solution to obtain crude α-D-lyxofuranose. The product can be further purified by recrystallization if necessary.

ParameterValue/ConditionReference
Reagents Aqueous Acid (TFA or Dowex H⁺)Standard Acetal Deprotection
Reaction Time 2-4 hoursTypical for deprotection
Temperature Room TemperatureMild conditions to prevent degradation
Typical Yield >90%Deprotections are often high-yielding

Summary

The protocols outlined provide a reliable pathway for the synthesis of α-D-lyxofuranose from D-lyxose. Success hinges on the strategic use of protecting groups to control the ring size and careful control of reaction conditions to achieve the desired anomeric stereoselectivity. These methods are fundamental for researchers requiring access to furanose scaffolds for applications in medicinal chemistry and glycobiology.

References

Application Notes and Protocols for the Chemical Synthesis of α-D-Lyxofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of α-D-lyxofuranosyl nucleosides. This class of nucleoside analogues is of significant interest in medicinal chemistry and drug development due to their potential antiviral and anticancer properties. The methodologies outlined below focus on the stereoselective synthesis of the α-anomer, a key structural feature that can impart unique biological activities.

Introduction

α-D-Lyxofuranosyl nucleosides are synthetic analogues of naturally occurring β-nucleosides, where the carbohydrate moiety is D-lyxose and the anomeric configuration is alpha. This structural alteration can lead to compounds with increased metabolic stability and novel mechanisms of action. The primary challenge in their synthesis lies in the stereocontrolled formation of the α-glycosidic bond. The most prevalent and effective method for achieving this is the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with a protected lyxofuranose derivative in the presence of a Lewis acid catalyst.

Synthetic Strategy Overview

The general synthetic pathway for α-D-lyxofuranosyl nucleosides can be divided into three main stages:

  • Preparation of the Glycosyl Donor: Synthesis of the key intermediate, 1,2,3,5-tetra-O-acetyl-α,β-D-lyxofuranose, from D-lyxose.

  • Glycosylation Reaction: Stereoselective coupling of the protected lyxofuranose with a silylated nucleobase (purine or pyrimidine) to form the protected α-nucleoside.

  • Deprotection: Removal of the acetyl protecting groups from the sugar moiety to yield the final α-D-lyxofuranosyl nucleoside.

The overall workflow is depicted in the following diagram:

G cluster_0 Preparation of Glycosyl Donor cluster_1 Nucleobase Preparation cluster_2 Glycosylation and Deprotection D_Lyxose D-Lyxose Acetylation Acetylation (Acetic Anhydride (B1165640), Acetic Acid, Sulfuric Acid) D_Lyxose->Acetylation Protected_Lyxofuranose 1,2,3,5-tetra-O-acetyl-D-lyxofuranose Acetylation->Protected_Lyxofuranose Glycosylation Vorbrüggen Glycosylation (Lewis Acid, e.g., TMSOTf) Protected_Lyxofuranose->Glycosylation Nucleobase Nucleobase (e.g., Adenine, Uracil) Silylation Silylation (HMDS, TMSCl) Nucleobase->Silylation Silylated_Nucleobase Silylated Nucleobase Silylation->Silylated_Nucleobase Silylated_Nucleobase->Glycosylation Protected_Nucleoside Protected α-D-lyxofuranosyl Nucleoside Glycosylation->Protected_Nucleoside Deprotection Deprotection (Methanolic Ammonia (B1221849) or Sodium Methoxide) Protected_Nucleoside->Deprotection Final_Product α-D-lyxofuranosyl Nucleoside Deprotection->Final_Product

General Synthetic Workflow

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of α-D-lyxofuranosyl nucleosides. Yields are representative and can vary based on reaction scale and specific conditions.

Table 1: Synthesis of 1,2,3,5-tetra-O-acetyl-D-lyxofuranose

Starting MaterialReactionProductYield (%)Reference
D-LyxoseAcetylation with Ac₂O, AcOH, H₂SO₄1,2,3,5-tetra-O-acetyl-D-lyxofuranose~60-70%General procedure adapted from similar sugar acetylations.

Table 2: Vorbrüggen Glycosylation for α-D-Lyxofuranosyl Nucleosides

NucleobaseGlycosyl DonorLewis AcidProductAnomeric Ratio (α:β)Yield (%)Reference
Adenine1,2,3,5-tetra-O-acetyl-D-lyxofuranoseTMSOTf9-(2,3,5-tri-O-acetyl-α-D-lyxofuranosyl)adeninePredominantly α~50-60%[1]
Uracil1,2,3,5-tetra-O-acetyl-D-lyxofuranoseSnCl₄1-(2,3,5-tri-O-acetyl-α-D-lyxofuranosyl)uracilGood α-selectivity~45-55%General Vorbrüggen conditions.
Thymine1,2,3,5-tetra-O-acetyl-D-lyxofuranoseTMSOTf1-(2,3,5-tri-O-acetyl-α-D-lyxofuranosyl)thymineGood α-selectivity~50-60%[2]
Cytosine1,2,3,5-tetra-O-acetyl-D-lyxofuranoseTMSOTf1-(2,3,5-tri-O-acetyl-α-D-lyxofuranosyl)cytosineGood α-selectivity~40-50%General Vorbrüggen conditions.
Guanine (N²-acetyl)1,2,3,5-tetra-O-acetyl-D-lyxofuranoseTMSOTf9-(2,3,5-tri-O-acetyl-α-D-lyxofuranosyl)-N²-acetylguanineGood α-selectivity~35-45%[3]

Table 3: Deprotection of Acetylated α-D-Lyxofuranosyl Nucleosides

Protected NucleosideReagentProductYield (%)Reference
9-(2,3,5-tri-O-acetyl-α-D-lyxofuranosyl)adenineMethanolic Ammonia9-(α-D-lyxofuranosyl)adenine>90%[1]
1-(2,3,5-tri-O-acetyl-α-D-lyxofuranosyl)uracilSodium Methoxide (B1231860) in Methanol1-(α-D-lyxofuranosyl)uracil>90%General deprotection protocols.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,5-tetra-O-acetyl-D-lyxofuranose

This protocol describes the preparation of the activated sugar donor from D-lyxose.

Materials:

  • D-Lyxose

  • Acetic Anhydride

  • Acetic Acid (glacial)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane (B109758)

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • To a stirred suspension of D-lyxose (1.0 eq) in acetic acid at 0 °C, add acetic anhydride (5.0 eq) followed by the dropwise addition of concentrated sulfuric acid (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold saturated sodium bicarbonate solution and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain a crude syrup.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate (B1210297) gradient) to afford 1,2,3,5-tetra-O-acetyl-D-lyxofuranose as a mixture of anomers.

Protocol 2: Silylation of Nucleobases

This protocol details the preparation of silylated nucleobases for the glycosylation reaction.

Materials:

  • Nucleobase (e.g., Adenine, Uracil)

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl Chloride (TMSCl) or Ammonium (B1175870) Sulfate (catalytic)

  • Anhydrous Acetonitrile or 1,2-Dichloroethane

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend the nucleobase (1.0 eq) in anhydrous acetonitrile.

  • Add HMDS (3.0-5.0 eq) and a catalytic amount of TMSCl or ammonium sulfate.

  • Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.

  • Remove the excess solvent and HMDS under reduced pressure. The resulting silylated nucleobase should be used immediately in the next step.

Protocol 3: Vorbrüggen Glycosylation

This protocol describes the key coupling reaction to form the protected α-D-lyxofuranosyl nucleoside.

Materials:

  • 1,2,3,5-tetra-O-acetyl-D-lyxofuranose (1.0 eq)

  • Silylated nucleobase (1.2-1.5 eq)

  • Anhydrous Acetonitrile or 1,2-Dichloroethane

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), 1.2-1.5 eq)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 1,2,3,5-tetra-O-acetyl-D-lyxofuranose in anhydrous acetonitrile.

  • Add the freshly prepared silylated nucleobase to the solution.

  • Cool the mixture to 0 °C and add the Lewis acid (e.g., TMSOTf) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows the completion of the reaction.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the α- and β-anomers and obtain the protected α-D-lyxofuranosyl nucleoside.

Protocol 4: Deprotection of Acetyl Groups

This protocol outlines the final deprotection step to yield the α-D-lyxofuranosyl nucleoside.

Materials:

  • Protected α-D-lyxofuranosyl nucleoside

  • Methanolic Ammonia (saturated at 0 °C) or Sodium Methoxide in Methanol (catalytic)

  • Methanol

  • Dowex-50 (H⁺ form) resin (for sodium methoxide method)

Procedure (Methanolic Ammonia):

  • Dissolve the protected nucleoside in saturated methanolic ammonia at 0 °C in a sealed pressure vessel.

  • Stir the mixture at room temperature for 16-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the final α-D-lyxofuranosyl nucleoside.

Procedure (Sodium Methoxide):

  • Dissolve the protected nucleoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with Dowex-50 (H⁺ form) resin.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the residue as needed.

Visualization of Key Synthetic Relationships

The following diagrams illustrate the logical flow of the key synthetic transformations.

G D_Lyxose D-Lyxose Acetylated_Lyxose 1,2,3,5-tetra-O-acetyl- D-lyxofuranose D_Lyxose->Acetylated_Lyxose Acetylation Protected_Nucleoside Protected α-D-lyxofuranosyl Nucleoside Acetylated_Lyxose->Protected_Nucleoside Glycosylation Nucleobase Nucleobase Silylated_Nucleobase Silylated Nucleobase Nucleobase->Silylated_Nucleobase Silylation Silylated_Nucleobase->Protected_Nucleoside Final_Product α-D-lyxofuranosyl Nucleoside Protected_Nucleoside->Final_Product Deprotection

Key Synthetic Steps

G cluster_reactants Reactants cluster_products Products Protected_Sugar Protected D-Lyxofuranose (Glycosyl Donor) Lewis_Acid Lewis Acid Catalyst (e.g., TMSOTf) Protected_Sugar->Lewis_Acid Silylated_Base Silylated Nucleobase (Glycosyl Acceptor) Silylated_Base->Lewis_Acid Alpha_Anomer Protected α-Nucleoside Lewis_Acid->Alpha_Anomer Desired Product Beta_Anomer Protected β-Nucleoside Lewis_Acid->Beta_Anomer Byproduct

Vorbrüggen Glycosylation

References

Enzymatic Synthesis of alpha-D-Lyxofuranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of alpha-D-lyxofuranose, a rare pentose (B10789219) sugar with significant potential in pharmaceutical research and drug development. The primary enzymatic methods detailed herein involve the isomerization of D-xylulose to D-lyxose, the immediate precursor to the target molecule. While direct enzymatic synthesis of the this compound anomer with high selectivity remains a challenge, this guide presents established methods for producing D-lyxose, which exists in equilibrium with its furanose form in solution. Further chemical or chemo-enzymatic strategies may be required for selective isolation of the desired anomer. The protocols provided are based on established literature and offer a foundation for laboratory-scale synthesis.

Introduction

D-Lyxose, a C2 epimer of D-xylose, is a rare sugar that serves as a valuable chiral building block in the synthesis of various biologically active compounds, including nucleoside analogues with antiviral and anticancer properties.[1][2] The furanose form of D-lyxose, specifically the alpha-anomer (this compound), is a key component of these derivatives. Traditional chemical synthesis of such rare sugars is often complex, involving multiple protection and deprotection steps, leading to low overall yields and the generation of hazardous waste. Enzymatic synthesis offers a more sustainable and efficient alternative, characterized by high specificity and mild reaction conditions.[3][4]

This guide focuses on two primary enzymatic strategies for the synthesis of D-lyxose:

  • Isomerization of D-xylulose using D-lyxose Isomerase (EC 5.3.1.15): This enzyme directly catalyzes the reversible conversion of D-xylulose to D-lyxose.[3]

  • Isomerization of D-xylulose using L-ribose Isomerase (EC 5.3.1.B3): This enzyme, while primarily acting on L-ribose, exhibits broad substrate specificity and can effectively catalyze the isomerization of D-xylulose to D-lyxose.[5]

Additionally, a multi-step enzymatic conversion from the abundant and inexpensive substrate D-glucose to D-lyxose is presented as a viable production pathway.

Data Presentation

Table 1: Key Enzymes in D-Lyxose Synthesis

EnzymeEC NumberSource Organism (Example)SubstrateProductKey Characteristics
D-lyxose Isomerase5.3.1.15Cohnella laevoribosiiD-xyluloseD-lyxoseHigh specificity for D-lyxose; Mn²⁺ dependent.[6]
L-ribose Isomerase5.3.1.B3Acinetobacter sp.D-xyluloseD-lyxoseBroad substrate specificity; also acts on L-ribose.[5]
Xylose Isomerase5.3.1.5Bacillus coagulansD-xyloseD-xyluloseCommercially available; used for precursor synthesis.
Xylose Reductase1.1.1.21Candida tropicalisD-xyloseXylitolPart of the oxidoreductase pathway for xylose metabolism.[7]
Xylitol Dehydrogenase1.1.1.9Candida tropicalisXylitolD-xylulosePart of the oxidoreductase pathway for xylose metabolism.[7]

Table 2: Quantitative Data for D-lyxose Isomerase from Cohnella laevoribosii [6]

ParameterValueConditions
Optimal pH6.550 mM Sodium Phosphate (B84403) Buffer
Optimal Temperature70°C-
Metal CofactorMn²⁺1 mM
Km (D-lyxose)22.4 ± 1.5 mMpH 6.5, 70°C
Vmax (D-lyxose)5,434.8 U/mgpH 6.5, 70°C
kcat/Km (D-lyxose)84.9 ± 5.8 mM⁻¹s⁻¹pH 6.5, 70°C

Table 3: Multi-Enzymatic Conversion of D-glucose to D-lyxose [5]

StepSubstrateEnzyme/MicroorganismProductYield
110% D-glucoseCandida famata R28D-arabitol5.0%
2D-arabitolAcetobacter aceti IFO 3281D-xyluloseNearly complete conversion
3D-xyluloseL-ribose Isomerase (Acinetobacter sp. DL-28)D-lyxose~70% conversion from D-xylulose

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-lyxose from D-xylulose using D-lyxose Isomerase

This protocol describes the laboratory-scale synthesis of D-lyxose from D-xylulose using a recombinant D-lyxose isomerase.

Materials:

  • D-xylulose

  • Recombinant D-lyxose Isomerase (e.g., from Cohnella laevoribosii)

  • 50 mM Sodium Phosphate Buffer (pH 6.5)

  • 1 M MnCl₂ solution

  • Reaction vessel (e.g., temperature-controlled shaker)

  • HPLC system with a suitable carbohydrate analysis column (e.g., Aminex HPX-87P) and refractive index detector for analysis.[8][9]

Procedure:

  • Reaction Setup:

    • Prepare a 10% (w/v) solution of D-xylulose in 50 mM sodium phosphate buffer (pH 6.5).

    • Add MnCl₂ to a final concentration of 1 mM.

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 70°C for C. laevoribosii D-lyxose isomerase).

  • Enzymatic Reaction:

    • Add the purified D-lyxose isomerase to the pre-warmed substrate solution. The optimal enzyme concentration should be determined empirically but can start at 10 U per gram of substrate.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Reaction Monitoring:

    • Periodically withdraw aliquots from the reaction mixture.

    • Terminate the enzyme reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes) or by adding an equal volume of 0.1 M HCl.

    • Analyze the samples by HPLC to monitor the conversion of D-xylulose to D-lyxose.[8][9]

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached equilibrium (typically after several hours, with approximately 30-40% conversion to D-lyxose), terminate the entire reaction by heat inactivation.

    • Centrifuge the reaction mixture to remove any precipitated protein.

    • The resulting solution contains a mixture of D-lyxose and unreacted D-xylulose. This mixture can be used for downstream applications or subjected to purification.

  • Purification (Optional):

    • Separation of D-lyxose from D-xylulose can be achieved by simulated moving bed (SMB) chromatography or by selective degradation of the residual D-xylulose using microorganisms such as Saccharomyces cerevisiae.[5]

Protocol 2: Multi-Step Enzymatic Synthesis of D-lyxose from D-glucose

This protocol outlines a three-step bioconversion process to produce D-lyxose from D-glucose.

Step 1: Conversion of D-glucose to D-arabitol [5]

  • Culture Candida famata R28 in a suitable medium containing 10% D-glucose.

  • Monitor the conversion of D-glucose to D-arabitol over several days of fermentation.

  • Harvest the culture broth and separate the cells.

  • Isolate and purify D-arabitol from the supernatant.

Step 2: Conversion of D-arabitol to D-xylulose [5]

  • Use whole cells or a cell-free extract of Acetobacter aceti IFO 3281.

  • Incubate the D-arabitol obtained from Step 1 with the bacterial cells/extract.

  • Monitor the conversion to D-xylulose. This conversion is typically near-quantitative.

Step 3: Conversion of D-xylulose to D-lyxose [5]

  • Use toluene-treated cells of Acinetobacter sp. strain DL-28 (containing L-ribose isomerase) or a purified L-ribose isomerase.

  • Incubate the D-xylulose from Step 2 with the enzyme preparation.

  • Monitor the isomerization to D-lyxose. Approximately 70% of the D-xylulose will be converted to D-lyxose at equilibrium.

  • Purify D-lyxose from the reaction mixture as described in Protocol 1.

Mandatory Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_path1 Pathway 1: Isomerization cluster_path2 Pathway 2: Multi-step Conversion from D-Glucose DXylulose D-Xylulose DLyxose This compound (in equilibrium with D-Lyxose) DXylulose->DLyxose D-lyxose Isomerase or L-ribose Isomerase DGlucose D-Glucose DArabitol D-Arabitol DGlucose->DArabitol Candida famata DXylulose2 D-Xylulose DArabitol->DXylulose2 Acetobacter aceti DLyxose2 This compound (in equilibrium with D-Lyxose) DXylulose2->DLyxose2 L-ribose Isomerase

Caption: Enzymatic pathways for the synthesis of D-lyxose.

D-Lyxose Metabolism and its Connection to the Pentose Phosphate Pathway

D_Lyxose_Metabolism DLyxose D-Lyxose DXylulose D-Xylulose DLyxose->DXylulose D-lyxose Isomerase (EC 5.3.1.15) Precursors Precursors for Nucleoside Analogs DLyxose->Precursors DXylulose5P D-Xylulose-5-Phosphate DXylulose->DXylulose5P Xylulokinase PPP Pentose Phosphate Pathway DXylulose5P->PPP

Caption: Metabolic fate of D-lyxose.[10]

Concluding Remarks

The enzymatic synthesis of D-lyxose provides a valuable and sustainable route to a key precursor for this compound and its derivatives. The protocols outlined in this document offer a starting point for researchers to produce this rare sugar in the laboratory. While direct enzymatic control of the anomeric form remains an area for further research, the methods presented here for D-lyxose synthesis are robust and well-established. Future work may focus on the development of novel glycosyltransferases that can utilize D-lyxose as a donor to selectively synthesize alpha-D-lyxofuranosides or on optimizing reaction conditions to favor the formation of the furanose isomer.

References

Protecting Group Strategies for the Synthesis of α-D-Lyxofuranosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of α-D-lyxofuranosides. The selection of an appropriate protecting group strategy is critical for controlling the stereochemical outcome of glycosylation reactions and achieving high yields of the desired α-anomer, a key structural motif in various biologically active molecules, including antiviral nucleoside analogues.

Application Notes

The synthesis of α-D-lyxofuranosides presents a significant challenge due to the inherent preference of the furanose ring to form β-glycosidic bonds under many standard glycosylation conditions. The strategic selection of protecting groups on the D-lyxofuranose donor is paramount to overcoming this challenge and directing the stereochemical outcome towards the desired α-anomer. The choice of protecting group influences the reactivity of the glycosyl donor and the stability of the intermediate oxocarbenium ion, thereby dictating the facial selectivity of the incoming nucleophile (the glycosyl acceptor).

Commonly employed protecting groups in furanoside synthesis include acyl (e.g., acetyl), benzyl (B1604629), silyl (B83357), and acetal (B89532) (e.g., isopropylidene) groups. Each class of protecting group offers distinct advantages in terms of stability, ease of installation and removal, and influence on stereoselectivity.

  • Acyl Protecting Groups (e.g., Acetyl): Peracylation of D-lyxose is a common initial step to prepare a stable glycosyl donor. Acetyl groups are easily introduced and removed. While they can participate in neighboring group participation to favor 1,2-trans glycosidic bonds (typically β for furanosides with a C2-hydroxyl), under certain conditions, they can still be employed for the synthesis of α-lyxofuranosides, particularly in nucleoside synthesis.

  • Benzyl Protecting Groups: Benzyl ethers are robust protecting groups that are stable to a wide range of reaction conditions, including acidic and basic hydrolysis. They are typically introduced under basic conditions and removed by catalytic hydrogenation. The non-participating nature of benzyl groups at the C-2 position can favor the formation of the thermodynamically more stable α-anomer in some glycosylation reactions.

  • Silyl Protecting Groups (e.g., TBDMS): Silyl ethers offer tunable stability based on the steric bulk of the substituents on the silicon atom. They are introduced with a silyl halide or triflate and an amine base and are typically removed with a fluoride (B91410) source (e.g., TBAF). Their steric and electronic properties can influence the conformation of the furanose ring and the stereochemical outcome of glycosylation.

  • Acetal Protecting Groups (e.g., Isopropylidene): Isopropylidene acetals are commonly used to protect 1,2- or 1,3-diols. In the context of D-lyxofuranose synthesis, they can be used to selectively protect certain hydroxyl groups, allowing for differential functionalization of the remaining positions. For instance, the formation of a 1,2:3,5-di-O-isopropylidene derivative can serve as a key intermediate for further manipulations.

The following protocols provide detailed methodologies for the preparation of α-D-lyxofuranosyl donors with different protecting groups and their subsequent use in glycosylation reactions.

Experimental Protocols

Protocol 1: Peracetylation of D-Lyxose for the Synthesis of 1,2,3,5-Tetra-O-acetyl-α,β-D-lyxofuranose

This protocol describes the preparation of a peracetylated D-lyxofuranose donor, a common precursor for glycosylation reactions.

Materials:

Procedure:

  • Suspend D-lyxose (1.0 eq) in anhydrous pyridine (5.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5.0 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and cool it to 0 °C.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting syrup by silica gel column chromatography (e.g., using a hexane:ethyl acetate (B1210297) gradient) to yield 1,2,3,5-tetra-O-acetyl-α,β-D-lyxofuranose as a mixture of anomers.

Protocol 2: Synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose

This protocol, adapted from the synthesis of the corresponding D-xylofuranose derivative, outlines the preparation of a perbenzylated lyxofuranose donor.

Materials:

  • D-Lyxose

  • Anhydrous methanol

  • Acetyl chloride

  • Amberlite IRA-400 resin (OH⁻ form)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Diethyl ether

  • Glacial acetic acid

  • 1 M Hydrochloric acid

  • 5 M Potassium hydroxide (B78521) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

Step 2a: Preparation of Methyl α,β-D-lyxofuranoside

  • To a stirred solution of anhydrous methanol, add acetyl chloride dropwise at 0 °C.

  • Add D-lyxose to the methanolic HCl solution and stir at room temperature for 3-4 hours.

  • Neutralize the reaction mixture with Amberlite IRA-400 resin (OH⁻ form) to pH 7-8.

  • Filter the resin and concentrate the filtrate under reduced pressure to obtain crude methyl α,β-D-lyxofuranoside, which is used in the next step without further purification.

Step 2b: Benzylation

  • Dissolve the crude methyl α,β-D-lyxofuranoside in anhydrous DMF and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 3.5 eq) portion-wise to the solution and stir for 30 minutes at 0 °C.

  • Add benzyl bromide (3.3 eq) dropwise and allow the reaction to warm to room temperature. Stir for 18-24 hours.

  • Cool the reaction to 0 °C and carefully quench with water.

  • Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain methyl 2,3,5-tri-O-benzyl-α,β-D-lyxofuranoside.

Step 2c: Hydrolysis

  • Dissolve the purified methyl 2,3,5-tri-O-benzyl-α,β-D-lyxofuranoside in a mixture of glacial acetic acid and 1 M HCl.

  • Heat the mixture at 80-90 °C for 4-6 hours, monitoring the reaction by TLC.

  • Cool the solution to room temperature and neutralize with 5 M KOH solution.

  • Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography to yield 2,3,5-tri-O-benzyl-D-lyxofuranose.

Protocol 3: α-Glycosylation using a Perbenzylated Lyxofuranosyl Donor

This protocol outlines a general procedure for α-glycosylation using the prepared 2,3,5-tri-O-benzyl-D-lyxofuranose. The anomeric hydroxyl can be converted to a suitable leaving group (e.g., trichloroacetimidate (B1259523) or bromide) prior to glycosylation.

Materials:

Procedure:

Step 3a: Formation of the Trichloroacetimidate Donor

  • Dissolve 2,3,5-tri-O-benzyl-D-lyxofuranose (1.0 eq) in anhydrous DCM.

  • Add trichloroacetonitrile (5.0 eq) and cool the solution to 0 °C.

  • Add DBU (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 2,3,5-tri-O-benzyl-D-lyxofuranosyl trichloroacetimidate donor.

Step 3b: Glycosylation

  • To a flame-dried flask containing activated 4 Å molecular sieves, add the trichloroacetimidate donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to -40 °C.

  • Add a solution of TMSOTf (0.1 eq) in DCM dropwise.

  • Stir the reaction at -40 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with triethylamine.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired α-D-lyxofuranoside.

Data Presentation

The following tables summarize representative data for the synthesis of protected D-lyxofuranose derivatives and their use in glycosylation reactions. Yields and selectivity are highly dependent on the specific substrates and reaction conditions.

Table 1: Synthesis of Protected D-Lyxofuranose Donors

Starting MaterialProtecting GroupsProductReagentsTypical Yield (%)
D-LyxoseAcetyl1,2,3,5-Tetra-O-acetyl-D-lyxofuranoseAc₂O, Pyridine85-95
D-LyxoseBenzyl2,3,5-Tri-O-benzyl-D-lyxofuranose1. MeOH, AcCl; 2. NaH, BnBr; 3. AcOH, HCl60-70 (over 3 steps)
D-LyxoseIsopropylidene1,2:3,5-Di-O-isopropylidene-D-lyxofuranoseAcetone, H₂SO₄70-80

Table 2: Representative Glycosylation Reactions with D-Lyxofuranosyl Donors

Glycosyl DonorProtecting GroupsGlycosyl AcceptorPromoterProductTypical Yield (%)α:β Ratio
1,2,3,5-Tetra-O-acetyl-D-lyxofuranoseAcetylSilylated ThymineTMSOTfThymine α-lyxofuranosyl nucleoside50-60>10:1
2,3,5-Tri-O-benzyl-D-lyxofuranosyl trichloroacetimidateBenzylMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfDisaccharide60-75~5:1
2,3,5-Tri-O-benzyl-D-lyxofuranosyl bromideBenzylMethanolSilver triflateMethyl 2,3,5-tri-O-benzyl-α-D-lyxofuranoside70-80>8:1

Mandatory Visualization

Protecting_Group_Strategy_Workflow cluster_protection Protecting Group Installation cluster_donor Glycosyl Donor Formation cluster_activation Donor Activation D_Lyxose D-Lyxose Peracetylation Peracetylation (Ac₂O, Pyridine) D_Lyxose->Peracetylation Perbenzylation Perbenzylation (NaH, BnBr) D_Lyxose->Perbenzylation Diisopropylidenation Diisopropylidenation (Acetone, H⁺) D_Lyxose->Diisopropylidenation Acetyl_Donor 1,2,3,5-Tetra-O-acetyl- D-lyxofuranose Peracetylation->Acetyl_Donor Benzyl_Donor 2,3,5-Tri-O-benzyl- D-lyxofuranose Perbenzylation->Benzyl_Donor Isopropylidene_Intermediate 1,2:3,5-Di-O-isopropylidene- D-lyxofuranose Diisopropylidenation->Isopropylidene_Intermediate Activation_Acetyl Lewis Acid (e.g., TMSOTf) Acetyl_Donor->Activation_Acetyl Activation_Benzyl -> Bromide or Imidate Benzyl_Donor->Activation_Benzyl Activation_Isopropylidene Selective Deprotection & Functionalization Isopropylidene_Intermediate->Activation_Isopropylidene Glycosylation Glycosylation with Acceptor (R-OH) Activation_Acetyl->Glycosylation Activation_Benzyl->Glycosylation Activation_Isopropylidene->Glycosylation Alpha_Lyxofuranoside α-D-Lyxofuranoside Glycosylation->Alpha_Lyxofuranoside

Caption: General workflow for protecting group strategies in α-D-lyxofuranoside synthesis.

Anomeric_Control_Logic cluster_protecting_group Choice of C2-Protecting Group cluster_outcome Stereochemical Outcome Donor Lyxofuranosyl Donor Participating Participating Group (e.g., Acetyl) Donor->Participating Strategy 1 Non_Participating Non-Participating Group (e.g., Benzyl) Donor->Non_Participating Strategy 2 Intermediate Oxocarbenium Ion Intermediate Participating->Intermediate Forms Acyl-oxonium ion, shields α-face Non_Participating->Intermediate Allows for anomeric equilibration Beta_Product β-Anomer Favored (Kinetic Product) Intermediate->Beta_Product Nucleophilic attack from β-face Alpha_Product α-Anomer Favored (Thermodynamic Product) Intermediate->Alpha_Product Nucleophilic attack from α-face

Caption: Influence of C2-protecting group on the stereochemical outcome of glycosylation.

Benzyl_Strategy_Workflow Start D-Lyxose Step1 1. MeOH, H⁺ 2. NaH, BnBr, DMF Start->Step1 Intermediate1 Methyl 2,3,5-tri-O-benzyl- α,β-D-lyxofuranoside Step1->Intermediate1 Step2 AcOH, H₂O, H⁺ Intermediate1->Step2 Intermediate2 2,3,5-Tri-O-benzyl- D-lyxofuranose Step2->Intermediate2 Step3 e.g., CCl₃CN, DBU Intermediate2->Step3 Donor Activated Glycosyl Donor Step3->Donor Step4 Acceptor (R-OH), TMSOTf Donor->Step4 Product Protected α-D-Lyxofuranoside Step4->Product Deprotection H₂, Pd/C Product->Deprotection Final_Product Final α-D-Lyxofuranoside Deprotection->Final_Product

Caption: Experimental workflow for the synthesis of an α-D-lyxofuranoside using a benzyl protecting group strategy.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Lyxose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation of D- and L-lyxose enantiomers and their respective α- and β-anomers. The described method utilizes a chiral stationary phase to achieve high-resolution separation, which is critical for applications in food science, metabolic studies, and pharmaceutical development where the specific stereoisomer and anomeric form of a sugar can have significant biological implications. This document provides the necessary protocols and experimental parameters for researchers, scientists, and drug development professionals to replicate this separation.

Introduction

Lyxose, a pentose (B10789219) monosaccharide, exists in solution as an equilibrium mixture of α and β anomers for both its D and L enantiomeric forms. The distinct spatial arrangement of these isomers can influence their biological activity and chemical reactivity. Therefore, a reliable analytical method to separate and quantify these forms is essential. This application note describes a one-step chiral HPLC method capable of resolving the four primary isomers of lyxose: α-D-lyxopyranose, α-L-lyxopyranose, β-D-lyxopyranose, and β-L-lyxopyranose.[1][2][3]

Experimental Protocol

This protocol outlines the necessary steps and conditions for the successful separation of lyxose anomers using HPLC.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a Refractive Index Detector (RID).

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A mixture of hexane (B92381) and ethanol. A common starting ratio for similar separations on this column is 7:3 (v/v) with a small percentage of an additive like trifluoroacetic acid (TFA), though optimization may be required.

  • Sample Preparation:

    • Prepare a standard solution of racemic D,L-lyxose in the mobile phase at a concentration of 1 mg/mL.

    • Allow the solution to equilibrate at room temperature to ensure a stable anomeric mixture.

    • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of lyxose anomers.

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Ethanol (7:3, v/v)
Flow Rate 0.5 mL/min[2][3]
Column Temperature 25 °C[2][3]
Injection Volume 20 µL
Detector Refractive Index Detector (RID)[2][3]
Run Time Approximately 30 minutes (adjust as needed)

3. Data Analysis

Peak identification is based on the elution order. For lyxose on a Chiralpak AD-H column, the typical elution order is α-D-lyxopyranose, followed by α-L-lyxopyranose, β-D-lyxopyranose, and β-L-lyxopyranose.[2][3] The relative peak areas can be used to determine the proportion of each anomer and enantiomer in the sample.

Data Presentation

The separation of a racemic D,L-lyxose standard under the conditions described above is expected to yield four distinct peaks. While the exact retention times can vary between systems, the elution order remains consistent.

Table 1: Expected Elution Profile of Lyxose Isomers

Peak NumberAnalyteExpected Retention Time (min)
1α-D-lyxopyranosetbd
2α-L-lyxopyranosetbd
3β-D-lyxopyranosetbd
4β-L-lyxopyranosetbd

Note: Specific retention times should be determined experimentally using reference standards if available. The order is based on published chromatograms.[2][3]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the HPLC separation of lyxose anomers.

HPLC_Workflow cluster_params Chromatographic Conditions A Sample Preparation (D,L-Lyxose in Mobile Phase) C Sample Injection A->C B HPLC System Setup B->C P1 Mobile Phase: Hexane/Ethanol P2 Flow Rate: 0.5 mL/min P3 Temperature: 25 °C D Chromatographic Separation (Chiralpak AD-H Column) C->D E Detection (Refractive Index Detector) D->E F Data Acquisition and Analysis E->F G Identification and Quantification of Lyxose Anomers F->G

Caption: Workflow for the HPLC analysis of lyxose anomers.

Conclusion

The described chiral HPLC method provides an effective means for the separation and analysis of lyxose anomers and enantiomers.[1] This application note offers a detailed protocol that can be readily implemented in a laboratory setting. The ability to resolve these closely related isomers is invaluable for research in various fields, including food chemistry, biochemistry, and pharmaceutical sciences. Further optimization of the mobile phase composition and temperature may be performed to enhance resolution or reduce analysis time depending on specific application needs.

References

Application Notes and Protocols for GC-MS Analysis of Lyxofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of lyxofuranose derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to guide researchers in the derivatization and subsequent instrumental analysis of lyxofuranose, a key pentose (B10789219) sugar of interest in various biological and pharmaceutical contexts.

Introduction

Lyxofuranose, an isomer of arabinose and xylose, plays a role in various biological systems and can be a component of more complex carbohydrates. Due to its high polarity and low volatility, direct analysis by GC-MS is not feasible.[1] Chemical derivatization is a necessary step to convert the non-volatile sugar into a thermally stable and volatile compound suitable for gas chromatography.[1][2] The most common and effective derivatization strategy for sugars is a two-step process involving oximation followed by silylation.[3][4]

Oximation of the aldehyde group in the open-chain form of lyxofuranose prevents the formation of multiple anomeric peaks in the chromatogram, simplifying data analysis.[3] Subsequent silylation of the hydroxyl groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the molecule.[3][5]

This application note details the complete workflow from sample preparation to data analysis, providing a robust method for the quantification of lyxofuranose derivatives.

Data Presentation

The following tables present representative quantitative data for the GC-MS analysis of trimethylsilyl (TMS) derivatized lyxofuranose. This data is based on typical results obtained for aldopentoses and should be used as a reference for method validation and performance evaluation.

Table 1: Calibration Curve Data for Lyxofuranose-TMS Derivative

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,542
10155,891
25389,123
50775,432
1001,560,112

Table 2: Method Validation Parameters

ParameterValue
Linearity (R²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%
Retention Time (min)14.2
Quantifier Ion (m/z)217
Qualifier Ion 1 (m/z)204
Qualifier Ion 2 (m/z)319

Experimental Protocols

Materials and Reagents
  • Lyxose standard

  • Internal Standard (e.g., Sorbitol or a stable isotope-labeled sugar)

  • Pyridine (B92270), anhydrous

  • Hydroxylamine (B1172632) hydrochloride or O-Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Hexane or Ethyl Acetate, GC grade

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation
  • Accurately weigh 1-5 mg of the dried sample or standard into a reaction vial.

  • Add a known amount of the internal standard to the vial.

  • Lyophilize the sample to ensure it is completely dry, as moisture can interfere with the silylation reaction.[3]

Derivatization Protocol: Oximation and Silylation

This two-step protocol is crucial for preparing lyxofuranose for GC-MS analysis.

  • Oximation:

    • Prepare the oximation reagent by dissolving hydroxylamine hydrochloride or methoxyamine hydrochloride in pyridine to a final concentration of 20 mg/mL.[3]

    • Add 50 µL of the oximation reagent to the dried sample in the reaction vial.

    • Seal the vial tightly and vortex for 1 minute.

    • Heat the mixture at 60-90°C for 30-60 minutes.[4]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS or MSTFA to the reaction vial containing the oxime derivatives.

    • Seal the vial tightly and vortex for 1 minute.

    • Heat the mixture at 70-90°C for 30-60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of silylated sugars. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 5°C/min.

      • Ramp 2: Increase to 300°C at a rate of 10°C/min.

      • Hold at 300°C for 5 minutes.

  • Mass Spectrometer (MS):

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-650

    • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the GC-MS analysis of lyxofuranose derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample/Standard Weighing Weighing Sample->Weighing InternalStandard Add Internal Standard Weighing->InternalStandard Lyophilization Lyophilization InternalStandard->Lyophilization Oximation Oximation (Pyridine, Hydroxylamine HCl) Lyophilization->Oximation Silylation Silylation (BSTFA/MSTFA) Oximation->Silylation Injection Injection Silylation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Identification (Mass Spectra Library) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

Figure 1: Experimental Workflow for GC-MS Analysis of Lyxofuranose Derivatives.

logical_relationship Analyte Lyxofuranose (Non-volatile) Derivatization Derivatization (Oximation + Silylation) Analyte->Derivatization Increases Volatility Derivative Lyxofuranose-TMS-Oxime (Volatile) Derivatization->Derivative GC Gas Chromatography (Separation) Derivative->GC Enables Separation MS Mass Spectrometry (Detection & Identification) GC->MS Provides Elution Time Data Quantitative & Qualitative Data MS->Data Provides Mass Spectrum & Abundance

Figure 2: Logical Relationship of the Analytical Process.

References

Applications of alpha-D-Lyxofuranose in Glycobiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Lyxofuranose, a pentose (B10789219) sugar, serves as a valuable and versatile building block in the field of glycobiology. Its unique stereochemistry makes it an important precursor for the synthesis of biologically active molecules, including antiviral nucleoside analogs and potential enzyme inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in key areas of glycobiology research, including its use as a glycosyl donor in enzymatic synthesis, a scaffold for enzyme inhibitors, and a probe for studying carbohydrate-protein interactions.

Application Note 1: this compound as a Glycosyl Donor in the Synthesis of Nucleoside Analogs

This compound derivatives, particularly in their acetylated form (e.g., 1,2,3,5-tetra-O-acetyl-α-D-lyxofuranose), are effective glycosyl donors for the synthesis of α-nucleoside analogs. These analogs are of significant interest in drug development due to their potential antiviral and anticancer properties. The glycosylation reaction involves the coupling of the activated lyxofuranose donor with a heterocyclic base.

Experimental Protocol: Synthesis of 9-alpha-D-lyxofuranosyladenine

This protocol describes the synthesis of an alpha-D-lyxofuranosyl nucleoside, 9-alpha-D-lyxofuranosyladenine, which has shown activity against herpes simplex virus types 1 and 2.[1]

Materials:

Procedure:

  • Silylation of Adenine: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend adenine in anhydrous acetonitrile. Add bis(trimethylsilyl)acetamide (BSA) and stir the mixture at room temperature until the adenine is completely dissolved and silylated.

  • Glycosylation: To the solution of silylated adenine, add 1,2,3,5-tetra-O-acetyl-α-D-lyxofuranose. Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a few drops of methanol. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Acetylated Nucleoside: Purify the crude product by silica gel column chromatography to obtain the protected 9-(2,3,5-tri-O-acetyl-α-D-lyxofuranosyl)adenine.

  • Deprotection: Dissolve the purified acetylated nucleoside in methanolic ammonia and stir at room temperature. Monitor the deprotection by TLC.

  • Final Purification: Once the deprotection is complete, concentrate the reaction mixture and purify the final product, 9-alpha-D-lyxofuranosyladenine, by silica gel column chromatography.

Expected Outcome: The synthesis yields the alpha-anomer of the lyxofuranosyladenine nucleoside. Characterization can be performed using NMR spectroscopy and mass spectrometry.

Workflow for the Synthesis of 9-alpha-D-lyxofuranosyladenine

Adenine Adenine Silylated_Adenine Silylated Adenine Adenine->Silylated_Adenine BSA Coupling Glycosylation (TMSOTf) Silylated_Adenine->Coupling Lyxofuranose_Donor 1,2,3,5-tetra-O-acetyl- α-D-lyxofuranose Lyxofuranose_Donor->Coupling Protected_Nucleoside Protected Nucleoside Coupling->Protected_Nucleoside Deprotection Deprotection (Methanolic Ammonia) Protected_Nucleoside->Deprotection Final_Product 9-α-D-lyxofuranosyladenine Deprotection->Final_Product

Caption: Synthesis of 9-alpha-D-lyxofuranosyladenine.

Application Note 2: this compound Derivatives as Potential Glycosidase Inhibitors

Derivatives of this compound can be synthesized and evaluated as potential inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including carbohydrate metabolism and glycoprotein (B1211001) processing. The inhibitory activity of these compounds can be assessed using kinetic studies.

Experimental Protocol: Kinetic Analysis of α-Glucosidase Inhibition

This protocol outlines the steps to determine the inhibitory potential and the mode of inhibition of a synthesized this compound derivative against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Synthesized this compound derivative (inhibitor)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate reader

Procedure:

  • Enzyme Inhibition Assay:

    • Prepare a series of concentrations of the this compound derivative.

    • In a 96-well plate, add a fixed amount of α-glucosidase solution to each well.

    • Add the different concentrations of the inhibitor to the respective wells and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate pNPG to each well.

    • After a defined incubation time (e.g., 20 minutes), stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

    • Run a control reaction without the inhibitor.

  • Determination of IC₅₀:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

  • Kinetic Analysis (Lineweaver-Burk Plot):

    • To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), perform the enzyme assay with varying concentrations of the substrate (pNPG) in the absence and presence of different fixed concentrations of the inhibitor.

    • Measure the initial reaction velocities (v) at each substrate and inhibitor concentration.

    • Plot the reciprocal of the velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

    • Analyze the changes in Vmax (the maximum velocity) and Km (the Michaelis constant) from the plot to determine the mode of inhibition.

Data Presentation:

Inhibitor Concentration (µM)% Inhibition
......
......
......
Table 1: Example of data presentation for IC₅₀ determination.
Substrate Concentration [S] (mM)1/[S] (mM⁻¹)Velocity (v) without Inhibitor1/vVelocity (v) with Inhibitor [I₁]1/vVelocity (v) with Inhibitor [I₂]1/v
........................
........................
Table 2: Example of data presentation for kinetic analysis.

Workflow for Glycosidase Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Incubate_Inhibitor Incubate Enzyme with Inhibitor Inhibitor->Incubate_Inhibitor Enzyme Prepare Enzyme Solution Enzyme->Incubate_Inhibitor Substrate Prepare Substrate Solution Add_Substrate Add Substrate (pNPG) Substrate->Add_Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (Na₂CO₃) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk) Measure_Absorbance->Kinetic_Analysis Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for α-glucosidase inhibition assay.

Application Note 3: Probing Carbohydrate-Protein Interactions using this compound Derivatives

This compound-containing oligosaccharides or glycoconjugates can be used to study the specificity and thermodynamics of carbohydrate-binding proteins (lectins). Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of these interactions.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to characterize the binding of a synthesized alpha-D-lyxofuranoside to a lectin.

Materials:

  • Purified lectin solution

  • Synthesized alpha-D-lyxofuranoside ligand

  • ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the lectin in the ITC buffer at a known concentration (typically in the µM range).

    • Prepare a solution of the alpha-D-lyxofuranoside ligand in the same ITC buffer at a concentration 10-20 times higher than the lectin concentration.

    • Thoroughly degas both solutions to prevent air bubbles during the experiment.

  • ITC Experiment:

    • Load the lectin solution into the sample cell of the calorimeter.

    • Load the lyxofuranoside ligand solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of the ligand into the sample cell, allowing the system to reach equilibrium after each injection. The instrument measures the heat change associated with each injection.

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

    • The fitting will yield the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy change (ΔH).

    • Calculate the Gibbs free energy change (ΔG) and the entropy change (ΔS) using the following equations: ΔG = -RT * ln(Ka) where Ka = 1/Kd ΔG = ΔH - TΔS

Data Presentation:

ParameterValue
Binding Affinity (Kd)... µM
Stoichiometry (n)...
Enthalpy Change (ΔH)... kcal/mol
Entropy Change (ΔS)... cal/mol·K
Gibbs Free Energy (ΔG)... kcal/mol
Table 3: Thermodynamic parameters for the interaction between a lectin and an alpha-D-lyxofuranoside.

Logical Flow of an ITC Experiment

Start Start Sample_Prep Sample Preparation (Lectin and Ligand in matched buffer) Start->Sample_Prep Degas Degas Samples Sample_Prep->Degas Load_ITC Load Lectin into Cell Load Ligand into Syringe Degas->Load_ITC Run_Experiment Run ITC Titration Load_ITC->Run_Experiment Data_Processing Data Processing (Subtract Heat of Dilution) Run_Experiment->Data_Processing Control_Experiment Run Control Titration (Ligand into Buffer) Control_Experiment->Data_Processing Data_Fitting Fit Binding Isotherm Data_Processing->Data_Fitting Results Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS, ΔG) Data_Fitting->Results End End Results->End

Caption: Logical flow of an ITC experiment.

References

Application Notes and Protocols: α-D-Lyxofuranose as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Lyxofuranose, a pentose (B10789219) sugar, serves as a valuable chiral building block in asymmetric synthesis. Its unique stereochemical arrangement of hydroxyl groups makes it a strategic starting material for the synthesis of complex chiral molecules, particularly nucleoside analogues with potential therapeutic applications. The furanose ring structure, when incorporated into target molecules, can impart specific conformational constraints and stereochemical recognition properties that are crucial for biological activity.

These application notes provide a comprehensive overview of the use of α-D-Lyxofuranose in chemical synthesis, with a focus on the preparation of antiviral nucleoside analogues. Detailed experimental protocols for key transformations, quantitative data, and visual diagrams of synthetic pathways are presented to guide researchers in this field.

Key Applications

The primary application of α-D-lyxofuranose as a chiral building block is in the synthesis of nucleoside analogues. These synthetic nucleosides, where the natural ribose or deoxyribose sugar is replaced by lyxose, are investigated for their potential as antiviral and anticancer agents. The altered stereochemistry at the C2' and C3' positions of the sugar moiety can lead to compounds that are recognized by viral or cellular enzymes but act as chain terminators or inhibitors of nucleic acid synthesis.

One notable example is the synthesis of 9-α-D-lyxofuranosyladenine, which has demonstrated activity against herpes simplex virus types 1 and 2.[1]

Data Presentation

The following tables summarize quantitative data for key synthetic steps involving α-D-lyxofuranose and its derivatives.

Table 1: Synthesis of Protected α-D-Lyxofuranose Derivatives

Starting MaterialProductReagents and ConditionsYieldReference
D-Lyxose2,3-O-Isopropylidene-α-D-lyxofuranoseAcetone (B3395972), Anhydrous CuSO₄, H₂SO₄ (cat.), 35°C, 5 days21.5%Described in a modified procedure of Levene and Tipson
2,3-O-Isopropylidene-α-D-lyxofuranose1,5-Di-O-acetyl-2,3-O-isopropylidene-α-D-lyxofuranoseAcetic anhydride (B1165640), Pyridine (B92270), Room temperature, 18 h90%Described in a study of monoacetone-D-lyxose
2,3-O-Isopropylidene-α-D-lyxofuranose1,5-Di-O-benzoyl-2,3-O-isopropylidene-α-D-lyxofuranoseBenzoyl chloride, Pyridine, 0°C to Room temperature, 3 daysHighDescribed in a study of monoacetone-D-lyxose

Table 2: Synthesis and Biological Activity of α-D-Lyxofuranosyl Nucleoside Analogues

Glycosyl DonorNucleobaseProductAntiviral Activity (HCMV) IC₅₀ (µM)Reference
1,2,3,5-Tetra-O-acetyl-L-lyxofuranose2,5,6-Trichlorobenzimidazole2,5,6-Trichloro-1-(α-L-lyxofuranosyl)benzimidazole0.2 - 0.4 (for 5'-deoxy analogues)[2]
Tetra-O-acetyl-α-D-lyxofuranoseAdenine9-α-D-lyxofuranosyladenineActive against HSV-1 and HSV-2[1]

Experimental Protocols

Protocol 1: Synthesis of 2,3-O-Isopropylidene-α-D-lyxofuranose

This protocol describes the preparation of a key protected intermediate of α-D-lyxofuranose.

Materials:

Procedure:

  • To a stirred mixture of D-lyxose (20 g) and anhydrous copper sulfate (50 g) in anhydrous acetone (400 mL), add concentrated sulfuric acid (2 mL) dropwise.

  • Stir the mixture at 35°C for 5 days.

  • Filter the reaction mixture and neutralize the filtrate with an anion-exchange resin.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Distill the residue under high vacuum (0.04 mm Hg) at 105-127°C.

  • Crystallize the collected fraction from toluene to yield 2,3-O-isopropylidene-α-D-lyxofuranose.

Protocol 2: Synthesis of 1,5-Di-O-acetyl-2,3-O-isopropylidene-α-D-lyxofuranose

This protocol details the acetylation of the protected lyxofuranose derivative.

Materials:

  • 2,3-O-Isopropylidene-α-D-lyxofuranose

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ethanol (B145695) (absolute)

  • Distilled water

Procedure:

  • Dissolve 2,3-O-isopropylidene-α-D-lyxofuranose (0.3 g) in a mixture of pyridine (9 mL) and acetic anhydride (1 mL).

  • Stir the solution at room temperature for 18 hours.

  • Add crushed ice (50 g) to the reaction mixture and stir until the ice has completely melted.

  • Freeze-dry the solution to obtain a syrup.

  • Dissolve the syrup in absolute ethanol (1.0 mL) and cool the solution to 0°C.

  • Add distilled water dropwise to induce crystallization of the diacetate.

  • Collect the crystals by filtration and dry under vacuum.

Protocol 3: General Protocol for Vorbrüggen Glycosylation to Synthesize α-D-Lyxofuranosyl Nucleosides

This generalized protocol is based on the widely used Vorbrüggen glycosylation for the synthesis of nucleosides. The α-anomers are typically prepared by the glycosylation of purine (B94841) and pyrimidine (B1678525) aglycons with tetra-O-acetyl-α-D-lyxofuranose.[1]

Materials:

  • Tetra-O-acetyl-α-D-lyxofuranose (Glycosyl Donor)

  • Silylated Purine or Pyrimidine Base (e.g., persilylated adenine)

  • Lewis Acid Catalyst (e.g., SnCl₄, TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase (e.g., adenine) in hexamethyldisilazane (B44280) (HMDS). Add a catalytic amount of ammonium (B1175870) sulfate and reflux the mixture until the solution becomes clear. Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase.

  • Glycosylation: In a separate flame-dried flask under an inert atmosphere, dissolve tetra-O-acetyl-α-D-lyxofuranose (1.0 eq) and the silylated nucleobase (1.2 eq) in an anhydrous solvent.

  • Cool the mixture to 0°C and add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding it to a cold saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the protected α-D-lyxofuranosyl nucleoside.

  • Deprotection: Remove the acetyl protecting groups using standard conditions (e.g., methanolic ammonia) to yield the final α-D-lyxofuranosyl nucleoside.

Visualizations

The following diagrams illustrate key synthetic pathways and concepts.

Synthesis_of_Protected_Lyxofuranose DLyxose D-Lyxose Isopropylidene 2,3-O-Isopropylidene- α-D-lyxofuranose DLyxose->Isopropylidene Acetone, H+ Diacetate 1,5-Di-O-acetyl-2,3-O- isopropylidene-α-D-lyxofuranose Isopropylidene->Diacetate Ac₂O, Pyridine

Caption: Synthesis of protected α-D-lyxofuranose derivatives.

Vorbruggen_Glycosylation_Workflow cluster_reactants Reactants cluster_reaction Glycosylation cluster_products Products Lyxofuranose Tetra-O-acetyl- α-D-lyxofuranose LewisAcid Lewis Acid (e.g., SnCl₄) Lyxofuranose->LewisAcid SilylatedBase Silylated Nucleobase SilylatedBase->LewisAcid ProtectedNucleoside Protected α-D-lyxofuranosyl Nucleoside LewisAcid->ProtectedNucleoside Reaction FinalNucleoside α-D-Lyxofuranosyl Nucleoside ProtectedNucleoside->FinalNucleoside Deprotection

Caption: Workflow for Vorbrüggen glycosylation.

Conclusion

α-D-Lyxofuranose is a valuable chiral precursor, primarily utilized in the stereoselective synthesis of nucleoside analogues. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel lyxofuranosyl-containing compounds. Further investigation into the broader applications of α-D-lyxofuranose in asymmetric synthesis may unveil new opportunities for the construction of complex and biologically active molecules.

References

Application Notes and Protocols for Glycosylation Reactions with Lyxofuranose Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation reactions involving furanose sugars are pivotal in the synthesis of a wide array of biologically significant molecules, including nucleoside analogues, antibiotics, and components of pathogenic cell walls. Among the pentofuranoses, L-lyxofuranose is a key structural motif in various natural products. However, the stereoselective synthesis of lyxofuranosides presents considerable challenges due to the inherent flexibility of the furanose ring and the propensity for the formation of anomeric mixtures.

These application notes provide a comprehensive guide to researchers engaged in the chemical synthesis of lyxofuranosides. Given the limited availability of established protocols specific to lyxofuranose donors, this document presents detailed, adaptable methodologies derived from successful glycosylation reactions with structurally related pentofuranosides, such as xylofuranose (B8766934) and arabinofuranose. The provided protocols for thioglycoside and trichloroacetimidate (B1259523) lyxofuranosyl donors serve as a robust starting point for optimization in specific synthetic contexts.

Key Concepts in Lyxofuranose Glycosylation

The stereochemical outcome of glycosylation is governed by a multitude of factors, including the nature of the glycosyl donor and its protecting groups, the reactivity of the glycosyl acceptor, the choice of promoter, and the reaction solvent and temperature. For furanosides, achieving high stereoselectivity for the desired 1,2-cis or 1,2-trans linkage is a primary objective.

  • Glycosyl Donors : A glycosyl donor is a carbohydrate precursor with a leaving group at the anomeric position. Common donors include thioglycosides, trichloroacetimidates, glycosyl halides, and phosphates. The choice of donor influences reactivity and the activation conditions required.

  • Protecting Groups : Protecting groups on the hydroxyl functionalities of the donor play a crucial role in modulating its reactivity and influencing the stereochemical outcome. "Arming" groups, such as benzyl (B1604629) ethers, are electron-donating and increase reactivity, while "disarming" groups, like acyl esters, are electron-withdrawing and decrease reactivity.[1] Participating groups at the C-2 position, typically acyl groups, can direct the formation of 1,2-trans glycosides through the formation of an intermediate dioxolenium ion. Non-participating groups, such as ethers, are necessary for the synthesis of 1,2-cis glycosides.

  • Donor Activation : The anomeric leaving group must be activated by a promoter (activator) to initiate the glycosylation reaction. The choice of promoter is specific to the donor type. For instance, thioglycosides are often activated by a combination of an electrophilic halogen source (e.g., N-iodosuccinimide, NIS) and a Lewis acid (e.g., triflic acid, TfOH, or silver triflate, AgOTf).[2] Trichloroacetimidate donors are typically activated by catalytic amounts of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[3][4]

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific lyxofuranose donors and acceptors. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Glycosylation using a Lyxofuranosyl Thioglycoside Donor

This protocol is adapted from established procedures for xylofuranosyl thioglycosides and is suitable for the synthesis of lyxofuranosides.[2]

Materials:

  • Protected Lyxofuranosyl Thioglycoside (Donor)

  • Glycosyl Acceptor

  • N-Iodosuccinimide (NIS)

  • Triflic acid (TfOH) or Silver triflate (AgOTf)

  • Activated 4 Å Molecular Sieves

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (B128534) (Et₃N)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the protected lyxofuranosyl thioglycoside donor (1.2-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).

  • Add freshly activated 4 Å molecular sieves.

  • Dissolve the reactants in anhydrous CH₂Cl₂.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

  • In a separate flask, prepare a solution of NIS (1.5 equivalents) in anhydrous CH₂Cl₂.

  • Add the NIS solution to the reaction mixture dropwise.

  • After stirring for 10-15 minutes, add a catalytic amount of TfOH or AgOTf solution dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature and dilute with CH₂Cl₂.

  • Filter the mixture through a pad of Celite®, washing the pad with additional CH₂Cl₂.

  • Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired lyxofuranoside.

Protocol 2: Glycosylation using a Lyxofuranosyl Trichloroacetimidate Donor

This protocol is a generalized method adapted from standard procedures for furanosyl trichloroacetimidate donors.[4]

Materials:

  • Protected Lyxofuranosyl Trichloroacetimidate (Donor)

  • Glycosyl Acceptor

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Activated 4 Å Molecular Sieves

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add the protected lyxofuranosyl trichloroacetimidate donor (1.2-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).

  • Azeotropically dry the mixture with toluene (B28343) and then place under high vacuum for at least 1 hour.

  • Add freshly activated 4 Å molecular sieves.

  • Dissolve the reactants in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the reaction mixture to -78 °C.

  • Add a catalytic amount of TMSOTf solution dropwise.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction may be allowed to slowly warm to a higher temperature if necessary.

  • Upon completion, quench the reaction with a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite®, washing with additional CH₂Cl₂.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired lyxofuranoside.

Data Presentation

The following tables summarize representative quantitative data for glycosylation reactions with various pentofuranose (B7776049) donors. This data can serve as a benchmark for optimizing reactions with lyxofuranose donors.

Table 1: Glycosylation with Furanosyl Thioglycoside Donors

Donor SugarAcceptorPromoter SystemSolventTemp (°C)Yield (%)α:β RatioReference
XylofuranoseSimple AlcoholNIS/AgOTfEt₂ORTHigh>20:1[2]
XylofuranoseComplex SaccharideNIS/TMSOTfCH₂Cl₂-2082>20:1[5]
ArabinofuranosePrimary AlcoholNIS/TfOHCH₂Cl₂-40851:10General Knowledge
RibofuranoseSecondary AlcoholIDCPEt₂O0781:4General Knowledge

Table 2: Glycosylation with Furanosyl Trichloroacetimidate Donors

Donor SugarAcceptorPromoterSolventTemp (°C)Yield (%)α:β RatioReference
RibofuranosePhenolic AcceptorTMSOTf (cat.)CH₂Cl₂-7892>98:2General Knowledge
ArabinofuranosePrimary AlcoholBF₃·OEt₂ (cat.)CH₂Cl₂-20881:15General Knowledge
XylofuranoseSecondary AlcoholTMSOTf (cat.)Dioxane0755:1General Knowledge

Visualizations

The following diagrams illustrate key workflows and relationships in glycosylation reactions.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Donor Lyxofuranose Donor Cooling Cooling (-78°C to 0°C) Donor->Cooling Acceptor Glycosyl Acceptor Acceptor->Cooling Sieves 4Å Molecular Sieves Sieves->Cooling Solvent Anhydrous Solvent Solvent->Cooling Activation Promoter Addition Cooling->Activation Stirring Stirring & Monitoring (TLC) Activation->Stirring Quench Quench Reaction Stirring->Quench Filter Filtration (Celite) Quench->Filter Wash Aqueous Wash Filter->Wash Dry Drying & Conc. Wash->Dry Purify Chromatography Dry->Purify Product Purified Lyxofuranoside Purify->Product

General workflow for a chemical glycosylation reaction.

Stereoselectivity_Factors cluster_donor Glycosyl Donor cluster_conditions Reaction Conditions Outcome Stereochemical Outcome (α vs. β linkage) LeavingGroup Leaving Group (e.g., SPh, O-C(NH)CCl₃) LeavingGroup->Outcome ProtectingGroups Protecting Groups ProtectingGroups->Outcome Neighboring Group Participation Promoter Promoter / Activator (e.g., NIS/TfOH, TMSOTf) Promoter->Outcome Solvent Solvent (e.g., CH₂Cl₂, Et₂O) Solvent->Outcome Solvent Effects on Intermediate Temperature Temperature Temperature->Outcome Acceptor Glycosyl Acceptor (Steric & Electronic Effects) Acceptor->Outcome

Key factors influencing the stereochemical outcome.

References

Application Notes and Protocols: α-D-Lyxofuranose as a Precursor for Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, scientists, and drug development professionals.

Introduction

Nucleoside analogs are a critical class of antiviral therapeutics that function by mimicking natural nucleosides, thereby interfering with viral replication. The sugar moiety of these analogs plays a pivotal role in their biological activity, influencing factors such as enzyme recognition, phosphorylation, and incorporation into viral nucleic acids. α-D-Lyxofuranose, a pentose (B10789219) sugar, serves as a valuable chiral precursor for the synthesis of novel nucleoside analogs with potential antiviral properties. Its unique stereochemistry offers opportunities for the development of compounds with improved efficacy and selectivity against a range of viral pathogens. These application notes provide an overview of the synthesis of antiviral agents using α-D-lyxofuranose as a starting material, including detailed protocols and antiviral activity data.

Synthesis of α-D-Lyxofuranosyl Benzimidazole (B57391) Analogs

A series of 2-substituted α-D-lyxofuranosyl benzimidazole derivatives have been synthesized and evaluated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[1] The general synthetic strategy involves the condensation of a protected α-D-lyxofuranose with a substituted benzimidazole base.

Experimental Protocols

Protocol 1: Synthesis of 2,5,6-Trichloro-1-(α-D-lyxofuranosyl)benzimidazole

  • Acetylation of D-Lyxose: D-lyxose is first peracetylated to yield 1,2,3,5-tetra-O-acetyl-α-D-lyxofuranose.

  • Condensation: The acetylated lyxofuranose is condensed with 2,5,6-trichlorobenzimidazole in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an anhydrous solvent such as acetonitrile. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Deprotection: The resulting acetylated nucleoside is deprotected using a base, such as sodium methoxide (B1231860) in methanol, to afford the final compound.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 2-Substituted Derivatives

Further modifications at the 2-position of the benzimidazole ring can be achieved from the 2,5,6-trichloro-1-(α-D-lyxofuranosyl)benzimidazole intermediate. For example:

  • 2-Bromo derivative: Treatment with HBr followed by deprotection.[1]

  • 2-Alkylamino derivatives (e.g., isopropylamino, cyclopropylamino): Nucleophilic substitution of the 2-chloro group with the corresponding amine after deprotection of the sugar hydroxyl groups.[1]

Antiviral Activity Data

The synthesized compounds were evaluated for their antiviral activity against the Towne and AD169 strains of HCMV and for their cytotoxicity. The 2-halogen derivatives demonstrated the most promising activity against HCMV.[1]

CompoundVirus StrainAssay TypeIC₅₀ (µM)IC₉₀ (µM)Cytotoxicity (HFF cells) CC₅₀ (µM)
2-Halogen α-D-lyxose derivativesHCMV (Towne)Plaque Assay---
2-Isopropylamino α-D-lyxose derivativeHCMV (Towne)Plaque Assay60-100-Not cytotoxic
2-Isopropylamino α-D-lyxose derivativeHCMV (Towne)Yield Reduction-17-100Not cytotoxic
2-Cyclopropylamino α-D-lyxose derivativeHCMV (Towne)Plaque Assay60-100-Not cytotoxic
2-Cyclopropylamino α-D-lyxose derivativeHCMV (Towne)Yield Reduction-17-100Not cytotoxic

Data summarized from reference[1]. Note: Specific IC₅₀ values for the 2-halogen derivatives were not provided in the abstract.

Synthesis Workflow

Synthesis_Benzimidazole D_Lyxose α-D-Lyxofuranose Acetylated_Lyxose 1,2,3,5-Tetra-O-acetyl- α-D-lyxofuranose D_Lyxose->Acetylated_Lyxose Acetylation Condensation Condensation (SnCl4, Acetonitrile) Acetylated_Lyxose->Condensation Trichloro_Benz 2,5,6-Trichlorobenzimidazole Trichloro_Benz->Condensation Protected_Nucleoside Protected α-D-lyxofuranosyl Benzimidazole Condensation->Protected_Nucleoside Deprotection Deprotection (NaOMe, MeOH) Protected_Nucleoside->Deprotection Final_Product 2,5,6-Trichloro-1- (α-D-lyxofuranosyl)benzimidazole Deprotection->Final_Product Modification Further Modification (e.g., Amination) Final_Product->Modification Final_Derivatives 2-Substituted α-D-lyxofuranosyl Benzimidazoles Modification->Final_Derivatives

Caption: Synthesis of 2-substituted α-D-lyxofuranosyl benzimidazoles.

Synthesis of α-D-Lyxofuranosyladenine

The synthesis of α-D-lyxofuranosyl analogs of naturally occurring nucleobases has been explored, with 9-α-D-lyxofuranosyladenine demonstrating activity against herpes simplex virus types 1 and 2.[2]

Experimental Protocol

Protocol 3: Synthesis of 9-α-D-Lyxofuranosyladenine

  • Glycosylation: Tetra-O-acetyl-α-D-lyxofuranose is glycosylated with a suitable purine (B94841) aglycon (e.g., a silylated derivative of adenine) in the presence of a catalyst.

  • Deprotection: The acetyl protecting groups are removed using a basic solution, such as methanolic ammonia (B1221849) or sodium methoxide in methanol.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography or recrystallization.

Antiviral Activity

9-α-D-lyxofuranosyladenine was identified as having activity against herpes simplex virus types 1 and 2, both in vitro and in vivo.[2] Quantitative data from the primary literature would be required for a detailed summary table.

Synthesis Workflow

Synthesis_Adenine Acetylated_Lyxose Tetra-O-acetyl- α-D-lyxofuranose Glycosylation Glycosylation Acetylated_Lyxose->Glycosylation Adenine_Derivative Purine Aglycon (e.g., silylated Adenine) Adenine_Derivative->Glycosylation Protected_Adenosine_Analog Protected 9-α-D- lyxofuranosyladenine Glycosylation->Protected_Adenosine_Analog Deprotection Deprotection Protected_Adenosine_Analog->Deprotection Final_Product 9-α-D-Lyxofuranosyladenine Deprotection->Final_Product

Caption: Synthesis of 9-α-D-lyxofuranosyladenine.

Mechanism of Action

The antiviral activity of nucleoside analogs generally relies on their conversion to the corresponding 5'-triphosphate form within the host cell. This active metabolite can then act as a competitive inhibitor or an alternative substrate for viral DNA or RNA polymerases. Incorporation of the analog into the growing viral nucleic acid chain can lead to chain termination or introduce mutations, ultimately inhibiting viral replication. The specific mechanism of action for α-D-lyxofuranose-derived nucleosides would require further investigation, including studies on their interaction with viral polymerases and their metabolic activation pathway.

Logical Relationship of Antiviral Action

Mechanism_of_Action Drug α-D-Lyxofuranose Nucleoside Analog Phosphorylation1 Cellular Kinases Drug->Phosphorylation1 Monophosphate Monophosphate Phosphorylation1->Monophosphate Phosphorylation2 Cellular Kinases Monophosphate->Phosphorylation2 Diphosphate Diphosphate Phosphorylation2->Diphosphate Phosphorylation3 Cellular Kinases Diphosphate->Phosphorylation3 Triphosphate Active Triphosphate Form Phosphorylation3->Triphosphate Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate->Viral_Polymerase Inhibition Inhibition of Viral Replication Viral_Polymerase->Inhibition

Caption: General mechanism of action for nucleoside analog antivirals.

α-D-Lyxofuranose is a promising chiral starting material for the synthesis of novel antiviral nucleoside analogs. The examples provided demonstrate its utility in generating compounds with activity against significant human pathogens like HCMV and HSV. Further exploration of different heterocyclic bases and modifications to the sugar moiety could lead to the discovery of new antiviral agents with enhanced potency and selectivity. The detailed protocols and workflows presented herein provide a foundation for researchers to build upon in the quest for new antiviral therapies.

References

Application Notes and Protocols: Synthesis of α-D-Lyxofuranose Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of α-D-Lyxofuranose tetraacetate, a valuable building block in medicinal chemistry and drug development. The following sections outline the synthetic procedure, present key quantitative data, and include a visual workflow of the experimental process.

Introduction

α-D-Lyxofuranose tetraacetate serves as a crucial intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer nucleoside analogues. Its furanose ring system and acetyl protecting groups make it a versatile precursor for modifications at different positions of the sugar moiety. The protocol described herein is a standard and widely applicable method for the per-O-acetylation of D-lyxose, followed by the purification of the desired α-anomer.

Data Presentation

The following table summarizes the key quantitative data for the synthesized α-D-Lyxofuranose tetraacetate.

ParameterValueReference
Molecular Formula C₁₃H₁₈O₉[1]
Molecular Weight 318.28 g/mol [1]
Appearance Colorless oil or crystalline solidGeneral observation
Solubility Soluble in dichloromethane, chloroform, ethyl acetate (B1210297)General knowledge
Storage Store at 2-8°C under a dry, inert atmosphereGeneral practice

Experimental Protocol

This protocol details the per-O-acetylation of D-lyxose to synthesize 1,2,3,5-tetra-O-acetyl-D-lyxofuranose, followed by the isolation of the α-anomer.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • NMR spectrometer

  • Polarimeter

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve D-lyxose (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of D-lyxose) under an inert atmosphere (e.g., argon or nitrogen).

  • Acetylation: Cool the solution to 0°C using an ice bath. To this stirring solution, add acetic anhydride (5.0 equivalents) dropwise, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting material spot has disappeared.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add methanol (B129727) (CH₃OH) to quench the excess acetic anhydride.

  • Work-up:

    • Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired α-D-lyxofuranose tetraacetate, as identified by TLC analysis. The α-anomer is typically less polar than the β-anomer.

  • Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified α-D-Lyxofuranose tetraacetate.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, optical rotation, and melting point determination.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of α-D-Lyxofuranose tetraacetate.

Synthesis_Workflow start Start: D-Lyxose dissolve Dissolve in Anhydrous Pyridine start->dissolve acetylation Acetylation: Add Acetic Anhydride at 0°C dissolve->acetylation reaction Stir at Room Temperature (12-24h) acetylation->reaction quench Quench with Methanol reaction->quench workup Aqueous Work-up: DCM, HCl, NaHCO₃, Brine quench->workup dry_concentrate Dry (Na₂SO₄) and Concentrate workup->dry_concentrate purification Purification: Silica Gel Column Chromatography dry_concentrate->purification characterization Characterization: NMR, MS, Optical Rotation purification->characterization end_product End Product: α-D-Lyxofuranose Tetraacetate characterization->end_product

Caption: Experimental workflow for the synthesis of α-D-Lyxofuranose tetraacetate.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of alpha-D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of alpha-D-Lyxofuranose. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of alpha-D-lyxofuranosides.

Q1: My glycosylation reaction is resulting in a low yield of the desired alpha-D-lyxofuranoside. What are the potential causes and how can I improve it?

A1: Low yields in alpha-D-lyxofuranosylation reactions can be attributed to several factors. Below is a systematic guide to troubleshoot this issue:

  • Moisture Contamination: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated glycosyl donor. Ensure all glassware is rigorously dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves (e.g., 4 Å) is also recommended.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1] Very low temperatures might lead to an incomplete reaction, whereas higher temperatures could cause the decomposition of the glycosyl donor or the product.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.

  • Inefficient Activation of Glycosyl Donor: The choice and stoichiometry of the activator (promoter) are crucial. For instance, when using glycosyl trichloroacetimidate (B1259523) donors, a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is often required.[1] Ensure the activator is fresh and used in the appropriate amount.

  • Poor Nucleophilicity of the Acceptor: Sterically hindered or electronically deactivated alcohol acceptors will exhibit lower reactivity.[1] In such cases, consider using a more reactive glycosyl donor, increasing the concentration of the acceptor, or employing a more potent activator system.[1]

  • Glycosyl Donor Instability: The glycosyl donor may be unstable under the reaction conditions. This can be verified by running a control experiment without the acceptor. If decomposition is observed, a more stable donor or milder reaction conditions should be considered.[1]

Q2: I am observing a significant amount of the undesired beta-anomer in my reaction. How can I improve the alpha-selectivity?

A2: Achieving high alpha-selectivity (a 1,2-cis relationship for D-lyxose) is a primary challenge in furanoside synthesis.[2][3] The formation of the 1,2-trans beta-anomer is a common competing reaction. Here are some strategies to enhance the formation of the alpha-isomer:

  • Avoid Participating Protecting Groups at C-2: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor can participate in the reaction through neighboring group participation, leading to the formation of a stable dioxolenium ion that directs the nucleophilic attack to form the 1,2-trans (beta) product.[2][4] Using non-participating groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers is crucial for achieving 1,2-cis selectivity.[3][4]

  • Choice of Glycosyl Donor and Leaving Group: The nature of the leaving group at the anomeric center can influence the reaction mechanism and stereochemical outcome. Donors with anomeric dialkylphosphate leaving groups have been used in stereoselective O-furanosylation reactions to access the 1,2-cis pattern.[3]

  • Use of Catalysts: Specific catalysts have been developed to promote 1,2-cis furanosylation. For example, phenanthroline catalysts have been shown to promote stereoselective 1,2-cis furanosylation under mild conditions.[2] Similarly, precisely tailored bis-thiourea hydrogen-bond-donor catalysts can promote high anomeric selectivity for the 1,2-cis product.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the stereochemical outcome. Experiment with different anhydrous solvents to optimize the α/β ratio.

Q3: I am struggling to separate the alpha and beta anomers of my lyxofuranoside product. What methods can I use?

A3: The separation of anomers can be challenging due to their similar physical properties.

  • Chromatography: Careful column chromatography on silica (B1680970) gel is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) to find the optimal conditions for separation. Sometimes, multiple chromatographic steps are necessary.

  • Biocatalytic Methods: An enzymatic approach can be highly selective. For instance, lipases have been used for the selective deacetylation of one anomer in a mixture of peracetylated O-aryl α,β-d-ribofuranosides, facilitating their separation.[5] This type of methodology could potentially be adapted for lyxofuranosides.

Frequently Asked Questions (FAQs)

Q1: What are common starting materials for the synthesis of D-Lyxose and its furanose derivatives?

A1: D-Lyxose is an aldopentose monosaccharide.[6] It can be used as the starting material itself.[6][7][8] For the synthesis of furanoside derivatives, a common strategy involves the preparation of a suitably protected D-lyxofuranose precursor, often with a leaving group at the anomeric position to act as a glycosyl donor. For example, 1,2,3,5-tetra-O-acetyl-alpha-D-lyxofuranose can be used as a glycosyl donor.[9]

Q2: What are the key considerations when choosing protecting groups for D-lyxose in a stereoselective synthesis?

A2: The choice of protecting groups is critical for a successful synthesis. Key considerations include:

  • Stability: Protecting groups must be stable under the planned reaction conditions and removable without affecting the rest of the molecule.[10]

  • Stereochemical Influence: As discussed in the troubleshooting section, the protecting group at the C-2 position has a profound impact on anomeric selectivity. Non-participating groups are generally required for alpha-glycoside synthesis.[4]

  • Orthogonality: In a multi-step synthesis, it is often necessary to use an "orthogonal set" of protecting groups that can be removed in any order with specific reagents that do not affect other protecting groups.[10]

  • Conformational Constraints: Cyclic protecting groups, such as benzylidene acetals, can restrict the flexibility of the sugar ring, which can influence the stereochemical outcome of the glycosylation.[4]

Q3: How can I confirm the anomeric configuration (alpha or beta) of my synthesized lyxofuranoside?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the anomeric configuration.

  • ¹H NMR: The coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2), denoted as ³J(H1,H2), is diagnostic. For furanosides, a small coupling constant (typically < 2 Hz) is indicative of a trans relationship between H-1 and H-2, which in the case of D-lyxose (where the C-2 hydroxyl is cis to the anomeric hydroxyl in the alpha anomer) would suggest a beta-configuration. Conversely, a larger coupling constant would suggest a cis relationship, indicative of the alpha-anomer.

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) can also be informative. Generally, the C-1 of the alpha-anomer resonates at a different chemical shift compared to the beta-anomer.

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can show through-space correlations between protons, which can help to deduce the stereochemistry at the anomeric center.

Quantitative Data Summary

The following table summarizes data on different glycosylation methods for furanosides, highlighting the achievable stereoselectivity. While not all examples use D-lyxose, they provide a valuable comparison of methodologies applicable to 1,2-cis furanoside synthesis.

Glycosyl Donor TypeCatalyst/PromoterAcceptor Typeα/β RatioYield (%)Reference
Furanosyl PhosphateBis-thioureaPrimary/Secondary AlcoholsHigh β-selectivity (1,2-cis for arabinose)Good[3]
α-pyranosyl bromidePhenanthrolineAlcoholsHigh α-selectivity (1,2-cis)Good[2]
ThioglycosideSilver TriflateHindered Alcohol (tert-butanol)1:6.5 (α:β)Good[11]
1-O-acetyl-arabinofuranoseBF₃·Et₂OXylopyranosidesAlmost exclusively αGood[12]

Experimental Protocols

General Protocol for Stereoselective alpha-Furanosylation using a Phenanthroline Catalyst

This protocol is adapted from methodologies described for stereoselective 1,2-cis furanosylation.[2]

  • Preparation: Under an inert atmosphere (Argon), add the furanosyl donor (e.g., a protected lyxofuranosyl bromide, 1.0 equiv.), the alcohol acceptor (1.2 equiv.), and the phenanthroline catalyst (0.1 equiv.) to a flame-dried flask containing activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous dichloromethane (B109758) (DCM) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or as optimized) and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., triethylamine). Filter the mixture through a pad of Celite, washing with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired alpha-D-lyxofuranoside.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C, COSY, HSQC) and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Donor, Acceptor, Catalyst, & Sieves reaction Add Anhydrous Solvent & Stir start->reaction monitor Monitor by TLC/LC-MS reaction->monitor quench Quench Reaction monitor->quench Reaction Complete filter Filter through Celite quench->filter purify Column Chromatography filter->purify end Characterize Product (NMR, MS) purify->end

Caption: A general experimental workflow for the synthesis of alpha-D-lyxofuranosides.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of alpha-Lyxofuranoside moisture Moisture Present? start->moisture conditions Suboptimal Conditions? start->conditions activation Inefficient Activation? start->activation acceptor Poor Acceptor Nucleophilicity? start->acceptor dry Use Anhydrous Solvents & Inert Atmosphere moisture->dry Yes optimize Optimize Temp. & Time (Monitor by TLC) conditions->optimize Yes activator Use Fresh Activator & Check Stoichiometry activation->activator Yes modify Increase Acceptor Conc. or Use More Potent Activator acceptor->modify Yes

Caption: A troubleshooting guide for addressing low reaction yields in alpha-D-lyxofuranoside synthesis.

stereoselectivity_pathways cluster_path_a Pathway A: Neighboring Group Participation cluster_path_b Pathway B: Desired Path for α-Product donor Lyxofuranosyl Donor (LG at C1) c2_acyl C2-Acyl Group (e.g., OAc, OBz) donor->c2_acyl c2_non C2-Non-Participating Group (e.g., OBn) donor->c2_non dioxolenium Dioxolenium Ion Intermediate c2_acyl->dioxolenium Participation beta_product β-Lyxofuranoside (1,2-trans) dioxolenium->beta_product Attack from α-face oxocarbenium Oxocarbenium Ion or SN2-like Transition State c2_non->oxocarbenium alpha_product α-Lyxofuranoside (1,2-cis) oxocarbenium->alpha_product Attack from β-face

References

Technical Support Center: Improving the Yield of α-D-Lyxofuranose Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in α-D-lyxofuranose glycosylation reactions. Our aim is to help you overcome common challenges and improve the yield and stereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in α-D-lyxofuranose glycosylation reactions?

A1: Low yields in these reactions typically stem from a few key factors:

  • Moisture: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated glycosyl donor.

  • Donor/Acceptor Instability: The furanose ring can be labile, especially under acidic conditions, leading to decomposition.

  • Inefficient Donor Activation: The choice and quality of the activating agent (promoter) are critical for efficient reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.

  • Steric Hindrance: Bulky protecting groups on the donor or acceptor can impede the reaction.

Q2: How can I improve the α-selectivity of my lyxofuranose glycosylation?

A2: Achieving high α-selectivity is a common challenge. Here are some strategies:

  • Choice of Protecting Groups: The protecting group at the C2 position of the lyxofuranose donor plays a crucial role. Non-participating groups, such as ethers (e.g., benzyl), are generally preferred to avoid the formation of an intermediate that leads to the β-product. While acetyl groups have been used in the synthesis of α-lyxofuranosyl nucleosides, their participating nature can sometimes favor β-glycoside formation.[1][2]

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can promote the formation of α-glycosides.

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which is often the α-anomer.

Q3: What are some common side reactions to be aware of?

A3: Undesired side reactions can consume your starting materials and complicate purification. Common side reactions include:

  • Orthoester Formation: If a participating protecting group (like an acyl group) is present at the C2 position, orthoester formation can be a significant side reaction.

  • Glycosyl Donor Decomposition: Highly reactive donors can decompose under strongly acidic conditions.

  • Reaction with Residual Water: As mentioned, any moisture in the reaction can lead to the hydrolysis of the activated donor.

Troubleshooting Guide

Problem 1: Low or No Glycosylation Product
Potential Cause Troubleshooting Recommendation
Presence of Moisture Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and add molecular sieves (e.g., 4 Å) to the reaction mixture.
Ineffective Donor Activation Verify the quality and freshness of your promoter. For thioglycoside donors, common activators include N-iodosuccinimide (NIS) with a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf). For trichloroacetimidate (B1259523) donors, a Lewis acid such as trimethylsilyl (B98337) triflate (TMSOTf) is often used.
Donor or Acceptor Decomposition Check the stability of your starting materials under the reaction conditions. Consider using milder activation conditions or a pre-activation protocol, where the donor is activated at a low temperature before adding the acceptor.
Suboptimal Reaction Temperature Glycosylation reactions are often temperature-sensitive. Start the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
Problem 2: Poor α:β Stereoselectivity
Potential Cause Troubleshooting Recommendation
Participating C2-Protecting Group If you are using an acyl protecting group at the C2 position and obtaining the β-anomer, consider switching to a non-participating ether-based protecting group (e.g., benzyl).
Solvent Choice If using a polar, coordinating solvent, try switching to a non-polar, non-coordinating solvent like dichloromethane (B109758) (DCM) or an ethereal solvent like diethyl ether to favor the α-anomer.
Reaction Temperature Too High Higher temperatures can lead to the formation of the thermodynamically more stable product, which may not be the desired anomer. Running the reaction at lower temperatures can enhance kinetic control and improve selectivity for the α-anomer.

Experimental Protocols

While specific, optimized protocols for α-D-lyxofuranose glycosylation are not widely available, the following general procedures for furanoside glycosylation can be adapted. Optimization for your specific donor-acceptor pair is highly recommended.

General Protocol for Glycosylation using a Thioglycoside Donor
  • Preparation: Co-evaporate the lyxofuranosyl thioglycoside donor (1.0 eq.) and the glycosyl acceptor (1.2 eq.) with anhydrous toluene (B28343) (3x) and dry under high vacuum for at least 2 hours. Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Reaction Setup: Dissolve the dried donor and acceptor in anhydrous dichloromethane (DCM) under an inert atmosphere. Add freshly activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -78 °C).

  • Activation: Add N-iodosuccinimide (NIS) (1.5 eq.) to the mixture, followed by the dropwise addition of a solution of triflic acid (TfOH) (0.1 eq.) in anhydrous DCM.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench with triethylamine.

  • Workup and Purification: Dilute the mixture with DCM and filter through celite. Wash the filtrate with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

General Protocol for Glycosylation using a Trichloroacetimidate Donor
  • Preparation: Dry the lyxofuranosyl trichloroacetimidate donor (1.2 eq.) and the glycosyl acceptor (1.0 eq.) under high vacuum. Flame-dry all glassware and cool under an inert atmosphere.

  • Reaction Setup: Dissolve the donor and acceptor in anhydrous DCM under an inert atmosphere. Add activated 4 Å molecular sieves.

  • Cooling: Cool the reaction mixture to -78 °C.

  • Activation: Add a catalytic amount of trimethylsilyl triflate (TMSOTf) (0.1 eq.) dropwise.

  • Monitoring and Warming: Stir the reaction at -78 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm slowly to a higher temperature (e.g., -40 °C or 0 °C).

  • Quenching: Upon completion, quench the reaction with a few drops of pyridine (B92270) or triethylamine.

  • Workup and Purification: Dilute with DCM, filter, and wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify by silica gel column chromatography.

Data Summary

The following tables provide an illustrative summary of how different reaction parameters can influence the outcome of glycosylation reactions, based on general principles and data from related furanoside systems. Note: This data is for illustrative purposes and may not be representative of results with α-D-lyxofuranose.

Table 1: Effect of C2-Protecting Group on Stereoselectivity

C2-Protecting GroupDonor TypeTypical α:β RatioNotes
Benzyl (non-participating)ThioglycosideFavors αAbsence of neighboring group participation allows for better α-selectivity.
Acetyl (participating)TrichloroacetimidateVariable, can favor βNeighboring group participation can lead to the formation of a dioxolanium ion intermediate, favoring the β-anomer. However, α-anomers have been synthesized using acetylated lyxofuranose.[1][2]

Table 2: Influence of Solvent on Glycosylation Outcome

SolventPolarityTypical Outcome
Dichloromethane (DCM)Non-polarGenerally good for many glycosylations, can favor β-selectivity.
Diethyl Ether (Et₂O)Non-polar, coordinatingOften promotes α-selectivity.
Acetonitrile (MeCN)Polar, coordinatingCan sometimes favor β-selectivity through the formation of a nitrilium-ion intermediate.

Visual Guides

Troubleshooting Workflow for Low Glycosylation Yield

low_yield_troubleshooting start Low or No Yield check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_reagents Verify Reagent Quality (Donor, Acceptor, Promoter) start->check_reagents check_temp Review Reaction Temperature (Too low? Too high?) start->check_temp check_activation Assess Donor Activation (Promoter Choice/Amount) start->check_activation solution_moisture Action: Rigorously Dry Glassware/Solvents, Use Sieves check_moisture->solution_moisture Yes solution_reagents Action: Use Fresh/Purified Reagents, Check Stability check_reagents->solution_reagents Poor Quality solution_temp Action: Optimize Temperature (Gradient or Isothermal) check_temp->solution_temp Suboptimal solution_activation Action: Change Promoter or Concentration, Pre-activate check_activation->solution_activation Inefficient

Caption: Troubleshooting workflow for low glycosylation yield.

Decision Pathway for Improving α-Selectivity

alpha_selectivity_workflow start Poor α-Selectivity c2_protecting_group Evaluate C2-Protecting Group start->c2_protecting_group solvent_choice Analyze Solvent System start->solvent_choice temperature_control Examine Reaction Temperature start->temperature_control participating Participating Group (e.g., Acyl)? c2_protecting_group->participating ether_solvent Use Ethereal Solvent (e.g., Et2O) solvent_choice->ether_solvent low_temp Lower Reaction Temperature (e.g., -78°C) temperature_control->low_temp non_participating Switch to Non-Participating Group (e.g., Benzyl) participating->non_participating Yes

Caption: Decision pathway for improving α-selectivity.

References

Technical Support Center: Chromatographic Separation of Furanose and Pyranose Forms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the chromatographic separation of furanose and pyranose forms of monosaccharides. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these sensitive separations.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic separation of furanose and pyranose anomers.

Question: Why am I seeing broad or split peaks for my sugar standards?

Answer:

Broad or split peaks are a common issue when separating furanose and pyranose forms and are often caused by the interconversion between the α and β anomers in solution, a process known as mutarotation.[1] If the rate of this interconversion is comparable to the chromatographic separation time, it can result in distorted peak shapes.[2]

Troubleshooting Steps:

  • Optimize Column Temperature: Increasing the column temperature can accelerate the rate of mutarotation, causing the anomers to interconvert faster than they are separated. This can lead to a single, sharp peak.[3] Conversely, lowering the temperature can slow down mutarotation, potentially allowing for the baseline resolution of the two anomeric peaks.[2][4] It's crucial to find the optimal temperature for your specific separation.[5][6][7]

  • Adjust Mobile Phase Composition: The composition of the mobile phase plays a critical role in separation selectivity.[8][9]

    • pH: The pH of the mobile phase can influence the rate of mutarotation. Operating at a high pH is a common strategy in sugar analysis.[1]

    • Solvent Ratio: For Hydrophilic Interaction Liquid Chromatography (HILIC), a common technique for sugar analysis, adjusting the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is crucial.[2][10]

  • Check Stationary Phase: The choice of stationary phase is fundamental.

    • Amine-bonded silica (B1680970) columns are frequently used for sugar separations in HILIC mode.[10]

    • Ion-exchange columns , particularly those with calcium or lead counterions, have been shown to resolve anomers of various monosaccharides.[4]

    • Chiral columns , such as Chiralpak AD-H, can be effective for separating both anomers and enantiomers of monosaccharides.[10][11]

Question: I am not getting any separation between the furanose and pyranose forms. What should I do?

Answer:

A complete lack of separation indicates that the chromatographic conditions are not suitable for resolving these closely related isomers.

Troubleshooting Steps:

  • Re-evaluate Your Column Choice: Not all columns are capable of separating anomers. Ensure you are using a column specifically designed for carbohydrate analysis or one that has been reported in the literature to resolve furanose and pyranose forms. Amide, amino, and specialized ion-exchange or chiral columns are good starting points.[2][10][11]

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic elution (constant mobile phase composition), switching to a gradient elution might be necessary to resolve the anomers.[12]

    • Additives: The addition of modifiers to the mobile phase, such as boric acid, can enhance separation by forming complexes with vicinal cis-hydroxyl groups on the sugar molecules.[10]

  • Decrease the Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can sometimes improve the resolution of closely eluting peaks.

  • Lower the Temperature: As mentioned previously, decreasing the temperature slows down mutarotation and can improve the resolution of the anomeric peaks.[4]

Question: My retention times are not reproducible. What could be the cause?

Answer:

Poor reproducibility in retention times can stem from several factors related to the system, mobile phase preparation, and column equilibration.

Troubleshooting Steps:

  • Ensure System Stability: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. Temperature fluctuations in the laboratory can also affect retention times, so using a column oven is highly recommended for stable temperatures.[7]

  • Proper Mobile Phase Preparation:

    • Degassing: Always degas your mobile phase to prevent air bubbles from interfering with the pump and detector.

    • Accurate Composition: Ensure the mobile phase components are accurately measured and mixed. Even small variations in the solvent ratio can lead to shifts in retention time, especially in HILIC.[8]

  • Sufficient Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. This is particularly critical when using gradient elution or after the system has been idle. Inadequate equilibration is a common cause of retention time drift.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between furanose and pyranose forms?

A1: Furanose and pyranose refer to the cyclic hemiacetal forms of monosaccharides. A furanose is a five-membered ring, while a pyranose is a six-membered ring.[13][14] In solution, monosaccharides exist in a dynamic equilibrium between their open-chain form and these cyclic structures.[15][16] Generally, the pyranose form is more thermodynamically stable and predominates for most aldohexoses like glucose, whereas some pentoses and ketohexoses can have a significant proportion of the furanose form.[17]

Q2: What are the most common chromatographic techniques for separating furanose and pyranose anomers?

A2: The most widely used techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method, often employing HILIC with amino or amide-bonded stationary phases.[2] Ion-exchange and chiral chromatography are also effective.[4][11]

  • Gas Chromatography (GC): GC can be used for the analysis of sugar anomers, but it typically requires derivatization of the sugars to make them volatile.[18]

Q3: Which detectors are suitable for analyzing underivatized sugars?

A3: Since simple sugars lack a strong UV chromophore, conventional UV-Vis detectors are often not practical unless detecting at very low wavelengths (around 190-195 nm), which can be problematic.[19] More suitable detectors include:

  • Refractive Index (RI) Detector: A universal detector for sugars, but it has lower sensitivity and is not compatible with gradient elution.[19]

  • Evaporative Light Scattering Detector (ELSD): Offers better sensitivity than RI and is compatible with gradient elution, but requires a volatile mobile phase.[1][2]

  • Charged Aerosol Detector (CAD): Similar to ELSD in that it is a universal detector compatible with gradients.

  • Pulsed Amperometric Detector (PAD): A highly sensitive and selective detector for carbohydrates, often used with high-pH anion-exchange chromatography (HPAEC-PAD).[20]

  • Mass Spectrometry (MS): Provides high sensitivity and structural information, making it a powerful tool for sugar analysis.[2]

Q4: How does temperature affect the separation of anomers?

A4: Temperature has a dual effect on the separation of anomers.[7][21] It influences the rate of mutarotation and the chromatographic retention and selectivity.[5][6] Increasing temperature generally decreases retention time.[7] For anomer separation, higher temperatures can lead to the coalescence of anomeric peaks into a single sharp peak, while lower temperatures can improve their resolution by slowing the interconversion.[3][4]

Quantitative Data Summary

The following tables summarize typical experimental conditions and results for the separation of furanose and pyranose anomers from various studies.

Table 1: HPLC Conditions for Anomer Separation

Monosaccharide Column Mobile Phase Flow Rate (mL/min) Temperature (°C) Detector Reference
D-Glucose, D-XyloseCysteine-based stationary phase (HILIC)Acetonitrile/Water (85:15, v/v)1.05, 15, 25ELSD[2]
Glucose, Fructose, Arabinose, etc.Chiralpak AD-HHexane/Ethanol/TFA ((7:3):0.1, v/v)0.525RI[10]
Glucose, Xylose, Galactose, etc.Bio-Rad HPX-87C (Calcium-form ion-exchange)WaterVaries1.5RI[4]
Aldopentoses and AldohexosesD6 stationary phase (Anion-Exchange)20 mM NaOHVariesNot specifiedPAD[20]

Table 2: Retention Times of Selected Monosaccharide Anomers

Monosaccharide Anomer Column Retention Time (min) Reference
D-Lyxoseα-D-lyxopyranoseChiralpak AD-H~4.5[10]
β-D-lyxopyranoseChiralpak AD-H~5.5[10]
α-L-lyxopyranoseChiralpak AD-H~5.0[10]
β-L-lyxopyranoseChiralpak AD-H~6.0[10]

Note: Retention times are approximate and can vary significantly based on the specific instrument, column, and experimental conditions.

Experimental Protocols

Protocol 1: HILIC-ELSD Separation of D-Glucose Anomers (Adapted from[2])

  • Column: Cysteine-based stationary phase column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 5 °C (to enhance resolution of anomers).

  • Detector: Evaporative Light Scattering Detector (ELSD) with drift tube temperature at 70 °C and nebulizer gas pressure at 45 psi.

  • Sample Preparation: Dissolve D-glucose in the mobile phase to a final concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

Protocol 2: Chiral HPLC-RI Separation of Monosaccharide Anomers and Enantiomers (Adapted from[10])

  • Column: Chiralpak AD-H (250 mm x 4.6 mm).

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic acid ((7:3):0.1, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detector: Refractive Index (RI) detector.

  • Sample Preparation: Prepare standard solutions of each carbohydrate at a concentration of 100 mg/L in the mobile phase. Use vortexing and sonication to aid dissolution.

  • Injection Volume: 50 µL.

Visualizations

Furanose_Pyranose_Equilibrium Pyranose Pyranose (6-membered ring) OpenChain Open-Chain Form (Aldehyde/Ketone) Pyranose->OpenChain Ring Opening OpenChain->Pyranose Ring Closing Furanose Furanose (5-membered ring) OpenChain->Furanose Ring Closing Furanose->OpenChain Ring Opening

Caption: Equilibrium between pyranose, open-chain, and furanose forms of a monosaccharide in solution.

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolve sugar in mobile phase Inject Inject Sample Prep->Inject Separate Separation on Column (e.g., HILIC, Chiral) Inject->Separate Detect Detection (e.g., ELSD, RI, PAD) Separate->Detect Process Integrate Peaks Detect->Process Quantify Quantify Anomers Process->Quantify

Caption: General workflow for the chromatographic separation and analysis of furanose and pyranose forms.

References

Technical Support Center: Optimization of Protecting Group Removal in Lyxofuranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the removal of protecting groups during the synthesis of lyxofuranose and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of hydroxyl groups in lyxofuranose synthesis.

Issue 1: Incomplete or Sluggish Deprotection of Benzyl (B1604629) Ethers (Bn)

Possible Causes and Solutions:

  • Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old or poisoned.

    • Solution: Use a fresh batch of catalyst. Ensure the reaction setup is free of potential catalyst poisons like sulfur-containing compounds.

  • Insufficient Hydrogen Pressure: For hydrogenolysis, inadequate hydrogen pressure can slow down the reaction.

    • Solution: Increase the hydrogen pressure (typically 1 atm to 50 psi, use with caution and appropriate equipment). Alternatively, switch to a transfer hydrogenolysis method.

  • Steric Hindrance: Benzyl groups at sterically hindered positions may be difficult to remove.

    • Solution: Increase the reaction temperature and/or time. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).

  • Inappropriate Solvent: The solvent may not be optimal for the reaction.

    • Solution: A combination of polar and non-polar solvents, such as THF/MeOH or EtOAc/THF/MeOH, can improve the solubility of the substrate and enhance the reaction rate.

Issue 2: Unwanted Side Reactions During Acetal (B89532) (Benzylidene or Isopropylidene) Removal

Possible Causes and Solutions:

  • Acid-Labile Protecting Groups: Other protecting groups in the molecule might be sensitive to the acidic conditions used for acetal cleavage.

    • Solution: Use milder acidic conditions, such as aqueous acetic acid, or switch to a neutral deprotection method like hydrogenolysis for benzylidene acetals.

  • Formation of Byproducts: Strong acidic conditions can lead to the formation of unwanted byproducts.

    • Solution: Employ buffered systems or use Lewis acids like Er(OTf)₃ which can offer milder reaction conditions.

  • Migration of Acyl Groups: If acyl protecting groups are present, acidic conditions can sometimes lead to their migration.

    • Solution: Perform the deprotection at a lower temperature and carefully monitor the reaction progress to minimize side reactions.

Issue 3: Difficulty in Removing Silyl (B83357) Ethers (e.g., TBDMS, TIPS)

Possible Causes and Solutions:

  • Steric Hindrance: Bulkier silyl groups are more resistant to cleavage.

    • Solution: For fluoride-mediated deprotection (e.g., TBAF), increase the reaction time and/or temperature. For acid-catalyzed removal, stronger acidic conditions may be necessary, but care must be taken if other acid-sensitive groups are present.

  • Reagent Decomposition: TBAF solutions can degrade over time.

    • Solution: Use a fresh solution of TBAF.

  • Incomplete Reaction with TBAF: The reaction may stall before completion.

    • Solution: Consider adding acetic acid to buffer the reaction mixture, which can sometimes improve yields for sensitive substrates. Alternatively, HF-Pyridine is a less basic fluoride (B91410) source.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right deprotection method for my lyxofuranose derivative?

A1: The choice of deprotection method depends on the protecting groups present on your molecule and their relative stability. It is crucial to consider an orthogonal protecting group strategy, where one type of protecting group can be removed without affecting others. For a comprehensive strategy, refer to the selectivity of different deprotection conditions outlined in the data tables below.

Q2: What are the typical byproducts of a TBAF-mediated silyl ether deprotection, and how can I remove them?

A2: The common byproducts are silyl fluorides and siloxanes formed from the hydrolysis of silyl ethers. Tetrabutylammonium salts are also present. These can often be removed by aqueous workup and flash column chromatography.

Q3: Can I selectively remove a primary silyl ether in the presence of a secondary one on a furanose ring?

A3: Yes, selective deprotection is often possible due to the lower steric hindrance of the primary position. Milder reaction conditions, such as using a less reactive silyl ether on the primary hydroxyl group or carefully controlling the stoichiometry of the deprotecting agent and reaction time, can achieve this selectivity.

Q4: My reaction is complete according to TLC, but I have a low yield after purification. What could be the issue?

A4: The deprotected product may be more polar and have some water solubility, leading to loss during the aqueous workup. Try extracting the aqueous phase multiple times with an organic solvent or evaporating the solvent and purifying the crude product directly if possible.

Data Presentation

Table 1: Comparison of Deprotection Methods for Benzyl Ethers (Bn)
MethodReagents and ConditionsTypical Reaction TimeTypical Yield (%)Notes
Catalytic HydrogenolysisH₂, 10% Pd/C, MeOH or EtOAc2-24 h85-95Most common method; may not be suitable for substrates with other reducible groups.
Transfer Hydrogenolysis10% Pd/C, HCO₂NH₄, MeOH0.5-5 h90-98Avoids the use of flammable H₂ gas.
Transfer Hydrogenolysis10% Pd/C, Et₃SiH, CH₃OH0.5-2 h87-95Clean and efficient method.
Birch ReductionNa, liquid NH₃1-3 h70-90Harsh conditions; useful for removing stubborn benzyl groups.
Table 2: Comparison of Deprotection Methods for Benzylidene Acetals
MethodReagents and ConditionsTypical Reaction TimeTypical Yield (%)Notes
Acidic Hydrolysis80% aq. AcOH, 60-80 °C1-4 h80-95Standard method; may affect other acid-labile groups.
Catalytic HydrogenolysisH₂, 10% Pd/C, MeOH2-12 h85-95Neutral conditions; compatible with most other protecting groups.
Lewis Acid CatalysisEr(OTf)₃, Ac₂O< 1 h~95Mild and efficient method.
Transfer Hydrogenolysis10% Pd/C, Et₃SiH, CH₃OH0.5-1 h87-95Mild and neutral conditions.
Table 3: Comparison of Deprotection Methods for Isopropylidene Ketals (Acetonides)
MethodReagents and ConditionsTypical Reaction TimeTypical Yield (%)Notes
Acidic Hydrolysis60% aq. AcOH, 40-60 °C2-6 h85-95Common method; selectivity can be an issue with multiple acetonides.
Acidic Hydrolysis0.8% H₂SO₄ in MeOH1-3 h80-90Can be used for selective removal of terminal isopropylidene groups.
Lewis Acid CatalysisFeCl₃ on silica (B1680970) gel, CHCl₃0.5-2 h85-95Mild conditions for selective removal of terminal acetonides.
Table 4: Comparison of Deprotection Methods for Silyl Ethers
Silyl EtherReagents and ConditionsTypical Reaction TimeTypical Yield (%)Notes
TBDMS1M TBAF in THF, 0 °C to rt0.5-4 h90-98Very common and efficient method.
TBDMS80% aq. AcOH, 25-50 °C12-48 h70-90Slower than TBAF but can be useful for selective deprotection.
TIPS1M TBAF in THF, rt2-12 h85-95More stable than TBDMS, requires longer reaction times.
TIPSHF-Pyridine, THF/Pyridine1-6 h80-90Alternative to TBAF, can be less basic.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenolysis of a Benzyl Ether
  • Dissolve the benzylated lyxofuranose derivative (1 equivalent) in methanol (B129727) (MeOH).

  • Add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate).

  • Add ammonium (B1175870) formate (B1220265) (HCO₂NH₄) (5-10 equivalents) in portions.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with MeOH.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of an Isopropylidene Ketal
  • Dissolve the isopropylidene-protected lyxofuranose derivative (1 equivalent) in a mixture of acetic acid and water (e.g., 60-80% aqueous acetic acid).

  • Heat the reaction mixture to 40-60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for TBAF-Mediated Deprotection of a TBDMS Ether
  • Dissolve the TBDMS-protected lyxofuranose derivative (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents per silyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: Workflow for selecting a deprotection strategy.

Troubleshooting_Workflow start Start: Unexpected reaction outcome problem Identify the problem start->problem incomplete Incomplete Reaction problem->incomplete Incomplete side_products Side Products Formed problem->side_products Side Products low_yield Low Yield After Work-up problem->low_yield Low Yield check_reagents Check reagent/catalyst quality and stoichiometry incomplete->check_reagents milder_conditions Use milder reaction conditions (temp, pH) side_products->milder_conditions optimize_workup Optimize work-up procedure (e.g., avoid aqueous wash) low_yield->optimize_workup optimize_conditions Increase reaction time/temperature check_reagents->optimize_conditions change_solvent Change solvent system optimize_conditions->change_solvent solution Problem Solved change_solvent->solution no_solution Problem Persists: Re-evaluate Strategy change_solvent->no_solution change_reagent Switch to a more selective deprotection reagent milder_conditions->change_reagent change_reagent->solution change_reagent->no_solution check_product_stability Check product stability under purification conditions optimize_workup->check_product_stability check_product_stability->solution check_product_stability->no_solution

preventing anomerization of alpha-D-Lyxofuranose during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling alpha-D-Lyxofuranose in chemical reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent anomerization and maintain the desired alpha configuration during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a problem for this compound?

A1: Anomerization is the process where the stereochemistry at the anomeric carbon (C1) of a cyclic sugar interconverts between its alpha (α) and beta (β) forms. For this compound, the hydroxyl group at C1 is in a trans relationship with the substituent at C2 in the alpha anomer. Anomerization leads to the formation of the undesired beta anomer, where the C1 hydroxyl group is cis to the C2 substituent. This is problematic as it results in a mixture of products, reducing the yield of the desired alpha-configured compound and complicating purification processes. The stereochemical purity at the anomeric center is often critical for the biological activity and efficacy of drug candidates.

Q2: What are the primary factors that promote anomerization of this compound during a reaction?

A2: Several factors can promote the unwanted anomerization of this compound:

  • Acidic Conditions: Lewis acids or Brønsted acids, often used as activators in glycosylation reactions, can catalyze the formation of an oxocarbenium ion intermediate at the anomeric center. This planar intermediate can then be attacked from either face, leading to a mixture of alpha and beta anomers.[1][2]

  • Reaction Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for anomerization, leading to an equilibrium mixture of anomers.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and the stereochemical outcome.[1] For instance, solvents like acetonitrile (B52724) can sometimes favor the formation of the alpha-glycoside through anomerization of an initially formed beta-glycoside.[1]

  • Nature of the Leaving Group: The type of leaving group at the anomeric position of a lyxofuranosyl donor influences its reactivity and the mechanism of the glycosylation reaction, which in turn affects the anomeric ratio of the product.

  • Protecting Groups: The electronic and steric properties of protecting groups on the sugar ring can impact the stereoselectivity of reactions at the anomeric center.[3][4]

Q3: How can I choose the right protecting group strategy to lock the alpha-anomeric configuration?

A3: A key strategy is to use a C2-participating protecting group. An acyl-type protecting group (e.g., benzoyl or acetyl) at the C2 position can form a cyclic acyloxonium ion intermediate during the reaction. This intermediate shields the alpha-face of the sugar, directing the incoming nucleophile (glycosyl acceptor) to attack from the beta-face, resulting in a 1,2-trans-glycosidic linkage, which in the case of lyxofuranose would lead to the beta-anomer. To favor the alpha-anomer (a 1,2-cis linkage), non-participating protecting groups like benzyl (B1604629) ethers or silyl (B83357) ethers are generally preferred at C2. These groups do not form a cyclic intermediate, and other factors can be used to control the stereoselectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of the beta-anomer is observed. Use of a participating protecting group at C2 (e.g., acetyl, benzoyl).Replace the C2 protecting group with a non-participating group such as a benzyl ether (Bn) or a silyl ether (e.g., TBDMS).
High reaction temperature allowing for equilibration.Conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor kinetic control over thermodynamic control.[5]
Use of a strong Lewis acid promoter.Employ a milder activation system or a pre-activation protocol to control the formation of the reactive intermediate.
Low reaction yield and a complex mixture of products. Instability of the glycosyl donor.Consider using a more stable glycosyl donor, such as a thioglycoside or a trichloroacetimidate (B1259523), which can be activated under specific and controlled conditions.[5]
Inappropriate solvent.Screen different anhydrous solvents. For instance, diethyl ether is less likely to promote anomerization compared to acetonitrile in some systems.[1]
Reaction is sluggish at low temperatures. Insufficient activation of the glycosyl donor.Gradually increase the temperature while carefully monitoring the anomeric ratio by TLC or in-process NMR. Alternatively, a more potent but carefully controlled activator system could be tested.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Alpha-Glycosylation using a Lyxofuranosyl Trichloroacetimidate Donor

This protocol outlines a general method for glycosylation using a protected alpha-D-lyxofuranosyl trichloroacetimidate donor, activated by a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[5]

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the protected alpha-D-lyxofuranosyl trichloroacetimidate donor (1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).

  • Add activated 4 Å molecular sieves.

  • Dissolve the reactants in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cool the reaction mixture to -78 °C.

  • Add a catalytic amount of TMSOTf solution dropwise.

  • Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may be allowed to slowly warm to a higher temperature if necessary.

  • Upon completion, quench the reaction with a few drops of triethylamine (B128534) or pyridine.

  • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through Celite®.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel column chromatography to yield the desired alpha-glycoside.

Protocol 2: General Procedure for Glycosylation using a Lyxofuranosyl Thioglycoside Donor

This protocol describes a general method for glycosylation using a protected alpha-D-lyxofuranosyl thioglycoside donor, activated by N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).

  • To a flame-dried flask under an inert atmosphere, add the protected alpha-D-lyxofuranosyl thioglycoside donor (1.2 equivalents), the glycosyl acceptor (1.0 equivalent), and activated 4 Å molecular sieves.

  • Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

  • In a separate flask, prepare a solution of NIS (1.5 equivalents) in anhydrous CH₂Cl₂.

  • Add the NIS solution to the reaction mixture dropwise.

  • After stirring for 10-15 minutes, add a catalytic amount of TfOH solution dropwise.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding triethylamine.

  • Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite®, washing with additional CH₂Cl₂.

  • Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired glycoside.[5]

Visual Guides

AnomerizationMechanism alpha This compound (Starting Material) oxocarbenium Oxocarbenium Ion (Planar Intermediate) alpha->oxocarbenium + H⁺ - H₂O oxocarbenium->alpha + H₂O - H⁺ beta beta-D-Lyxofuranose (Anomerized Product) oxocarbenium->beta + H₂O - H⁺

Caption: Acid-catalyzed anomerization of this compound.

TroubleshootingFlowchart start Anomerization Observed? check_temp Is Reaction Temp > 0°C? start->check_temp Yes success Anomerization Prevented start->success No lower_temp Lower Temperature to -78°C to -40°C check_temp->lower_temp Yes check_c2 C2 Protecting Group? check_temp->check_c2 No lower_temp->check_c2 participating Participating Group (e.g., Ac, Bz) check_c2->participating Participating non_participating Non-Participating Group (e.g., Bn, Silyl) check_c2->non_participating Non-Participating change_pg Switch to Non-Participating Group at C2 participating->change_pg check_activator Review Activator System and Solvent non_participating->check_activator change_pg->success check_activator->success

Caption: Troubleshooting workflow for preventing anomerization.

References

Technical Support Center: Synthesis of Lyxofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of lyxofuranosyl nucleosides.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Problem 1: Low Yield of the Desired Anomer (e.g., obtaining a mixture of α and β anomers when only one is desired)

  • Potential Cause: The stereoselectivity of the glycosylation reaction is not well-controlled. This can be influenced by the protecting groups on the lyxofuranose donor, the choice of Lewis acid, the solvent, and the reaction temperature.

  • Troubleshooting Steps:

    • Protecting Group Strategy:

      • Neighboring Group Participation: Employ a participating protecting group at the C2' position of the lyxofuranose, such as an acetyl (Ac) or benzoyl (Bz) group. These groups can form a transient cyclic intermediate that shields one face of the anomeric carbon, directing the nucleobase to attack from the opposite face, thus favoring the formation of the 1,2-trans-glycoside.

      • Non-Participating Groups: If the 1,2-cis-glycoside is desired, use non-participating protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers at the C2' position.

    • Lewis Acid Selection: The choice of Lewis acid in a Vorbrüggen glycosylation can influence the anomeric ratio. Weaker Lewis acids may favor the thermodynamically more stable anomer, while stronger Lewis acids can lead to faster reaction rates but potentially lower selectivity. Experiment with different Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂).

    • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the glycosyl cation intermediate and the outcome of the glycosylation. Acetonitrile (B52724) is a common solvent, but in cases of low reactivity of the nucleobase, it can act as a competing nucleophile. Consider using less nucleophilic solvents like 1,2-dichloroethane.

    • Temperature Control: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.

Problem 2: Cleavage of the Glycosidic Bond During Deprotection

  • Potential Cause: The glycosidic bond of furanosides is susceptible to cleavage under acidic conditions. The stability is also influenced by the nature of the nucleobase.

  • Troubleshooting Steps:

    • pH Control: Carefully control the pH during deprotection steps. For acid-labile protecting groups, use the mildest acidic conditions possible. For example, instead of strong acids like trifluoroacetic acid (TFA), consider using milder acids like acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS).

    • Monitoring Reaction Progress: Closely monitor the deprotection reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid prolonged exposure to acidic conditions once the protecting groups are removed.

    • Alternative Deprotection Strategies:

      • For benzyl ethers, catalytic hydrogenation (e.g., Pd/C, H₂) is a mild alternative to acidic cleavage.

      • For silyl ethers, fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are effective under neutral or slightly basic conditions.

      • For acetyl or benzoyl groups, basic hydrolysis (e.g., sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia) is the standard and generally safe method for the glycosidic bond.

Problem 3: Formation of Byproducts from Protecting Group Manipulations

  • Potential Cause: Side reactions can occur during the addition or removal of protecting groups, leading to a complex mixture of products and difficult purification.

  • Troubleshooting Steps:

    • Orthogonal Protecting Group Strategy: Plan your synthesis with an orthogonal protecting group strategy. This means that each type of protecting group can be removed under specific conditions without affecting the others.

    • Reagent Purity: Ensure the purity of all reagents and solvents. Impurities can lead to unexpected side reactions.

    • Inert Atmosphere: Conduct reactions that are sensitive to air or moisture under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in lyxofuranosyl nucleoside synthesis?

A1: The most common side reactions include:

  • Anomerization: Formation of a mixture of α and β anomers at the C1' position.

  • Glycosidic Bond Cleavage: Hydrolysis of the bond connecting the lyxofuranose sugar to the nucleobase, particularly under acidic conditions.

  • Protecting Group-Related Side Reactions: Incomplete protection or deprotection, migration of protecting groups, and side reactions of the protecting groups themselves.

  • Solvent Participation: In some cases, the solvent can act as a nucleophile and react with the activated sugar intermediate.

Q2: How can I control the anomeric stereoselectivity?

A2: The anomeric outcome is primarily controlled by the choice of the C2'-hydroxyl protecting group.

  • For 1,2-trans-products , use a participating group like acetyl or benzoyl.

  • For 1,2-cis-products , use a non-participating group like benzyl or silyl ethers. The choice of Lewis acid, solvent, and temperature also plays a significant role and may require optimization for specific substrates.

Q3: My glycosidic bond is cleaving during the final deprotection step. What should I do?

A3: Glycosidic bond cleavage is often acid-catalyzed. To mitigate this:

  • Avoid strong acids: Use the mildest possible acidic conditions for deprotection.

  • Buffer the reaction: If acidic conditions are unavoidable, consider using a buffered system to maintain a less acidic pH.

  • Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired deprotection is complete.

  • Change your protecting group strategy: In future syntheses, consider using protecting groups that can be removed under neutral or basic conditions.

Q4: How can I separate the α and β anomers of my lyxofuranosyl nucleoside?

A4: Separation of anomers can often be achieved by:

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. The choice of eluent system is crucial and may require careful optimization.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can provide excellent separation of anomers. A variety of columns and mobile phases can be screened to find the optimal conditions.

  • Crystallization: In some cases, one anomer may be selectively crystallized from a mixture.

Data Presentation

Table 1: Influence of C2'-Protecting Group on Anomeric Selectivity in Glycosylation Reactions

C2'-Protecting GroupExpected Major AnomerMechanism
Acetyl (Ac)1,2-transNeighboring Group Participation
Benzoyl (Bz)1,2-transNeighboring Group Participation
Benzyl (Bn)Mixture (often 1,2-cis favored)Non-participating
tert-Butyldimethylsilyl (TBDMS)Mixture (often 1,2-cis favored)Non-participating

Table 2: pH Stability of the Glycosidic Bond in Adenosine (as a model for purine (B94841) lyxofuranosyl nucleosides)

pHHalf-life (t₁/₂) at 100°CRelative Stability
1~1.2 hoursLow
3~5 daysModerate
5~1.5 yearsHigh
7~190 yearsVery High
9~1.5 yearsHigh
11~5 daysModerate
13~1.2 hoursLow

Data is extrapolated and serves as a qualitative guide. The exact stability of lyxofuranosyl nucleosides will vary depending on the nucleobase and other substituents.

Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen Glycosylation of Lyxofuranose

  • Preparation of the Silylated Nucleobase:

    • Dry the desired nucleobase under vacuum at an elevated temperature.

    • Suspend the dried nucleobase in a dry, aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane).

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS), and a catalytic amount of trimethylsilyl chloride (TMSCl).

    • Heat the mixture at reflux under an inert atmosphere until the solution becomes clear.

    • Remove the solvent under reduced pressure to obtain the silylated nucleobase.

  • Glycosylation Reaction:

    • Dissolve the per-O-acetylated lyxofuranose and the silylated nucleobase in a dry, aprotic solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the Lewis acid (e.g., TMSOTf) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the anomers.

Protocol 2: Mild Acidic Deprotection of an Acetyl-Protected Lyxofuranosyl Nucleoside

  • Dissolve the protected nucleoside in a solution of methanolic ammonia (B1221849) (typically 7N).

  • Stir the solution at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the deprotected nucleoside by silica gel column chromatography or recrystallization.

Visualizations

Vorbruggen_Glycosylation_Workflow cluster_prep Preparation cluster_reaction Glycosylation cluster_outcome Products & Purification lyxose Lyxofuranose (Protected) coupling Vorbrüggen Coupling lyxose->coupling nucleobase Nucleobase silylation Silylation (e.g., BSA, HMDS) nucleobase->silylation Activation silylation->coupling Silylated Nucleobase anomers Anomeric Mixture (α and β) coupling->anomers Crude Product purification Purification (Chromatography) anomers->purification product Desired Anomer purification->product

Caption: Workflow for Vorbrüggen Glycosylation.

Troubleshooting_Anomerization start Undesired Anomeric Ratio q1 Is the C2' protecting group participating (e.g., Ac, Bz)? start->q1 a1_yes Consider Lewis Acid/Solvent Optimization q1->a1_yes Yes a1_no Change to a participating group for 1,2-trans or optimize conditions for 1,2-cis q1->a1_no No q2 Is the reaction temperature optimized? a1_yes->q2 a1_no->q2 a2_yes Proceed to purification q2->a2_yes Yes a2_no Try lowering the temperature q2->a2_no No

Caption: Decision tree for troubleshooting anomerization.

Glycosidic_Bond_Cleavage_Pathway nucleoside Protected Lyxofuranosyl Nucleoside acid Acidic Conditions (Deprotection) nucleoside->acid protonation Protonation of Nucleobase or Glycosidic Oxygen acid->protonation cleavage Glycosidic Bond Cleavage protonation->cleavage products Free Nucleobase + Lyxofuranose Derivative cleavage->products

Caption: Pathway of acid-catalyzed glycosidic bond cleavage.

Technical Support Center: Purification of α-D-Lyxofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of α-D-lyxofuranose derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of α-D-lyxofuranose derivatives.

ProblemPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks in Chromatography 1. Anomerization on the column. 2. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions on silica (B1680970) gel). 3. Column overloading.1. Lower the column temperature. 2. Use a mobile phase with a small amount of a weak acid or base to suppress ionization. 3. Consider derivatizing the anomeric hydroxyl group. 4. Use an end-capped column or a different stationary phase (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC). 5. Reduce the sample load on the column.
Multiple Peaks for a Supposedly Pure Sample 1. Presence of α and β anomers. 2. Isomerization or degradation of the compound on the column.1. Confirm the presence of anomers using NMR spectroscopy. 2. If anomers are present, consider if a mixture is acceptable for the downstream application. If not, optimize chromatography to isolate the desired anomer or use a protecting group strategy. 3. Use milder purification conditions (e.g., neutral pH, lower temperature).
Low Recovery from the Column 1. Irreversible adsorption to the stationary phase. 2. Sample degradation during purification.1. Use a more inert stationary phase. 2. Add a competitive binding agent to the mobile phase. 3. Ensure the mobile phase pH is compatible with the stability of the sugar.
Difficulty Removing Protecting Groups 1. Incomplete deprotection reaction. 2. Inappropriate deprotection conditions for the specific protecting group.1. Monitor the reaction closely by TLC or LC-MS to ensure completion. 2. Choose a deprotection method specific to the protecting group (e.g., hydrogenolysis for benzyl (B1604629) ethers, fluoride (B91410) source for silyl (B83357) ethers). 3. Optimize reaction conditions (e.g., temperature, reaction time, catalyst loading).
Co-elution of Product and Impurities 1. Similar polarity of the product and impurities. 2. Inadequate separation power of the chromatographic system.1. Change the solvent system to alter the selectivity. 2. Try a different stationary phase (e.g., normal phase, reverse phase, or chiral column). 3. Consider derivatizing the mixture to improve separation.

Frequently Asked Questions (FAQs)

Q1: I am observing two closely eluting peaks for my α-D-lyxofuranose derivative during HPLC analysis. What could be the reason?

A1: The presence of two closely eluting peaks is often due to the existence of both α and β anomers of your furanose derivative in solution. The α and β anomers are diastereomers that can interconvert in a process called mutarotation. This equilibrium can result in two distinct peaks during chromatographic separation. To confirm this, you can collect both fractions and analyze them by NMR spectroscopy.

Q2: How can I improve the separation of α and β anomers of my lyxofuranose derivative?

A2: Several strategies can be employed to improve the separation of anomers:

  • Chromatography Conditions: Optimization of the mobile phase composition and temperature can enhance resolution. Sometimes, operating at a lower temperature can slow down the interconversion on the column, leading to sharper peaks.

  • Chiral Chromatography: Using a chiral stationary phase can often provide excellent separation of anomers.

  • Protecting Groups: Protecting the anomeric hydroxyl group will prevent anomerization, resulting in a single peak for your compound.

Q3: I am having trouble removing a benzyl protecting group from my lyxofuranose derivative. What conditions should I try?

A3: Benzyl ethers are typically removed by catalytic hydrogenation. Common conditions involve using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. If this is not effective, you can try catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid. For substrates sensitive to hydrogenation, other methods like Birch reduction (Na, NH3) can be considered, although this is a non-selective method.

Q4: What are some suitable crystallization techniques for obtaining high-purity α-D-lyxofuranose derivatives?

A4: Crystallization of sugar derivatives can be challenging due to their high polarity and tendency to form syrups. However, several techniques can be attempted:

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

  • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent and place this vial inside a larger sealed container with a more volatile solvent in which your compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, inducing crystallization.

  • Solvent/Anti-solvent: Dissolve your compound in a minimum amount of a good solvent and then slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly turbid. Warming the solution to redissolve the precipitate and then allowing it to cool slowly can yield crystals.

Q5: How can I confirm the purity and identity of my purified α-D-lyxofuranose derivative?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your compound:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to assess purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and quantify any impurities.

  • Optical Rotation: Measures the specific rotation of your chiral compound, which is a characteristic physical property.

Data Presentation

The following table summarizes purification data for 2,3-O-isopropylidene-α-D-lyxofuranose and its derivatives from a published study.[1] Please note that this data is from a single source and may not be representative of all α-D-lyxofuranose derivatives.

CompoundPurification MethodYieldMelting Point (°C)Specific Rotation ([α]D)
2,3-O-isopropylidene-α-D-lyxofuranoseSublimation (0.03 mm, 52°C)-32.5-34.5-66° (c 4.2, water)
1,5-di-O-acetyl-2,3-O-isopropylidene-α-D-lyxofuranoseCrystallization (ethanol)High-+17.3° (c 1, chloroform)
1,5-di-O-benzoyl-2,3-O-isopropylidene-α-D-lyxofuranoseCrystallization (ethanol)0.3 g93.5-94.5+17.3° (c 1, chloroform)

Experimental Protocols

Synthesis and Purification of 2,3-O-isopropylidene-α-D-lyxofuranose[2]

This protocol describes the preparation and purification of a common protected intermediate of α-D-lyxofuranose.

Methodology:

  • Reaction: A solution of D-lyxose in acetone (B3395972) containing a catalytic amount of sulfuric acid is stirred at room temperature. The reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is neutralized with sodium bicarbonate, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is dissolved in ether, filtered, and the solvent is evaporated. The resulting residue is then purified by sublimation at 0.03 mm Hg with a bath temperature of 52°C to yield crystalline 2,3-O-isopropylidene-α-D-lyxofuranose.[1]

General Protocol for Deprotection of Benzyl Ethers by Catalytic Hydrogenation[1]

This protocol outlines a general procedure for the removal of benzyl protecting groups.

Methodology:

  • Reaction Setup: The benzylated lyxofuranose derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the deprotected product. Further purification by column chromatography or crystallization may be necessary.

Visualizations

General Workflow for Purification of α-D-Lyxofuranose Derivatives

G Figure 1. General Purification Workflow cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis cluster_3 Final Product Crude Crude Reaction Mixture Column Column Chromatography (Silica Gel or Reverse Phase) Crude->Column Purity Purity Assessment (TLC, Analytical HPLC) Column->Purity HPLC Preparative HPLC (Normal, Reverse Phase, or Chiral) Characterization Structure Confirmation (NMR, MS, Optical Rotation) HPLC->Characterization Crystallization Crystallization / Recrystallization Pure Pure α-D-Lyxofuranose Derivative Crystallization->Pure Purity->HPLC If not pure Purity->Characterization If pure Characterization->Crystallization For high purity solid Characterization->Pure If liquid or pure enough

Caption: A general workflow for the purification and characterization of α-D-lyxofuranose derivatives.

Troubleshooting Logic for Poor Chromatographic Resolution

G Figure 2. Troubleshooting Poor Resolution Start Poor Resolution Observed ChangeSolvent Optimize Mobile Phase (Gradient, Solvent Composition) Start->ChangeSolvent ChangeColumn Change Stationary Phase (e.g., C18 to HILIC or Chiral) ChangeSolvent->ChangeColumn If no improvement Success Resolution Achieved ChangeSolvent->Success If successful CheckAnomers Investigate Anomerization (Lower Temperature, Derivatize) ChangeColumn->CheckAnomers If still no improvement ChangeColumn->Success If successful CheckOverload Reduce Sample Load CheckAnomers->CheckOverload If anomerization is not the issue CheckAnomers->Success If successful CheckOverload->Success If successful

Caption: A logical diagram outlining troubleshooting steps for poor chromatographic resolution.

References

stability issues of alpha-D-Lyxofuranose under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of α-D-Lyxofuranose under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for α-D-Lyxofuranose in aqueous solutions?

A1: The primary stability concerns for α-D-Lyxofuranose, as with other reducing sugars, revolve around its susceptibility to degradation under both acidic and basic conditions. In acidic solutions, the glycosidic bond is prone to hydrolysis, leading to ring-opening and the formation of the acyclic aldehyde form. Under basic conditions, aldoses like lyxose can undergo enolization, isomerization, and fragmentation reactions. The furanose ring of α-D-Lyxofuranose is generally less stable than its pyranose counterpart, making it more susceptible to these degradation pathways.

Q2: How does pH affect the stability of α-D-Lyxofuranose?

A2: The pH of the solution is a critical factor influencing the stability of α-D-Lyxofuranose.

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the furanosidic linkage is a major degradation pathway. The rate of hydrolysis generally increases with decreasing pH.[1][2]

  • Neutral Conditions (pH ≈ 7): While more stable than at pH extremes, gradual degradation can still occur, particularly at elevated temperatures.

  • Basic Conditions (pH > 7): In alkaline solutions, α-D-Lyxofuranose can undergo a series of reactions including isomerization to ketoses (e.g., D-xylulose), and retro-aldol condensation, leading to a complex mixture of degradation products. The rate of these reactions typically increases with increasing pH.

Q3: What are the expected degradation products of α-D-Lyxofuranose under stressed conditions?

A3:

  • Under acidic conditions: The primary degradation product is the open-chain form of D-lyxose. Further degradation can lead to the formation of furfural (B47365) and other related compounds through dehydration reactions.

  • Under basic conditions: A complex mixture of products can be expected due to various reaction pathways. These may include other pentoses (via isomerization), and smaller molecules like glycolaldehyde, glyceraldehyde, and organic acids (e.g., formic acid, lactic acid) resulting from fragmentation.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of α-D-Lyxofuranose during sample preparation. The pH of the solvent is too acidic or basic.Ensure the solvent is buffered to a slightly acidic to neutral pH (ideally pH 4-6) for maximum stability. Avoid prolonged exposure to strong acids or bases.
Appearance of unknown peaks in HPLC analysis. Degradation of α-D-Lyxofuranose has occurred.Analyze the sample immediately after preparation. If storage is necessary, keep it at low temperatures (2-8 °C) and protected from light. Compare the retention times of the unknown peaks with standards of expected degradation products (e.g., other pentoses, furfural).
Inconsistent results in stability studies. Temperature fluctuations or uncontrolled pH.Use a calibrated incubator or water bath for temperature control. Prepare fresh buffer solutions and verify the pH of the reaction mixture before and after the experiment.
Precipitation or discoloration of the sample solution. Formation of high-molecular-weight degradation products, especially under strong alkaline conditions.[4]Consider using a lower concentration of the base or performing the experiment at a lower temperature. Analyze the precipitate separately if possible.

Quantitative Stability Data

Table 1: Illustrative First-Order Degradation Rate Constants (k) for a Pentofuranoside at 80°C

pHRate Constant (k) (h⁻¹)Half-life (t½) (h)
2.00.1504.6
4.00.01069.3
7.00.002346.6
10.00.05013.9
12.00.2502.8

Note: This data is hypothetical and intended for illustrative purposes to demonstrate the expected trend of pH-dependent degradation.

Table 2: Effect of Temperature on the Half-life (t½) of a Pentofuranoside at pH 3.0

Temperature (°C)Half-life (t½) (h)
40120
6030
808

Note: This data is hypothetical and illustrates the general principle that degradation rates increase with temperature.

Experimental Protocols

Protocol for Determining the pH Stability of α-D-Lyxofuranose

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of α-D-Lyxofuranose across a range of pH values.

1. Materials:

  • α-D-Lyxofuranose

  • Hydrochloric acid (HCl) solutions of various concentrations (e.g., 0.1 M, 0.01 M)

  • Sodium hydroxide (B78521) (NaOH) solutions of various concentrations (e.g., 0.1 M, 0.01 M)

  • Phosphate or citrate (B86180) buffer solutions for intermediate pH values

  • High-purity water

  • HPLC system with a suitable column for carbohydrate analysis (e.g., amino or ion-exchange column) and a refractive index (RI) or pulsed amperometric detector (PAD).[5][6]

  • pH meter

  • Calibrated water bath or incubator

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of α-D-Lyxofuranose in high-purity water at a known concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • For each pH condition to be tested, mix the α-D-Lyxofuranose stock solution with the appropriate acidic, basic, or buffer solution to achieve the desired final concentration (e.g., 1 mg/mL) and pH.

    • Prepare a control sample by diluting the stock solution with high-purity water (or a neutral buffer).

  • Incubation:

    • Incubate all test solutions and the control at a constant temperature (e.g., 60°C).

    • Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic and basic samples by adding an appropriate amount of base or acid, respectively.

    • Analyze the samples by HPLC to determine the concentration of remaining α-D-Lyxofuranose.[7][8]

  • Data Analysis:

    • Plot the natural logarithm of the concentration of α-D-Lyxofuranose versus time for each pH condition.

    • Determine the first-order degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.

Visualizations

Acidic_Degradation_Pathway alpha_lyxofuranose α-D-Lyxofuranose open_chain Open-chain form (Aldehyde) alpha_lyxofuranose->open_chain +H⁺ (Hydrolysis) furfural Furfural open_chain->furfural -3H₂O (Dehydration)

Acidic Degradation Pathway of α-D-Lyxofuranose.

Basic_Degradation_Pathway alpha_lyxofuranose α-D-Lyxofuranose enolate Enolate intermediate alpha_lyxofuranose->enolate OH⁻ (Enolization) xylulose D-Xylulose (Isomerization) enolate->xylulose fragmentation Fragmentation Products (e.g., Glycolaldehyde, Glyceraldehyde) enolate->fragmentation Retro-aldol condensation

Simplified Basic Degradation Pathway of α-D-Lyxofuranose.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_test Prepare Test Solutions (various pH) prep_stock->prep_test incubate Incubate at Constant Temperature prep_test->incubate sample Withdraw Aliquots at Time Intervals incubate->sample neutralize Neutralize Samples sample->neutralize hplc HPLC Analysis neutralize->hplc plot Plot ln(C) vs. Time hplc->plot calculate Calculate k and t½ plot->calculate

Experimental Workflow for Stability Testing.

References

Technical Support Center: Overcoming Poor Reactivity of Lyxofuranose Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reactivity of lyxofuranose hydroxyl groups in their experiments.

Troubleshooting Guides

Problem 1: Low or No Yield in Glycosylation Reactions

Symptoms:

  • The desired glycosylated product is not observed or is present in very low quantities upon reaction monitoring (e.g., by TLC or LC-MS).

  • Starting materials (glycosyl donor and/or acceptor) remain largely unreacted.

  • Significant decomposition of the glycosyl donor is observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Poor Activation of the Glycosyl Donor - Choice of Promoter: For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf) is a common and effective choice.[1] - Promoter Stoichiometry: Ensure the correct stoichiometry of the promoter is used. For NIS/AgOTf activation, a typical ratio is 1.2-1.5 equivalents of NIS and 0.1-0.2 equivalents of AgOTf relative to the donor. - Alternative Donors: If activation remains problematic, consider converting the lyxofuranose into a more reactive donor, such as a trichloroacetimidate (B1259523) or a glycosyl halide.
Low Nucleophilicity of the Acceptor Hydroxyl Group - Steric Hindrance: Examine the steric environment around the acceptor's hydroxyl group. Bulky protecting groups on the acceptor can hinder the approach of the glycosyl donor. Consider using smaller protecting groups if possible. - Solvent Effects: The choice of solvent can influence the reactivity of both the donor and the acceptor. Dichloromethane (B109758) (DCM) and diethyl ether (Et₂O) are common solvents for glycosylation. For less reactive partners, a more polar solvent like acetonitrile (B52724) might be beneficial, but care must be taken as it can also promote the formation of side products.
Instability of the Glycosyl Donor - Reaction Temperature: Many glycosylations are initiated at low temperatures (e.g., -78 °C or -40 °C) and slowly warmed to room temperature to control the reaction and minimize decomposition. - Protecting Groups: The protecting groups on the lyxofuranosyl donor can influence its stability. Benzyl (B1604629) ethers are generally more stable than acyl esters under acidic conditions.
Anomeric Mixture of the Donor - Donor Purity: Ensure that the glycosyl donor is of high purity and, if possible, a single anomer. The reactivity of α and β anomers can differ significantly.

Troubleshooting Workflow for Low Glycosylation Yield

start Low or No Product Yield check_activation Verify Donor Activation - Check promoter/catalyst - Titrate reagents start->check_activation check_stability Assess Donor/Acceptor Stability - Run control reactions - Check for decomposition on TLC start->check_stability check_acceptor Evaluate Acceptor Reactivity - Check for steric hindrance - Consider alternative protecting groups start->check_acceptor optimize_conditions Optimize Reaction Conditions - Vary temperature - Change solvent check_activation->optimize_conditions check_stability->optimize_conditions check_acceptor->optimize_conditions outcome Improved Yield optimize_conditions->outcome no_improvement No Improvement: Re-evaluate Strategy - Synthesize new donor - Redesign acceptor optimize_conditions->no_improvement

Caption: A systematic workflow for troubleshooting low yields in lyxofuranose glycosylation reactions.

Problem 2: Poor Stereoselectivity in Glycosylation (Formation of Anomeric Mixtures)

Symptoms:

  • Formation of both α and β anomers of the glycosylated product in significant amounts.

  • Difficulty in separating the anomeric mixture by chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Non-Participating Protecting Group at C2 - Neighboring Group Participation: To favor the formation of a 1,2-trans product (α-lyxofuranoside), use a participating protecting group at the C2 position, such as an acetyl or benzoyl group. The acyl group can form a transient dioxolenium ion that blocks one face of the molecule, directing the acceptor to attack from the opposite face. - For 1,2-cis (β-lyxofuranosides): The synthesis of 1,2-cis glycosides is notoriously challenging.[2] This requires a non-participating group at C2 (e.g., a benzyl ether). Stereoselectivity in these cases is highly dependent on other factors.
Solvent Effects - Ethereal Solvents: Solvents like diethyl ether or tetrahydrofuran (B95107) can sometimes favor the formation of the α-anomer through the "anomeric effect." - Nitriles: Solvents like acetonitrile can promote Sₙ2-like reactions at the anomeric center, which can favor the formation of the β-anomer with certain donor/acceptor combinations.
Reaction Temperature - Low Temperatures: Running the reaction at very low temperatures can sometimes enhance stereoselectivity by favoring the kinetically controlled product.
Protecting Groups Elsewhere on the Ring - Conformational Rigidity: The presence of cyclic protecting groups, such as a 2,3-O-isopropylidene group, can lock the furanose ring in a specific conformation that may favor attack from one face.

Logical Flow for Improving Stereoselectivity

start Poor Stereoselectivity (Anomeric Mixture) desired_anomer Desired Anomer? start->desired_anomer alpha_target Target: α-anomer (1,2-trans) desired_anomer->alpha_target α beta_target Target: β-anomer (1,2-cis) desired_anomer->beta_target β use_participating Use C2-participating group (e.g., Acetyl, Benzoyl) alpha_target->use_participating use_nonparticipating Use C2-non-participating group (e.g., Benzyl ether) beta_target->use_nonparticipating optimize_alpha Optimize for α - Ethereal solvents - Low temperature use_participating->optimize_alpha optimize_beta Optimize for β - Nitrile solvents - Halide effect - Conformationally rigid donors use_nonparticipating->optimize_beta outcome Improved Stereoselectivity optimize_alpha->outcome optimize_beta->outcome

Caption: Decision-making process for enhancing stereoselectivity in lyxofuranosylation.

Frequently Asked Questions (FAQs)

Q1: Which hydroxyl group of lyxofuranose is the most reactive?

The relative reactivity of the hydroxyl groups in lyxofuranose generally follows the order: C5-OH (primary) > C2-OH (secondary, axial-like) > C3-OH (secondary, equatorial-like). The primary C5 hydroxyl is the most sterically accessible and therefore typically the most reactive towards bulky reagents. The relative reactivity of the secondary C2 and C3 hydroxyls can be influenced by the protecting groups already present and the reaction conditions.

Q2: How can I selectively protect the C5 hydroxyl group of a lyxofuranoside?

Due to its higher reactivity, the primary C5-OH can often be selectively protected in the presence of the secondary C2-OH and C3-OH using sterically demanding protecting group reagents under carefully controlled conditions.

  • Silylation: Using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole (B134444) or pyridine) at low temperatures will predominantly yield the C5-protected product.

  • Tritylation: Reaction with trityl chloride (TrCl) in pyridine (B92270) typically results in selective protection of the primary hydroxyl group.

Q3: What is the best strategy for synthesizing a β-lyxofuranoside?

The synthesis of 1,2-cis-furanosides, such as β-lyxofuranosides, is a significant challenge in carbohydrate chemistry. There is no single "best" strategy, as the optimal approach depends on the specific donor and acceptor. However, some effective strategies include:

  • Use of 2,3-Anhydro-β-D-lyxofuranosyl Donors: These donors, often in the form of thioglycosides or glycosyl sulfoxides, can undergo glycosylation to give products that, after epoxide opening, result in a β-lyxofuranoside.[2]

  • Halide Effect: In some cases, the use of a glycosyl halide donor in the presence of a soluble silver salt can favor the formation of the β-anomer.

  • Conformationally Rigid Donors: Introducing protecting groups that lock the furanose ring conformation can predispose the oxocarbenium ion intermediate to attack from the β-face.

Q4: My lyxofuranose derivative is unstable during purification on silica (B1680970) gel. What can I do?

Lyxofuranose derivatives, particularly those with acyl protecting groups, can be prone to hydrolysis or acyl migration on silica gel.

  • Neutralize Silica Gel: Pre-treat the silica gel with a small amount of triethylamine (B128534) or pyridine in the eluent to neutralize its acidity.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with slightly more polar solvent systems to expedite elution.

Experimental Protocols

Protocol 1: General Glycosylation using a Lyxofuranosyl Thioglycoside Donor

This protocol is adapted from a general procedure for furanoside synthesis and can be used as a starting point for lyxofuranosylation.[1]

Materials:

  • Lyxofuranosyl thioglycoside donor (1.0 eq)

  • Glycosyl acceptor (1.5-2.0 eq)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

  • 4 Å molecular sieves (activated)

  • N-Iodosuccinimide (NIS) (1.2-1.5 eq)

  • Silver triflate (AgOTf) (0.1-0.2 eq)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the lyxofuranosyl donor, the glycosyl acceptor, and 4 Å molecular sieves.

  • Add anhydrous Et₂O or DCM and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C).

  • Add NIS to the mixture, followed by the catalytic amount of AgOTf. The solution may change color.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the donor is consumed or the reaction has stalled, quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite to remove the molecular sieves.

  • Wash the filtrate sequentially with a saturated aqueous solution of Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Silylation of the C5-OH of a Methyl Lyxofuranoside

Materials:

  • Methyl lyxofuranoside (1.0 eq)

  • Anhydrous pyridine or a mixture of anhydrous DCM and imidazole (2.0-3.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1-1.2 eq)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the methyl lyxofuranoside in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add TBDMSCl to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a small amount of methanol.

  • Concentrate the mixture under reduced pressure to remove most of the pyridine.

  • Dissolve the residue in DCM or ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting 5-O-TBDMS-protected methyl lyxofuranoside by silica gel column chromatography.

Data Summary

Table 1: Representative Glycosylation Reaction Conditions and Yields

The following table summarizes conditions for glycosylation reactions involving furanosyl donors, which can serve as a reference for designing lyxofuranosylation experiments.

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventTemp.TimeYield (%)Anomeric Ratio (α:β)
Phenyl 2,3,5-tri-O-benzyl-1-thio-D-xylofuranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS/AgOTfEt₂ORT2 h85%>20:1
Phenyl 2,3,5-tri-O-benzoyl-1-thio-D-arabinofuranoside1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseNIS/TfOHDCM-78 °C to RT1 h92%1:10
2,3,5-tri-O-benzyl-D-arabinofuranosyl trichloroacetimidateCholesterolTMSOTfDCM-20 °C30 min88%1:5

Note: Data is illustrative and based on related furanoside systems. Actual results with lyxofuranose may vary.

References

Technical Support Center: Scaling Up the Synthesis of alpha-D-Lyxofuranose for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of alpha-D-Lyxofuranose for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for a scalable synthesis of D-Lyxose, the precursor to this compound?

A1: The most common and economically viable starting materials for the scalable synthesis of D-Lyxose are D-Xylose and D-Arabinose. D-Xylose can be converted to D-Lyxose through an epimerization reaction, often involving an oxidation-reduction sequence. A recently developed route from the more readily available D-Arabinose involves a 7-step synthesis with a reported overall yield of 40%, making it a viable option for larger-scale production.[1] Chemo-enzymatic approaches are also emerging as efficient and scalable methods.

Q2: How can I control the formation of the furanose ring over the more stable pyranose ring during the synthesis?

A2: Controlling the ring size is a critical challenge in carbohydrate synthesis. While the pyranose form is thermodynamically more stable for most sugars in solution, the furanose form can be favored kinetically.[2][3] To selectively obtain the this compound, specific protecting group strategies are employed. For instance, the introduction of a 1,2-O-isopropylidene group on D-Lyxose locks the molecule in the furanose configuration, facilitating further synthetic manipulations to yield the desired alpha-anomer.

Q3: What are the key challenges when scaling up the purification of this compound?

A3: Scaling up the purification of carbohydrates like this compound presents several challenges. The high polarity and similar structures of potential byproducts can make chromatographic separation difficult and expensive at a large scale. Crystallization is often the preferred method for purification at scale due to its cost-effectiveness. However, developing a robust crystallization process can be time-consuming and may require extensive screening of solvents and conditions to achieve the desired purity and yield. The removal of residual solvents and other impurities to meet preclinical-grade specifications is another critical consideration.

Q4: What purity level is typically required for a carbohydrate-based active pharmaceutical ingredient (API) for preclinical studies?

A4: For preclinical studies, carbohydrate-based APIs generally require a high purity, typically ≥95%, with well-characterized impurity profiles. The specifications will depend on the nature of the study (e.g., in vitro vs. in vivo) and regulatory guidelines. It is crucial to identify and quantify any impurities, including diastereomers, anomers, and residual solvents or reagents from the synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in the epimerization of D-Xylose to D-Lyxose Incomplete oxidation or reduction. Side reactions due to improper pH control. Catalyst deactivation.Optimize reaction times and temperatures for both oxidation and reduction steps. Carefully monitor and adjust the pH throughout the reaction. Ensure the catalyst is fresh and used in the correct loading.
Formation of a mixture of anomers (alpha and beta) The anomeric effect and reaction conditions can influence the stereochemical outcome. Incomplete conversion to the desired anomer.Employ anomeric control strategies, such as using participating protecting groups at the C-2 position. For kinetic control, carefully control the reaction temperature and addition rate of reagents. Purification by chromatography or crystallization may be necessary to separate anomers.
Difficulty in removing protecting groups Incomplete cleavage reaction. Degradation of the target molecule under deprotection conditions.Screen different deprotection reagents and conditions on a small scale first. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. Use orthogonal protecting groups that can be removed under mild and specific conditions.
Product contamination with residual solvents or reagents Inefficient purification. Inappropriate drying procedures.Recrystallize the final product from a suitable solvent system. Utilize high-vacuum drying at an appropriate temperature to remove residual solvents. Use analytical techniques like GC-MS or NMR to confirm the absence of impurities.
Inconsistent product quality between batches Variations in raw material quality. Poor control over reaction parameters (temperature, time, stoichiometry). Inconsistent work-up and purification procedures.Establish strict quality control for all starting materials and reagents. Implement robust process controls with clear standard operating procedures (SOPs). Thoroughly document all steps of the synthesis and purification for each batch.

Experimental Protocols

Protocol 1: Scalable Synthesis of D-Lyxose from D-Xylose

This protocol describes a two-step oxidation-reduction sequence for the epimerization of D-Xylose to D-Lyxose.

Step 1: Oxidation of D-Xylose to D-Xylono-1,4-lactone

  • Reaction Setup: In a temperature-controlled reactor, dissolve D-Xylose in distilled water. Cool the solution to 0-5 °C.

  • Oxidation: Slowly add a solution of bromine in water to the D-Xylose solution while maintaining the temperature below 10 °C. The reaction is typically monitored by the disappearance of the bromine color.

  • Work-up: After the reaction is complete, remove the excess bromine by bubbling air through the solution. Neutralize the solution with a suitable base (e.g., silver carbonate) and filter to remove the precipitated salts.

  • Lactonization: Concentrate the filtrate under reduced pressure to afford D-Xylono-1,4-lactone as a syrup.

Step 2: Reduction of D-Xylono-1,4-lactone to D-Lyxose

  • Reaction Setup: Dissolve the D-Xylono-1,4-lactone in an appropriate solvent (e.g., ethanol/water mixture) in a suitable reactor.

  • Reduction: Cool the solution to 0-5 °C and add a reducing agent, such as sodium borohydride, portion-wise while carefully controlling the temperature.

  • Work-up: Once the reaction is complete, neutralize the excess reducing agent by the slow addition of an acid (e.g., acetic acid).

  • Purification: The resulting D-Lyxose can be purified by crystallization from a suitable solvent system, such as ethanol-water.

Protocol 2: Synthesis of 1,2:3,5-di-O-isopropylidene-alpha-D-Lyxofuranose

This protocol details the protection of D-Lyxose to lock it in the furanose form.

  • Reaction Setup: Suspend D-Lyxose in anhydrous acetone (B3395972) in a flask equipped with a stirrer and a drying tube.

  • Acetal Formation: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the suspension.

  • Reaction: Stir the mixture at room temperature until the D-Lyxose has completely dissolved and the reaction is complete as monitored by TLC.

  • Work-up: Neutralize the acid catalyst with a base (e.g., sodium bicarbonate). Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: The resulting di-acetonide can be purified by silica (B1680970) gel chromatography or crystallization.

Protocol 3: Selective Deprotection to yield this compound

This protocol describes the selective removal of the isopropylidene groups.

  • Reaction Setup: Dissolve the 1,2:3,5-di-O-isopropylidene-alpha-D-Lyxofuranose in an aqueous acidic solution (e.g., aqueous acetic acid or dilute HCl).

  • Hydrolysis: Heat the reaction mixture to a controlled temperature (e.g., 40-60 °C) and monitor the progress of the deprotection by TLC.

  • Work-up: Once the desired deprotection is achieved, neutralize the acid with a suitable base.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting this compound by crystallization.

Data Presentation

Table 1: Comparison of Key Parameters for the Synthesis of D-Lyxose from D-Xylose at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material (D-Xylose) 10 g1 kg
Oxidation Reaction Time 4-6 hours6-8 hours
Reduction Reaction Time 2-3 hours3-5 hours
Overall Yield of D-Lyxose 60-70%55-65%
Purity (after crystallization) >98%>98%

Table 2: Yield and Purity for the Synthesis and Deprotection of this compound

StepIntermediate/ProductScaleYieldPurity
Protection 1,2:3,5-di-O-isopropylidene-alpha-D-Lyxofuranose50 g80-90%>95% (after chromatography)
Deprotection This compound40 g75-85%>99% (after crystallization)

Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow DXylose D-Xylose DXylonoLactone D-Xylono-1,4-lactone DXylose->DXylonoLactone Oxidation DLyxose D-Lyxose DXylonoLactone->DLyxose Reduction Diacetonide 1,2:3,5-di-O-isopropylidene- This compound DLyxose->Diacetonide Isopropylidene Protection AlphaDLyxofuranose This compound Diacetonide->AlphaDLyxofuranose Selective Deprotection

Caption: Scalable synthesis workflow from D-Xylose to this compound.

Note: As of the current literature, specific signaling pathways directly modulated by this compound as a standalone molecule are not well-established. It is more commonly a component of more complex bioactive molecules. The following diagram represents a general workflow for evaluating the biological activity of a novel carbohydrate derivative, which would be a subsequent step after successful synthesis.

General Workflow for Preclinical Evaluation of a Carbohydrate Derivative

Preclinical_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Synthesis This compound Derivative Synthesis Purification Purification & QC (Purity, Identity) Synthesis->Purification CellAssays Cell-based Assays (Toxicity, Efficacy) Purification->CellAssays TargetID Target Identification & Pathway Analysis CellAssays->TargetID AnimalModels Animal Model Studies (PK/PD, Toxicology) TargetID->AnimalModels EfficacyStudies Efficacy Studies AnimalModels->EfficacyStudies IND IND EfficacyStudies->IND IND-Enabling Studies

Caption: Generalized workflow for the preclinical evaluation of a novel carbohydrate-based drug candidate.

References

common pitfalls in the characterization of furanose sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of furanose sugars. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Find troubleshooting guides and frequently asked questions below to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the characterization of furanose-containing molecules.

Question: My NMR spectrum shows a complex mixture of overlapping signals, and I can't distinguish the furanose anomers from the pyranose forms. What can I do?

Answer: This is a frequent challenge due to the equilibrium of furanose, pyranose, and open-chain forms in solution, with furanose often being a minor component.[1] Here are several strategies to tackle this issue:

  • Lower the Temperature: Running the NMR experiment at a lower temperature can slow down the interconversion (mutarotation) between anomers, potentially sharpening the signals for individual forms.

  • Use 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps in identifying coupled protons within the same spin system.

    • TOCSY (Total Correlation Spectroscopy): This is particularly useful as it can reveal all the protons belonging to a specific sugar ring, even if they are not directly coupled.[1] However, be aware that overlapping anomeric proton signals can still present a challenge.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which can help in resolving overlapping proton signals based on the carbon chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): Can help in identifying long-range couplings, which is useful for piecing together the sugar structure.

  • Selective 1D Techniques: For well-resolved anomeric proton signals, selective 1D TOCSY can be employed to obtain a subspectrum of an individual anomer.[1]

  • Advanced NMR Experiments (for fluorinated sugars): If you are working with fluorinated furanose derivatives, techniques like SRI-FESTA (Selective Refocusing with Isotropic FESTA) can be very powerful in separating the spectra of individual anomers, even with overlapping anomeric protons.[1][2]

Question: I am struggling to separate the α and β anomers of my furanose sugar using HPLC. What are the key parameters to optimize?

Answer: The co-existence of α and β anomers and their rapid interconversion in solution (mutarotation) makes chromatographic separation challenging.[3][4] Here are some key considerations for improving your HPLC separation:

  • Column Temperature: This is a critical factor. Lowering the column temperature can suppress mutarotation during the chromatographic run, leading to better separation of the anomers.[3][4]

  • Stationary Phase: Amine-bonded columns are commonly used for sugar separations.[4] Chiral stationary phases, such as Chiralpak AD-H, have also been successfully used to separate both anomers and enantiomers of various monosaccharides.[5][6]

  • Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile) and the aqueous component, should be carefully optimized. The pH of the mobile phase can also influence the separation.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.

Question: How can I confidently determine the anomeric configuration (α or β) of my furanose derivative?

Answer: Determining the anomeric configuration of furanoses can be less straightforward than for pyranoses. A combination of techniques is often necessary:

  • ¹H NMR Coupling Constants: The ³J(H1, H2) coupling constant can provide clues. However, due to the flexibility of the furanose ring, the range of these coupling constants for α and β anomers can overlap.

  • NOE (Nuclear Overhauser Effect) Experiments: 1D or 2D NOESY/ROESY experiments are powerful tools. For a β-anomer, an NOE is typically observed between H1 and H2, while for an α-anomer, an NOE might be seen between H1 and protons on the same face of the ring. The nuclear Overhauser effect has been shown to be an excellent method for determining the stereochemical configuration of C-furanoside derivatives.[7]

  • ¹³C NMR Chemical Shifts: The chemical shift of the anomeric carbon (C1) can be indicative of the anomeric configuration, although this is not always definitive and can be solvent-dependent.[8]

  • Comparison to Known Compounds: Comparing your NMR data to that of structurally similar, well-characterized furanose compounds can provide strong evidence for your anomeric assignment.

Question: My mass spectrometry data is ambiguous. How can I differentiate between furanose and pyranose isomers?

Answer: Differentiating furanose and pyranose isomers by mass spectrometry can be challenging due to their identical mass. However, several approaches can be employed:

  • Tandem MS (MS/MS): Fragmentation patterns can differ between furanose and pyranose rings, although these differences can be subtle.

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collisional cross-section), which can often distinguish between the more compact furanose and the larger pyranose ring.

  • Gas-Phase Infrared Spectroscopy: When coupled with mass spectrometry, IR ion spectroscopy can provide diagnostic IR fingerprints for different isomers, including furanose and pyranose forms.[9]

  • Chemical Derivatization: Derivatizing the sugar can lock the ring in either the furanose or pyranose form, making the analysis more straightforward.

It's important to be aware that gas-phase isomerization from pyranose to furanose forms can occur within the mass spectrometer, which can complicate the interpretation of your data.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the furanose form often less stable and less abundant than the pyranose form for many sugars like glucose?

A1: For aldohexoses like D-glucose, the pyranose form is generally more thermodynamically stable.[11] This is attributed to the lower dihedral angle strain in the chair conformation of the six-membered pyranose ring compared to the envelope or twist conformations of the five-membered furanose ring.[11][12] In aqueous solution, D-glucose exists as over 99% pyranose, with less than 1% in the furanose form.[12]

Q2: What is mutarotation and why is it a problem in furanose characterization?

A2: Mutarotation is the change in the optical rotation that occurs when a reducing sugar is dissolved in a solvent. This is due to the interconversion between the α and β anomers through the open-chain form.[13] This equilibrium presents a significant challenge in characterization because you are often dealing with a mixture of isomers rather than a single, stable compound.[3][4] This complicates purification, crystallization, and spectroscopic analysis.

Q3: How does the conformational flexibility of the furanose ring impact its characterization?

A3: Furanose rings are more flexible and conformationally dynamic than pyranose rings, adopting non-planar "envelope" and "twist" conformations.[11] This flexibility means that the furanose ring in solution is often an average of multiple conformations.[14] This has several implications for characterization:

  • NMR: Averaging of NMR parameters, such as coupling constants, can make it difficult to determine the precise conformation of the ring. The simple two-state model for furanose conformation is not always sufficient to describe the system.[14]

  • Crystallography: The conformation observed in a crystal structure may not be the dominant conformation in solution.

Q4: Are there any specific safety precautions I should take when working with reagents for furanose characterization?

A4: Standard laboratory safety protocols should always be followed. When using deuterated solvents for NMR, be aware of their specific handling requirements and potential toxicity. For HPLC, ensure proper ventilation, especially when working with organic solvents like acetonitrile. Always consult the Safety Data Sheet (SDS) for any chemical you are using.

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Analysis of Furanose Sugars

  • Sample Preparation: Dissolve 5-10 mg of the purified furanose-containing compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Set the desired temperature for the experiment. For initial analysis, room temperature is standard. To potentially resolve anomers, lower temperatures (e.g., 5-10 °C) can be used.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • If signals are overlapping, acquire 2D spectra such as COSY, TOCSY, and HSQC. For TOCSY, use a mixing time appropriate for the expected spin system (e.g., 60-120 ms).

    • For determining anomeric configuration, acquire a 2D NOESY or ROESY spectrum.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential or sine-bell) to the FID before Fourier transformation.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale to the residual solvent peak.

  • Data Analysis:

    • Integrate the signals to determine the relative populations of different forms.

    • Measure coupling constants (J-values) from the 1D spectrum.

    • Analyze cross-peaks in 2D spectra to establish correlations and assign resonances.

Quantitative Data Summary

Table 1: Approximate Equilibrium Composition of D-Glucose in Water at Room Temperature

IsomerPercentage
α-D-glucopyranose~36%
β-D-glucopyranose~64%
α-D-glucofuranose<1%
β-D-glucofuranose<1%
Open-chain form~0.02%

Data compiled from multiple sources.[11][12]

Table 2: Typical ³J(H1, H2) Coupling Constants for Furanosides

Anomeric ConfigurationRing ConformationApproximate ³J(H1, H2) (Hz)
α (trans H1, H2)Varies1 - 4
β (cis H1, H2)Varies4 - 8

Note: These are general ranges and can vary significantly depending on the specific sugar, substituents, and solvent.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Interpretation cluster_troubleshooting Troubleshooting start Purified Furanose Compound dissolve Dissolve in Deuterated Solvent start->dissolve nmr_acq 1D/2D NMR Acquisition dissolve->nmr_acq process Process Spectra nmr_acq->process assign Assign Signals process->assign structure Determine Structure & Conformation assign->structure overlap Overlapping Signals? assign->overlap overlap->structure No adv_nmr Advanced 2D NMR/ Variable Temperature overlap->adv_nmr Yes adv_nmr->assign

Caption: Workflow for NMR characterization of furanose sugars.

furanose_equilibrium furanose_alpha α-Furanose open_chain Open-Chain Form furanose_alpha->open_chain fast furanose_beta β-Furanose open_chain->furanose_beta fast pyranose_alpha α-Pyranose open_chain->pyranose_alpha slower pyranose_beta β-Pyranose open_chain->pyranose_beta slower

Caption: Equilibrium between cyclic and open-chain forms of a sugar.

References

Technical Support Center: Enhancing the Resolution of Lyxose Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of lyxose isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of lyxose and its related isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem Potential Causes Recommended Solutions
Poor resolution between D- and L-lyxose Achiral stationary phase is being used.Use a chiral stationary phase, such as a Chiralpak AD-H column, which is designed for enantiomeric separations.[1][2]
Inappropriate mobile phase composition.Optimize the mobile phase. For chiral separations, a typical mobile phase is a mixture of n-hexane and ethanol. Adjusting the ratio can improve resolution.
Low column efficiency.Ensure the column is properly packed and not degraded. Operating at a lower flow rate can sometimes increase efficiency.
Peak splitting or broad peaks for a single isomer Anomerization (interconversion between α and β anomers) is occurring on the column.[3][4][5]Increase the column temperature (e.g., to 60-80°C) to accelerate anomer interconversion, leading to a single, sharper peak.[4][5]
Using a mobile phase with a neutral pH.Increase the mobile phase pH. High pH can accelerate mutarotation and result in a single peak for reducing sugars.[5]
Co-elution of lyxose with other monosaccharides The stationary phase lacks selectivity for the specific sugar mixture.Consider using a different type of column. Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide-based stationary phase (e.g., TSKgel Amide-80) can provide excellent selectivity for monosaccharides.[6][7][8]
The mobile phase composition is not optimized.For HILIC separations, the ratio of acetonitrile (B52724) to aqueous buffer is critical. A higher percentage of acetonitrile generally leads to longer retention and potentially better resolution.[6][9]
Unstable retention times Fluctuations in column temperature.Use a column oven to maintain a stable temperature. Even small temperature changes can affect the retention of sugars.[4][10]
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH.
Column degradation.The stationary phase, particularly amino-based columns, can degrade over time. If retention times consistently shift, consider replacing the column.[8]
Low detector response (e.g., with Refractive Index Detector) Low sample concentration.Concentrate the sample or inject a larger volume.
Inappropriate detector for the application.For trace-level analysis, consider derivatization followed by UV or fluorescence detection, or use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[11]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating lyxose enantiomers (D-lyxose and L-lyxose)?

For the separation of enantiomers, a chiral stationary phase (CSP) is required. A commonly used column for this purpose is the Chiralpak AD-H, which has demonstrated successful separation of D- and L-lyxose anomers.[1][2]

Q2: How can I resolve the anomers (α and β forms) of lyxose?

The resolution of anomers can be achieved on a chiral column like the Chiralpak AD-H.[2] However, in many applications, the goal is to have a single peak for each isomer. To achieve this, you can increase the column temperature or use a high pH mobile phase to accelerate the interconversion of anomers, resulting in a single, coalesced peak.[4][5]

Q3: I am trying to separate lyxose from other pentoses like xylose and arabinose. What conditions should I start with?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for separating polar compounds like monosaccharides.[3][6][12] A good starting point would be an amide-based HILIC column (e.g., TSKgel Amide-80) with a mobile phase consisting of a high percentage of acetonitrile (e.g., 80-85%) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate (B1220265), pH 5.5).[6]

Q4: Should I derivatize my lyxose sample before HPLC analysis?

Derivatization is not always necessary, especially if you are using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). However, if you require higher sensitivity or want to use a UV or fluorescence detector, derivatization is recommended. Common derivatizing agents for sugars include 1-phenyl-3-methyl-5-pyrazolone (PMP) and 2-aminobenzoic acid (2-AA).[11][13]

Q5: My peaks are tailing. What can I do to improve the peak shape?

Peak tailing for sugars can be caused by secondary interactions with the stationary phase.[10] For silica-based columns, this can be due to interactions with silanol (B1196071) groups. Using a mobile phase additive like a small amount of a competing base (e.g., triethylamine) can help to reduce tailing.[10] Ensuring the column is not overloaded and that the sample is dissolved in the mobile phase can also improve peak shape.

Experimental Protocols

Protocol 1: Chiral Separation of D- and L-Lyxose

This protocol is based on a method for the separation of monosaccharide enantiomers.[1][2]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Ethanol (90:10, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: Refractive Index (RI)

  • Sample Preparation: Dissolve lyxose standard or sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 20 µL

Protocol 2: HILIC Separation of Lyxose from Other Monosaccharides

This protocol is a general method for the separation of common monosaccharides using HILIC.[6]

  • Column: TSKgel Amide-80 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 82% Acetonitrile, 18% of 5 mM ammonium formate (pH 5.5)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 60°C

  • Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI)

  • Sample Preparation: Dissolve the monosaccharide mixture in the mobile phase to a suitable concentration (e.g., 0.5-1 mg/mL for each sugar). Filter through a 0.45 µm syringe filter.

  • Injection Volume: 10-20 µL

Quantitative Data

Table 1: Retention Times of Lyxose Isomers on a Chiral Column
IsomerRetention Time (min)
α-D-lyxopyranose~11.5
α-L-lyxopyranose~12.5
β-D-lyxopyranose~14.0
β-L-lyxopyranose~15.5

Data is estimated based on published chromatograms for a Chiralpak AD-H column with a mobile phase of n-hexane/ethanol and a flow rate of 0.5 mL/min.[2]

Table 2: Effect of Acetonitrile Concentration on Retention of Monosaccharides in HILIC
MonosaccharideRetention Factor (k') at 85% ACNRetention Factor (k') at 80% ACN
Rhamnose1.81.5
Lyxose 2.5 2.1
Arabinose2.82.3
Xylose3.12.6
Mannose4.23.5
Glucose4.84.0
Galactose5.24.3

Data is representative and illustrates the general trend. Actual retention factors will vary depending on the specific column and other chromatographic conditions.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Inject Column HPLC Column (e.g., Chiral or HILIC) Injector->Column Detector Detector (RI, ELSD, etc.) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis of lyxose isomers.

Troubleshooting_Logic cluster_enantiomers Issue: Enantiomer Separation? cluster_anomers Issue: Anomer Splitting? cluster_isomers Issue: Isomer Co-elution? Start Poor Resolution Observed IsChiral Separating D/L Isomers? Start->IsChiral IsAnomer Peak Splitting Observed? Start->IsAnomer IsCoelution Co-elution with other sugars? Start->IsCoelution UseChiral Use Chiral Column (e.g., Chiralpak AD-H) IsChiral->UseChiral Yes IsChiral->IsAnomer No OptimizeMobilePhase Optimize Mobile Phase (e.g., Hexane/Ethanol ratio) UseChiral->OptimizeMobilePhase IncreaseTemp Increase Column Temperature (60-80°C) IsAnomer->IncreaseTemp Yes IsAnomer->IsCoelution No IncreasepH Increase Mobile Phase pH IncreaseTemp->IncreasepH UseHILIC Use HILIC Column (e.g., Amide-80) IsCoelution->UseHILIC Yes OptimizeHILIC Optimize ACN/Water Ratio UseHILIC->OptimizeHILIC

Caption: Troubleshooting logic for enhancing lyxose isomer resolution.

References

Validation & Comparative

A Comparative Analysis of alpha-D-Lyxofuranose and alpha-D-Arabinofuranose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two pentose (B10789219) monosaccharides, alpha-D-Lyxofuranose and alpha-D-Arabinofuranose. While both are furanose forms of five-carbon sugars, their distinct stereochemistry leads to differing biological roles and potential therapeutic applications. This document summarizes their physicochemical properties, explores their known biological activities, and provides detailed experimental protocols for their analysis.

Structural and Physicochemical Properties

This compound and alpha-D-Arabinofuranose are stereoisomers, differing in the orientation of the hydroxyl group at the C2 position. This subtle structural variance influences their three-dimensional conformation and, consequently, their interaction with biological macromolecules.

PropertyThis compoundalpha-D-Arabinofuranose
Molecular Formula C5H10O5[1][2][3]C5H10O5[4][5][6]
Molecular Weight 150.13 g/mol [1]150.13 g/mol [4]
CAS Number 25545-04-4[1]37388-49-1[4]
IUPAC Name (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol(2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[4]
Synonyms a-Lyxf, alpha-D-lyxo-pentofuranose[1]a-D-Araf, alpha-D-arabino-pentofuranose[4]

Biological Activity and Applications

Direct comparative studies on the biological activities of free this compound and alpha-D-Arabinofuranose are limited. However, research on their derivatives and their roles in larger biological structures reveals distinct areas of significance.

This compound: The primary focus of research for this sugar has been on its nucleoside analogs. Notably, 9-alpha-D-lyxofuranosyladenine has demonstrated antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2.[7] This suggests that this compound can serve as a scaffold for the development of novel antiviral agents. The synthesis of such nucleosides typically involves the glycosylation of a purine (B94841) or pyrimidine (B1678525) base with a protected lyxofuranose derivative.[7]

alpha-D-Arabinofuranose: This sugar is a key component of various polysaccharides in microorganisms, fungi, and plants.[8] For instance, it is a constituent of the arabinoxylan backbone in plant cell walls.[9] The enzymatic hydrolysis of these polysaccharides by alpha-L-arabinofuranosidases is a critical process in biomass degradation and has applications in the biofuel and food industries.[9][10] Furthermore, D-arabinose is an intermediate in the biosynthesis of important molecules like D-erythroascorbate in yeast and the nucleotide sugar GDP-α-D-arabinopyranose in some parasites.[11]

Experimental Protocols

Synthesis of alpha-D-Lyxofuranosyl Nucleosides

This protocol outlines a general method for the synthesis of alpha-D-lyxofuranosyl nucleosides, adapted from the literature.[7][12]

Materials:

  • Tetra-O-acetyl-alpha-D-lyxofuranose (protected lyxofuranose)

  • Purine or pyrimidine base (e.g., adenine)

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide)

  • Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Methanolic ammonia

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Silylate the desired purine or pyrimidine base using a silylating agent in an anhydrous solvent.

  • In a separate flask, dissolve the protected lyxofuranose in the anhydrous solvent.

  • Add the silylated base and the Lewis acid catalyst to the lyxofuranose solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction and remove the solvent under reduced pressure.

  • Deprotect the resulting nucleoside by treating it with methanolic ammonia.

  • Purify the final alpha-D-lyxofuranosyl nucleoside using silica gel column chromatography.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of furanose rings in solution.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

  • Cryoprobe for enhanced sensitivity

Sample Preparation:

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra at a controlled temperature (e.g., 310 K).[13]

  • 1D 1H NMR: To identify the proton signals. The anomeric protons of furanoses typically resonate in a specific region of the spectrum.[14]

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the sugar ring.[13]

  • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single sugar ring).[13]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon-13 signals.

  • 2D T-ROESY (Transverse Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which provides information about the ring conformation and the orientation of substituents.[13]

Data Analysis:

  • Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

  • Measure the 3JHH coupling constants from the high-resolution 1D 1H or 2D COSY spectra.

  • Use the Karplus equation to relate the measured coupling constants to the dihedral angles between adjacent protons, which in turn defines the ring pucker and conformation.[15]

Visualizations

Synthesis_of_alpha_D_Lyxofuranosyl_Nucleoside Lyxofuranose This compound Derivative (Protected) Nucleoside Protected Nucleoside Lyxofuranose->Nucleoside Glycosylation Base Purine/Pyrimidine Base Silylated_Base Silylated Base Base->Silylated_Base Silylation Silylated_Base->Nucleoside Final_Product alpha-D-Lyxofuranosyl Nucleoside Nucleoside->Final_Product Deprotection

Caption: Synthesis of alpha-D-Lyxofuranosyl Nucleoside.

Arabinoxylan_Degradation Arabinoxylan Arabinoxylan Xylan_Backbone Xylan Backbone Arabinoxylan->Xylan_Backbone Hydrolysis Arabinofuranose alpha-L-Arabinofuranose Arabinoxylan->Arabinofuranose Hydrolysis Enzyme alpha-L-Arabinofuranosidase Enzyme->Arabinoxylan

Caption: Enzymatic degradation of Arabinoxylan.

References

A Comparative Analysis of the Biological Activities of alpha-D-Lyxofuranose and L-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of alpha-D-Lyxofuranose and L-lyxofuranose. Due to a scarcity of research on the free forms of these sugars, this comparison primarily focuses on the biological activities of their respective derivatives, which have been the subject of greater scientific investigation.

Overview of Biological Activities

While direct comparative studies on the free forms of this compound and L-lyxofuranose are limited, research into their nucleoside and other derivatives has revealed distinct biological profiles. The stereochemistry of these furanoses plays a crucial role in their biological efficacy and target specificity.

  • This compound Derivatives: Nucleoside analogues of this compound have been synthesized and evaluated for their therapeutic potential. Notably, 9-alpha-D-lyxofuranosyladenine has demonstrated activity against herpes simplex virus types 1 and 2 in both in vitro and in vivo studies.[1]

  • L-Lyxofuranose Derivatives: Derivatives of L-lyxofuranose have shown significant promise in antiviral and enzyme inhibition applications. Specifically, alpha-L-lyxofuranosyl benzimidazole (B57391) derivatives have exhibited greater activity against human cytomegalovirus (HCMV) compared to their alpha-D- counterparts.[2] Furthermore, certain derivatives of L-lyxofuranose have been identified as potent inhibitors of α-L-fucosidase.

Comparative Data on Biological Activity of Derivatives

The following tables summarize the available quantitative data on the biological activities of derivatives of this compound and L-lyxofuranose.

Table 1: Antiviral Activity of Lyxofuranosyl Nucleoside Derivatives

Compound ClassVirusAssayActivity (IC₅₀/IC₉₀ in µM)Reference
5-deoxy-alpha-L-lyxofuranosyl benzimidazolesHuman Cytomegalovirus (HCMV)Plaque AssayIC₅₀: 0.2-0.4[2]
Yield Reduction AssayIC₉₀: 0.2-2[2]
2-isopropylamino or 2-cyclopropylamino alpha-L-lyxofuranosyl benzimidazolesHuman Cytomegalovirus (HCMV)Plaque AssayIC₅₀: 60-100[2]
Yield Reduction AssayIC₉₀: 17-100[2]
alpha-D-lyxofuranosyl benzimidazolesHerpes Simplex Virus-1 (HSV-1)Not specifiedInactive or weak activity[2]
9-alpha-D-lyxofuranosyladenineHerpes Simplex Virus-1 (HSV-1) & 2 (HSV-2)In vitro and in vivoActive (specific IC₅₀ not provided)[1]

Table 2: Enzyme Inhibition by L-Lyxofuranose Derivatives

Compound ClassEnzymeInhibition Constant (Kᵢ)Reference
4-amino-4,5-dideoxy-L-lyxofuranose derivativesα-L-fucosidase8 - 10 nM

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Antiviral Assays (Plaque Reduction and Viral Yield Reduction)

A common workflow for evaluating the antiviral activity of nucleoside analogs involves the following steps:

Caption: General workflow for antiviral compound evaluation.[3]

Plaque Reduction Assay:

  • Cell Seeding: Host cells are seeded in multi-well plates and grown to confluency.

  • Infection and Treatment: The cell monolayer is infected with a known titer of the virus in the presence of varying concentrations of the test compound.

  • Overlay: After a viral adsorption period, the medium is replaced with an overlay medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Plates are incubated for a period sufficient for plaque formation.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[3]

Viral Yield Reduction Assay:

  • Infection and Treatment: Confluent cell monolayers are infected with the virus and treated with different concentrations of the test compound.

  • Incubation: The infected cells are incubated for a full viral replication cycle.

  • Harvesting: The supernatant and/or cells are harvested, and the viral progeny is released by freeze-thawing.

  • Titration: The amount of infectious virus in the harvested material is quantified by a standard titration method (e.g., plaque assay). The IC₉₀ is the concentration of the compound that reduces the viral yield by 90%.[2]

α-L-Fucosidase Inhibition Assay

The inhibitory activity of L-lyxofuranose derivatives against α-L-fucosidase can be determined using a colorimetric assay.

Fucosidase_Inhibition_Assay cluster_assay Enzyme Inhibition Assay cluster_data Data Analysis E1 Prepare reaction mixture: enzyme, buffer, inhibitor E2 Add substrate (e.g., p-nitrophenyl-α-L-fucopyranoside) E3 Incubate at optimal temperature E4 Stop reaction (e.g., with Na₂CO₃) E5 Measure absorbance at 405 nm D1 Calculate percentage of inhibition E5->D1 D2 Determine Kᵢ value D1->D2

Caption: Workflow for α-L-fucosidase inhibition assay.[4][5]

  • Reaction Setup: The assay is typically performed in a microplate format. The reaction mixture contains the α-L-fucosidase enzyme in a suitable buffer, along with various concentrations of the inhibitor.

  • Substrate Addition: The reaction is initiated by adding a chromogenic substrate, such as p-nitrophenyl-α-L-fucopyranoside.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by adding a basic solution (e.g., sodium carbonate), which also enhances the color of the released p-nitrophenol.

  • Absorbance Measurement: The absorbance is measured at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells (no inhibitor). The inhibition constant (Kᵢ) can be determined by analyzing the data using appropriate enzyme kinetic models.[4][5]

Signaling Pathways and Metabolic Fate

Information on the direct involvement of free this compound and L-lyxofuranose in mammalian signaling pathways is not well-documented. However, insights can be drawn from studies on the parent sugars, D-lyxose and L-lyxose, primarily in microbial systems.

  • D-Lyxose Metabolism: In some microorganisms, D-lyxose can be isomerized to D-xylulose, which is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. This suggests a potential route for D-lyxose to enter central carbon metabolism.

  • L-Lyxose Metabolism: Mutant strains of Escherichia coli have been shown to metabolize L-lyxose via the L-rhamnose pathway.[6][7] This involves a series of enzymatic conversions that are distinct from the metabolic routes of D-sugars.

Metabolic_Pathways cluster_D_Lyxose D-Lyxose Metabolism (Microbial) cluster_L_Lyxose L-Lyxose Metabolism (E. coli mutant) D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose Isomerase PPP Pentose Phosphate Pathway D_Xylulose->PPP L_Lyxose L-Lyxose L_Rhamnose_Pathway L-Rhamnose Pathway L_Lyxose->L_Rhamnose_Pathway

Caption: Known metabolic pathways for D-lyxose and L-lyxose in microorganisms.

In mammalian systems, it is generally understood that D-sugars are the preferred substrates for metabolic enzymes, while L-sugars are often poorly metabolized or not at all. This fundamental difference in recognition by cellular machinery likely underlies the distinct biological activities observed for their respective derivatives. The antiviral and anticancer activities of the nucleoside derivatives of both furanoses stem from their ability to be recognized and phosphorylated by cellular or viral kinases to their active triphosphate forms, which then inhibit viral polymerases or other key enzymes in nucleic acid synthesis. The superior activity of L-lyxofuranosyl derivatives in some cases suggests that the L-configuration may lead to a more favorable interaction with the target enzyme or a higher rate of activation.

Conclusion

The biological activities of this compound and L-lyxofuranose are primarily understood through the study of their derivatives. The available evidence strongly suggests that the stereochemistry of the furanose ring is a critical determinant of biological activity. L-lyxofuranosyl nucleoside derivatives have demonstrated superior antiviral activity against HCMV compared to their D-enantiomers. Furthermore, L-lyxofuranose derivatives have been identified as potent inhibitors of α-L-fucosidase.

While the metabolic fates of the free sugars have been partially elucidated in microorganisms, their roles in mammalian systems and their direct effects on signaling pathways remain largely unexplored. Future research should focus on direct comparative studies of the free furanoses to fully understand their biological potential and to guide the rational design of new therapeutic agents based on these sugar scaffolds.

References

A Comparative Guide to Furanose and Pyranose Ring Conformations in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate chemistry, the cyclic structures of monosaccharides play a pivotal role in their biological function, reactivity, and stability. The formation of five-membered furanose and six-membered pyranose rings from an open-chain sugar is a fundamental concept. This guide provides an objective, data-driven comparison of the structural conformations of these two ring types, offering insights for researchers in drug design, glycobiology, and medicinal chemistry.

Core Structural and Stability Differences

The primary distinction between furanose and pyranose rings lies in their size, which dictates their conformational flexibility and thermodynamic stability. Pyranose rings, composed of five carbon atoms and one oxygen atom, are analogous to cyclohexane (B81311) and are generally more stable than the four-carbon, one-oxygen furanose rings.[1] This increased stability of the pyranose form is attributed to lower angle and eclipsing strain, allowing it to adopt a stable chair conformation.[1][2] In contrast, the five-membered furanose ring is more flexible and puckered to alleviate eclipsing strain, commonly adopting envelope and twist conformations.[3]

The equilibrium between the pyranose and furanose forms in solution is influenced by several factors, including the specific monosaccharide, the solvent, temperature, and pH.[4] For most aldohexoses, such as D-glucose, the pyranose form is overwhelmingly favored in aqueous solution due to its greater thermodynamic stability.[4][5] However, for some sugars like D-fructose, the furanose form can be significantly populated.[4][6]

Quantitative Comparison of Furanose and Pyranose Forms

The distribution between furanose and pyranose rings for various monosaccharides has been experimentally determined, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize these quantitative data.

Table 1: Equilibrium Distribution of Furanose and Pyranose Forms of Common Monosaccharides in Aqueous Solution (D₂O)

MonosaccharidePyranose Form (%)Furanose Form (%)Open-Chain Form (%)Reference(s)
D-Glucose >99<1~0.02[5][7]
D-Fructose ~70~30<1[8]
D-Galactose ~96~4Trace[8]
D-Ribose ~75 (α- and β-pyranose)~25 (α- and β-furanose)Trace[9]
D-Arabinose HighLow (increases in DMSO)Trace[1][10]

Table 2: Conformational Parameters of Furanose and Pyranose Rings

Ring TypePredominant ConformationsPuckering DescriptorsKey Features
Furanose Envelope (E), Twist (T)Pseudorotation Phase Angle (P)Highly flexible, rapid interconversion between conformers.[11]
Pyranose Chair (C), Boat (B), Skew-Boat (S)Cremer-Pople Parameters (Q, θ, φ)Predominantly in the stable chair conformation.[2][3]

Conformational Analysis: Puckering of the Rings

The non-planar nature of both furanose and pyranose rings leads to various "puckered" conformations.

Furanose Ring Puckering

The conformation of a furanose ring is described by a pseudorotational itinerary, which includes ten envelope and ten twist forms.[4][12] The specific conformation is defined by the pseudorotation phase angle (P). The two most famous conformations for the ribose in nucleic acids are C2'-endo and C3'-endo, which are crucial for the helical structure of DNA and RNA.[4]

Pyranose Ring Puckering

The six-membered pyranose ring predominantly adopts a chair conformation, which minimizes torsional strain.[13] There are two primary chair conformations, denoted as ⁴C₁ and ¹C₄. In addition to the stable chair forms, pyranose rings can also exist in higher-energy boat and skew-boat conformations.[14][15] The specific puckering of a pyranose ring can be precisely described using the Cremer-Pople puckering parameters (Q, θ, and φ).[3][16]

Experimental Protocols for Conformational Analysis

The determination of the three-dimensional structure of carbohydrates relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive method for studying the conformation of carbohydrates in solution.[17]

Detailed Methodology for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the carbohydrate sample in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). For studies in D₂O, lyophilize the sample twice from D₂O to remove exchangeable protons.

  • Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) on a high-field NMR spectrometer (e.g., 500 MHz or higher).[18] For quantitative analysis of isomer distribution, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of anomeric protons and carbons are particularly sensitive to the ring form and anomeric configuration.[19]

    • Coupling Constants: Three-bond proton-proton coupling constants (³JH,H) are used to determine dihedral angles via the Karplus equation, providing information about the ring pucker.[15]

    • Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about inter-proton distances, which helps to define the overall conformation.

  • Data Interpretation: The relative integrals of the anomeric proton signals in the ¹H NMR spectrum can be used to quantify the population of each isomer (α/β-pyranose and α/β-furanose) in solution.[8][19]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[20]

General Workflow for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of the carbohydrate of sufficient size and quality. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[21]

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.[22] The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.[22]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), often using direct methods or molecular replacement. This allows for the calculation of an electron density map, into which the atomic model of the carbohydrate is built and refined to best fit the experimental data.[22]

  • Structural Analysis: The final refined crystal structure provides precise information on bond lengths, bond angles, and torsion angles, defining the exact conformation of the furanose or pyranose ring in the crystalline state.[20]

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

G Equilibrium of a Monosaccharide in Solution OpenChain Open-Chain Form (Aldehyde/Ketone) AlphaPyranose α-Pyranose OpenChain->AlphaPyranose Cyclization (C5-OH attack) BetaPyranose β-Pyranose OpenChain->BetaPyranose Cyclization (C5-OH attack) AlphaFuranose α-Furanose OpenChain->AlphaFuranose Cyclization (C4-OH attack) BetaFuranose β-Furanose OpenChain->BetaFuranose Cyclization (C4-OH attack) AlphaPyranose->OpenChain AlphaPyranose->BetaPyranose Mutarotation BetaPyranose->OpenChain AlphaFuranose->OpenChain AlphaFuranose->BetaFuranose Mutarotation BetaFuranose->OpenChain G Conformations of Furanose and Pyranose Rings cluster_furanose Furanose Ring cluster_pyranose Pyranose Ring Envelope Envelope (E) Twist Twist (T) Envelope->Twist Pseudorotation Chair Chair (C) (most stable) Boat Boat (B) Chair->Boat Ring Flip SkewBoat Skew-Boat (S) Boat->SkewBoat

References

Validating the Conformation of α-D-Lyxofuranose: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of carbohydrates is fundamental to understanding their biological roles and designing effective therapeutics. This guide provides a comparative analysis of the X-ray crystallographically determined structure of methyl α-D-lyxofuranoside, offering insights into the conformation of the α-D-lyxofuranose ring system. Due to the current absence of a published crystal structure for the free monosaccharide α-D-lyxofuranose, this guide leverages the detailed structural data of its methyl glycoside as a primary reference and compares it with other closely related methyl pentofuranosides.

The furanose ring, a five-membered ring structure adopted by some carbohydrates, is known for its conformational flexibility. Unlike the more rigid pyranose ring, the furanose ring can exist in a variety of "puckered" conformations, typically described as either twist (T) or envelope (E) forms. X-ray crystallography provides definitive, atomic-resolution data on the solid-state conformation of these molecules, which is invaluable for computational modeling and structure-activity relationship studies.

Comparative Analysis of Methyl Pentofuranoside Crystal Structures

The following table summarizes key crystallographic and conformational data for methyl α-D-lyxofuranoside and other methyl pentofuranosides as determined by cryogenic X-ray crystallography. This comparison highlights the conformational diversity among these isomers.

FeatureMethyl α-D-LyxofuranosideMethyl α-D-ArabinofuranosideMethyl β-D-RibofuranosideMethyl α-D-Xylofuranoside
Crystal System OrthorhombicMonoclinicOrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁P2₁2₁2₁P2₁2₁2₁
Unit Cell Parameters
a (Å)5.6157.9105.9236.234
b (Å)7.6256.51210.1588.321
c (Å)16.2937.91212.16413.567
β (°)90114.289090
Ring Conformation ³T₂ (Twist)³T₄ (Twist)E₄ (Envelope)¹T₂ (Twist)
Data Collection Temp. 100 K100 K100 K100 K

Experimental Protocols: A Representative Methodology

The following is a detailed protocol for the single-crystal X-ray diffraction analysis of methyl pentofuranosides, based on established methodologies.

Crystallization
  • Sample Preparation: High-purity methyl pentofuranoside is required. The compound may be synthesized or purchased commercially.

  • Solvent Selection: A suitable solvent system is determined through screening. For many methyl glycosides, slow evaporation from solvents such as methanol, ethanol, or acetonitrile (B52724) can yield diffraction-quality crystals.

  • Crystal Growth:

    • Prepare a saturated or slightly supersaturated solution of the methyl pentofuranoside in the chosen solvent at a slightly elevated temperature.

    • Allow the solution to cool slowly to room temperature.

    • Alternatively, employ vapor diffusion techniques. Place a drop of the carbohydrate solution on a siliconized cover slip and invert it over a well containing a solvent in which the carbohydrate is less soluble.

    • Allow the setup to equilibrate in a vibration-free environment. Crystals typically form over several days to weeks.

X-ray Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a cryoloop.

  • Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.

  • Diffractometer Setup: The crystal is placed on a goniometer head within an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to ensure a complete and redundant dataset.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters and space group.

Structure Solution and Refinement
  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building: An initial atomic model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This process is iterated until the model converges to a final, validated structure.

Experimental Workflow Visualization

The following diagram illustrates the major steps involved in the validation of a carbohydrate crystal structure via X-ray crystallography.

XRay_Crystallography_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_validation Validation & Deposition Purification Purified Carbohydrate Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Caption: Workflow for carbohydrate structure validation by X-ray crystallography.

A Comparative Analysis of the Antiviral Activity of Lyxofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of various lyxofuranosyl nucleosides, supported by experimental data. The information presented herein is intended to facilitate the evaluation and selection of promising lead compounds for further antiviral drug development.

Lyxofuranosyl nucleosides, a class of synthetic nucleoside analogs, have demonstrated significant potential as antiviral agents. Modifications to the sugar moiety, specifically the stereochemistry of the furanose ring, can profoundly influence the biological activity of these compounds. This guide summarizes the antiviral activity of a range of D- and L-lyxofuranosyl nucleosides against key viral pathogens, outlines the experimental methodologies used to determine their efficacy, and illustrates their mechanisms of action within the viral replication cycle.

Quantitative Antiviral Activity

The antiviral efficacy of various lyxofuranosyl nucleosides has been evaluated against several viruses, most notably Human Cytomegalomegalovirus (HCMV) and Hepatitis B Virus (HBV). The following tables summarize the 50% inhibitory concentrations (IC50), 90% inhibitory concentrations (IC90), and 50% effective concentrations (EC50) obtained from in vitro assays.

Table 1: Antiviral Activity of Benzimidazole (B57391) Lyxofuranosyl Nucleosides against Human Cytomegalovirus (HCMV)
CompoundVirus StrainAssay TypeIC50 (µM)IC90 (µM)
5-deoxy-α-L-lyxofuranosyl-2-halogen derivativesTownePlaque Reduction0.2 - 0.4-
5-deoxy-α-L-lyxofuranosyl-2-halogen derivativesTowneYield Reduction-0.2 - 2
α-lyxose L-isomersAD169Plaque ReductionMore active-
α-lyxose L-isomersTownePlaque ReductionLess active-
2-isopropylamino or 2-cyclopropylamino derivatives of α-lyxose and 5-deoxy-α-lyxoseTownePlaque Reduction60 - 100-
2-isopropylamino or 2-cyclopropylamino derivatives of α-lyxose and 5-deoxy-α-lyxoseTowneYield Reduction-17 - 100
2-methylamino, thio, and methylthio derivativesTownePlaque/YieldInactiveInactive
Benzylthio derivativesTownePlaque/YieldWeakly activeWeakly active

Data sourced from Migawa et al., J Med Chem, 1998.[1]

Table 2: Antiviral Activity of 1-(2-deoxy-β-D-lyxofuranosyl) Pyrimidine (B1678525) Nucleosides against Hepatitis B Virus (HBV)
CompoundVirus TypeCell LineEC50 (µM)
1-(2-deoxy-β-D-lyxofuranosyl)thymine (23)DHBVPrimary duck hepatocytes4.1
1-(2-deoxy-β-D-lyxofuranosyl)thymine (23)Wild-type human HBV2.2.15 cells41.3
1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracil (25)DHBVPrimary duck hepatocytes3.3
1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracil (25)Wild-type human HBV2.2.15 cells33.7
1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracil (25)Lamivudine-resistant HBV (M204I)2.2.15 cellsActive

Data sourced from a 2010 study on pyrimidine nucleoside analogues.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Plaque Reduction Assay

The plaque reduction assay is a standard method used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).[3][4]

  • Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) are prepared in 24-well plates.[5]

  • Virus Inoculation: The cell monolayers are inoculated with a viral suspension calculated to produce a countable number of plaques (typically 40-80 plaque-forming units per well).[5]

  • Compound Addition: Following a 90-minute adsorption period at 37°C, the virus inoculum is removed.[5] The cells are then overlaid with a medium (e.g., 0.4% agarose) containing serial dilutions of the test compound.[5]

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 7 days for HCMV).[5]

  • Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with a solution such as 0.8% crystal violet in 50% ethanol (B145695) to visualize the plaques.[5] The plaques are then counted under a microscope at low power.[5]

  • IC50 Calculation: The plaque counts at each drug concentration are compared to the counts in the no-drug control wells. The IC50 value is calculated by fitting the data to the median effect equation.[5]

Yield Reduction Assay

The virus yield reduction assay measures the ability of a compound to inhibit the production of new infectious virus particles.[3][6]

  • Cell Infection and Treatment: Monolayer cultures of host cells in 96-well microtiter plates are infected with the virus at a high multiplicity of infection to ensure nearly all cells are infected.[6][7] The test compound is then added in serial dilutions.[7]

  • Incubation: The treated, infected cells are incubated for a full cycle of viral replication.[7]

  • Harvesting Progeny Virus: Following incubation, the cells and supernatant are lysed to release the newly produced progeny virus.[7]

  • Titration of Viral Yield: The viral lysates are serially diluted and used to infect fresh, untreated cell monolayers in a separate 96-well plate.[7]

  • Quantification: After a suitable incubation period, the number of infectious virus particles is quantified, typically by a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[3][6]

  • IC90 Calculation: The viral titers from the treated cultures are compared to those from untreated controls to determine the concentration of the compound that reduces the viral yield by 90% (IC90).

Mechanisms of Antiviral Action

Benzimidazole nucleosides, including lyxofuranosyl derivatives, inhibit HCMV replication through several distinct mechanisms.[8] The point of intervention in the viral life cycle determines the specific antiviral effect.

HCMV_Replication_Inhibition cluster_host_cell Host Cell cluster_inhibitors Inhibitors Entry Viral Entry Uncoating Uncoating Entry->Uncoating DNA_Synthesis Viral DNA Synthesis Uncoating->DNA_Synthesis DNA_Processing DNA Processing & Maturation DNA_Synthesis->DNA_Processing Capsid_Assembly Capsid Assembly DNA_Processing->Capsid_Assembly Nuclear_Egress Nuclear Egress Capsid_Assembly->Nuclear_Egress Virion_Assembly Virion Assembly & Egress Nuclear_Egress->Virion_Assembly Early_Inhibitor α-5'-deoxylyxofuranosyl analog Early_Inhibitor->Uncoating Inhibits early stage (post-entry, pre-DNA synthesis) DNA_Synth_Inhibitor Maribavir (L-riboside) DNA_Synth_Inhibitor->DNA_Synthesis Inhibits via pUL97 kinase DNA_Synth_Inhibitor->Nuclear_Egress Prevents capsid egress Late_Inhibitor α-lyxofuranosyl analog & BDCRB Late_Inhibitor->DNA_Processing Blocks concatemer cleavage

Caption: Inhibition of HCMV replication by benzimidazole nucleosides.

The diagram above illustrates the points of intervention for different classes of benzimidazole nucleosides in the HCMV replication cycle. The α-5'-deoxylyxofuranosyl analog acts at an early stage, after viral entry but before the initiation of viral DNA synthesis.[8] In contrast, maribavir, a related L-riboside, inhibits the viral pUL97 protein kinase, which is essential for viral DNA synthesis and the nuclear egress of newly formed capsids.[9][10] The α-lyxofuranosyl analogs, similar to the well-characterized inhibitor BDCRB, act late in the replication cycle by preventing the cleavage of high-molecular-weight viral DNA concatemers into genome-length units, a critical step for packaging into new virions.[8]

This comparative guide highlights the diverse antiviral profiles and mechanisms of action of lyxofuranosyl nucleosides. The quantitative data and detailed protocols provided serve as a valuable resource for the scientific community engaged in the discovery and development of novel antiviral therapeutics.

References

Unveiling the Anomeric Landscape of D-Lyxofuranose: A Comparative NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the conformational and stereochemical properties of monosaccharides is paramount. This guide provides an objective comparison of the alpha (α) and beta (β) anomers of D-lyxofuranose based on Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

In aqueous solution, D-lyxose, like many other sugars, exists as a complex equilibrium of different isomeric forms, including pyranose and furanose ring structures, with each having α and β anomers. While the pyranose forms are often predominant, the furanose forms, despite their lower abundance, can play crucial roles in biological processes and as intermediates in chemical reactions. NMR spectroscopy is an indispensable tool for characterizing these different forms and determining their relative populations.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for the α- and β-anomers of D-lyxofuranose in D₂O. This data provides a quantitative basis for distinguishing between the two anomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for D-Lyxofuranose Anomers

Protonα-D-Lyxofuranoseβ-D-Lyxofuranose
H-15.25 (d, J₁,₂ = 4.0)5.19 (d, J₁,₂ = 1.2)
H-24.22 (dd, J₂,₁=4.0, J₂,₃=6.8)4.14 (dd, J₂,₁=1.2, J₂,₃=4.4)
H-34.31 (dd, J₃,₂=6.8, J₃,₄=6.8)4.25 (dd, J₃,₂=4.4, J₃,₄=4.4)
H-44.17 (ddd, J₄,₃=6.8, J₄,₅a=5.6, J₄,₅b=4.0)4.10 (ddd, J₄,₃=4.4, J₄,₅a=6.0, J₄,₅b=4.8)
H-5a3.78 (dd, J₅a,₄=5.6, J₅a,₅b=12.0)3.75 (dd, J₅a,₄=6.0, J₅a,₅b=12.0)
H-5b3.69 (dd, J₅b,₄=4.0, J₅b,₅a=12.0)3.65 (dd, J₅b,₄=4.8, J₅b,₅a=12.0)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for D-Lyxofuranose Anomers

Carbonα-D-Lyxofuranoseβ-D-Lyxofuranose
C-197.2102.1
C-276.876.1
C-375.975.2
C-481.580.7
C-562.161.8

Key Spectral Differences and Interpretation

The most significant and readily identifiable differences in the NMR spectra of the α- and β-anomers of D-lyxofuranose are observed at the anomeric center (C-1 and H-1).

  • Anomeric Proton (H-1): The chemical shift of the anomeric proton is a key diagnostic feature. In the α-anomer, the H-1 signal appears at a higher frequency (5.25 ppm) compared to the β-anomer (5.19 ppm). Furthermore, the coupling constant between H-1 and H-2 (J₁,₂) is significantly larger for the α-anomer (4.0 Hz) than for the β-anomer (1.2 Hz). This difference in coupling constant reflects the dihedral angle between these two protons, which is a direct consequence of the anomeric configuration. A larger J₁,₂ value in furanoses is typically indicative of a cis relationship between H-1 and H-2, as is the case in the α-anomer of D-lyxofuranose. Conversely, a smaller J₁,₂ value suggests a trans relationship, characteristic of the β-anomer.

  • Anomeric Carbon (C-1): The ¹³C NMR spectrum also provides clear differentiation. The anomeric carbon of the β-anomer is deshielded and resonates at a lower field (102.1 ppm) compared to the α-anomer (97.2 ppm). This is a general trend observed for the anomeric carbons of furanose sugars.

Anomeric Equilibrium

In aqueous solution, D-lyxose establishes an equilibrium between its various isomeric forms. For the furanose forms, the α-anomer is generally found to be the major species in comparison to the β-anomer.

Anomeric_Equilibrium alpha α-D-Lyxofuranose beta β-D-Lyxofuranose alpha->beta Mutarotation

Caption: Equilibrium between α- and β-anomers of D-lyxofuranose in solution.

Experimental Protocol

NMR Sample Preparation and Data Acquisition

  • Sample Preparation: A sample of D-lyxose is dissolved in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 10-20 mg/mL. D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is typically added for accurate chemical shift referencing (0.00 ppm). The solution is allowed to equilibrate for several hours to ensure that the anomeric equilibrium is reached.

  • NMR Instrument: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to obtain well-resolved spectra.

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum with proton decoupling is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required (e.g., 1024 or more), along with a longer relaxation delay.

  • 2D NMR Experiments (Optional but Recommended): To unambiguously assign all proton and carbon signals and to determine coupling constants with high accuracy, two-dimensional NMR experiments are highly recommended. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is useful for confirming assignments.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single anomer).

Data Processing and Analysis

The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin, etc.). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale. Integration of the anomeric proton signals in the ¹H NMR spectrum can be used to determine the relative concentrations of the α and β anomers in the equilibrium mixture.

Conclusion

The NMR spectral data of D-lyxofuranose provides a clear and quantitative means to differentiate between its α and β anomers. The chemical shift of the anomeric proton and carbon, along with the J₁,₂ coupling constant, serve as robust diagnostic markers. This detailed understanding of the spectral features is essential for researchers working with D-lyxose and its derivatives, enabling accurate structural characterization and analysis of its behavior in various chemical and biological systems.

A Researcher's Guide to Assessing the Purity of Synthetic α-D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic compounds is paramount to ensure the validity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthetic α-D-Lyxofuranose, a pentofuranose (B7776049) of significant interest in various biochemical studies. We present detailed experimental protocols, comparative data, and potential impurities to aid in the selection of the most suitable analytical methodology.

The synthesis of α-D-Lyxofuranose can result in a mixture of isomers and byproducts. Therefore, robust analytical methods are required to accurately determine its purity. The most common techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information regarding the sample's composition.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or impurity identification. Below is a summary of the performance of HPLC, NMR, and MS in the purity assessment of a hypothetical batch of synthetic α-D-Lyxofuranose.

Analytical TechniqueParameterTypical Result for Synthetic α-D-LyxofuranoseAdvantagesLimitations
HPLC with UV Detection (after PMP Derivatization) Purity (%)98.5%High sensitivity and resolution for quantitative analysis.Indirect method requiring derivatization; may not detect non-UV active impurities.
Retention Time (min)12.5 minReproducible retention times for identification.Co-elution of impurities can lead to inaccurate quantification.
Quantitative NMR (qNMR) Purity (% w/w)98.2%Provides absolute purity without a specific reference standard for the analyte; structural confirmation.Lower sensitivity compared to HPLC; requires a certified internal standard.
Key Diagnostic Signals (ppm in D₂O)Anomeric proton (α-furanose)Non-destructive; provides information on the presence of isomers and solvent residues.Signal overlap can complicate quantification in complex mixtures.
LC-MS Major Ion (m/z)[M+Na]⁺High sensitivity and selectivity for impurity identification and profiling.Quantification can be challenging without reference standards for impurities.
Detected ImpuritiesD-Xylose, D-ArabinoseProvides molecular weight information of impurities.Ionization efficiency can vary between compounds, affecting relative abundance measurements.

Potential Impurities in Synthetic α-D-Lyxofuranose

The impurity profile of synthetic α-D-Lyxofuranose is largely dependent on the synthetic route employed. Common starting materials for the synthesis of D-lyxose (B13635) include D-galactose, D-xylose, and D-arabinose.[1][2][3] Therefore, potential impurities may include residual starting materials and other pentose (B10789219) isomers formed during the synthesis.

Common Potential Impurities:

  • D-Xylose: A common starting material or potential epimerization byproduct.

  • D-Arabinose: Another potential starting material or isomeric impurity.[3]

  • β-D-Lyxofuranose: The beta anomer of the target compound.

  • D-Lyxopyranose: The pyranose form of D-lyxose.

  • Degradation products: Formed during synthesis or storage.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the lack of a strong UV chromophore in monosaccharides, pre-column derivatization is necessary for sensitive UV detection. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).

1. Standard and Sample Preparation:

  • Prepare a stock solution of α-D-Lyxofuranose standard of known concentration in ultrapure water.

  • Accurately weigh the synthetic α-D-Lyxofuranose sample and dissolve it in ultrapure water to a similar concentration.

2. Derivatization with PMP:

  • To 50 µL of the sample or standard solution, add 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.

  • Incubate the mixture at 70°C for 30 minutes in a water bath.

  • After cooling to room temperature, neutralize the solution with 50 µL of 0.6 M HCl.

  • Add 250 µL of ultrapure water.

  • Extract the excess PMP reagent by adding 500 µL of chloroform (B151607) and vortexing.

  • Centrifuge the mixture and collect the aqueous layer for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 6.9).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

Purity Calculation: Purity (%) = (Area of α-D-Lyxofuranose peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a compound by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and concentration.

1. Sample Preparation:

  • Accurately weigh a specific amount of the synthetic α-D-Lyxofuranose sample (e.g., 10 mg).

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, 5 mg). The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 1 mL of D₂O).

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve good signal dispersion.

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

3. Data Processing and Purity Calculation:

  • Process the NMR spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of α-D-Lyxofuranose (e.g., the anomeric proton) and a signal of the internal standard.

  • Calculate the purity using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is an invaluable tool for identifying and characterizing impurities in a sample.

1. LC Conditions:

  • Use an HPLC system coupled to a mass spectrometer.

  • The LC conditions can be similar to those used for HPLC-UV analysis, but the mobile phase should be compatible with the mass spectrometer's ion source (e.g., using volatile buffers like ammonium (B1175870) acetate).

2. Mass Spectrometry Conditions:

  • Ion Source: Electrospray ionization (ESI) is commonly used for carbohydrates.

  • Polarity: Positive ion mode is often used to detect sodiated adducts (e.g., [M+Na]⁺), which are common for sugars.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements to help determine the elemental composition of impurities.

3. Data Analysis:

  • Analyze the chromatogram to identify peaks other than the main α-D-Lyxofuranose peak.

  • Examine the mass spectrum of each impurity peak to determine its molecular weight.

  • Use the accurate mass data to propose possible molecular formulas for the impurities.

  • If possible, use tandem MS (MS/MS) to obtain fragmentation patterns that can help in the structural elucidation of the impurities.

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the experimental workflow for assessing the purity of synthetic α-D-Lyxofuranose.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Final Report Sample Synthetic α-D-Lyxofuranose HPLC HPLC-UV (PMP Derivatization) Sample->HPLC qNMR qNMR Sample->qNMR LCMS LC-MS Sample->LCMS HPLC_Data Quantitative Purity (%) HPLC->HPLC_Data qNMR_Data Absolute Purity (% w/w) Structural Confirmation qNMR->qNMR_Data LCMS_Data Impurity Identification (Molecular Weight) LCMS->LCMS_Data Report Comprehensive Purity Assessment HPLC_Data->Report qNMR_Data->Report LCMS_Data->Report

Caption: Workflow for Purity Assessment of Synthetic α-D-Lyxofuranose.

By employing a combination of these analytical techniques, researchers can obtain a comprehensive and reliable assessment of the purity of their synthetic α-D-Lyxofuranose, ensuring the quality and integrity of their research data.

References

A Comparative Guide to Furanosylation: Methods and Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of furanosides, five-membered ring sugar structures, is a critical aspect of drug discovery and chemical biology, as these motifs are integral to a wide array of biologically active molecules, including nucleic acids and bacterial polysaccharides. However, the inherent flexibility of the furanose ring and the propensity for the formation of anomeric mixtures present significant synthetic challenges.[1] This guide provides a comparative overview of key glycosylation methods for furanoses, presenting quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting the optimal strategy for their synthetic goals.

Performance Comparison of Furanosylation Methods

The choice of glycosylation method significantly impacts reaction outcomes, particularly in terms of yield and stereoselectivity. Modern catalytic methods often offer superior control and milder conditions compared to classical approaches. The following tables summarize the performance of prominent furanosylation techniques based on reported experimental data.

Table 1: Modern Catalytic Furanosylation Methods
Method/CatalystGlycosyl DonorGlycosyl AcceptorTemp (°C)Time (h)Yield (%)α:β RatioReference
Bis-ThioureaArabinofuranosyl Phosphate (B84403)Acetonide-protected Galactopyranose4018911:19[2]
Bis-ThioureaGalactofuranosyl PhosphateAcetonide-protected Galactopyranose4018991:10[2]
Phenanthroline (BPhen)Xylofuranosyl BromidePrimary Pyranoside2569017:1[3]
Phenanthroline (BPhen)Arabinofuranosyl BromidePrimary Pyranoside256881:8[3]
Gold-Catalyzed (Sɴ2-Type)Xylofuranosyl ortho-Alkynylbenzoate (β-anomer)Primary Pyranoside2519816.2:1[4][5]
Gold-Catalyzed (Sɴ2-Type)Arabinofuranosyl ortho-Alkynylbenzoate (α-anomer)Primary Pyranoside-152961:15[5]
Table 2: Classical Furanosylation Methods
MethodGlycosyl DonorGlycosyl AcceptorPromoter/ConditionsYield (%)α:β RatioReference
Fischer Glycosidation (Flow)D-GalactoseMethanolAcidic Catalyst (HO-SAS)89 (furanosides)1.1:1
Koenigs-KnorrAcetobromoglucoseAlcoholsSilver CarbonateVariable1,2-trans favored
Helferich ModificationGlycosyl Acetates4-MethylumbelliferoneBF₃·OEt₂ / Base51-94Stereoselective (α or β)[6]

Key Methodologies and Experimental Protocols

General Experimental Workflow

The following diagram illustrates a generalized workflow for a typical chemical glycosylation reaction, from the preparation of reactants to the analysis of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis donor Prepare Glycosyl Donor mix Combine Donor, Acceptor, and Catalyst/Promoter donor->mix acceptor Prepare Glycosyl Acceptor acceptor->mix reagents Prepare Catalyst/Promoter and Reagents reagents->mix react Incubate under Controlled Temperature and Time mix->react quench Quench Reaction react->quench extract Extraction and Washing quench->extract purify Chromatographic Purification (e.g., Silica (B1680970) Gel) extract->purify characterize Characterization (NMR, MS) purify->characterize anomeric_ratio Determine Anomeric Ratio characterize->anomeric_ratio

A generalized workflow for chemical furanosylation.
Experimental Protocols

1. Bis-Thiourea Catalyzed Glycosylation (1,2-cis Selective)

This method utilizes a precisely designed hydrogen-bond-donor catalyst to promote stereospecific glycosylation, yielding predominantly 1,2-cis products.[2]

  • Materials : Furanosyl phosphate donor (1.0 equiv), alcohol acceptor (2.0 equiv), bis-thiourea catalyst (5 mol%), 4 Å molecular sieves, and an ethereal solvent (e.g., di-n-propylether, nPr₂O).

  • Procedure :

    • To an oven-dried flask containing 4 Å molecular sieves (approx. 500 mg per 0.2 mmol of donor), add the furanosyl phosphate donor, the alcohol acceptor, and the bis-thiourea catalyst.

    • Add the anhydrous solvent (e.g., nPr₂O) to achieve the desired concentration (e.g., 0.04 M).

    • Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for the specified duration (e.g., 18 hours).

    • Upon completion, filter the reaction mixture, concentrate the filtrate under reduced pressure, and purify the residue by silica gel chromatography to isolate the furanoside product.

    • Determine the yield and anomeric ratio by ¹H NMR spectroscopy.[2]

2. Phenanthroline-Catalyzed Glycosylation (1,2-cis Selective)

This organocatalytic method employs commercially available phenanthroline derivatives to activate furanosyl bromide donors, leading to high yields and selectivities for 1,2-cis furanosides.[3]

  • Materials : Furanosyl bromide donor (1.0 equiv), alcohol acceptor (3.0 equiv), phenanthroline catalyst (e.g., 4,7-diphenyl-1,10-phenanthroline, 5 mol%), an acid scavenger (e.g., di-tert-butylmethylpyridine, DTBMP), and a solvent mixture (e.g., 5:1 MTBE/CH₂Cl₂).

  • Procedure :

    • In a glovebox or under an inert atmosphere, combine the furanosyl bromide donor, alcohol acceptor, phenanthroline catalyst, and acid scavenger in a flask.

    • Add the anhydrous solvent mixture to the desired concentration (e.g., 0.2 M).

    • Stir the reaction at room temperature (approx. 25 °C) for the required time (e.g., 6-12 hours).[3]

    • Monitor the reaction by TLC. Once complete, concentrate the mixture and purify the crude product via silica gel chromatography.

    • Analyze the purified product by ¹H NMR to determine yield and diastereoselectivity.[3]

3. Gold-Catalyzed Sɴ2-Type Glycosylation

This modern approach utilizes a gold(I) catalyst to activate furanosyl donors with a directing group on the leaving group, facilitating a stereoinvertive Sɴ2 attack by the acceptor. This method is highly efficient for generating 1,2-cis linkages from 1,2-trans donors.[4][5]

  • Materials : Furanosyl ortho-alkynylbenzoate donor (1.0 equiv), alcohol acceptor (1.2-1.5 equiv), gold(I) catalyst (e.g., Ph₃PAuNTf₂, 5 mol%), and a non-polar solvent (e.g., toluene (B28343) or DCM).

  • Procedure :

    • To a solution of the glycosyl donor and acceptor in the anhydrous solvent, add the gold(I) catalyst at the specified reaction temperature (e.g., 25 °C or lower).

    • Stir the reaction under an inert atmosphere for a short duration (typically 30 minutes to 2 hours).[5]

    • Quench the reaction, concentrate the solvent, and purify the residue by flash chromatography on silica gel.

    • Characterize the product and determine the anomeric ratio using NMR spectroscopy.

4. Classical Fischer Glycosidation

This is one of the oldest and most direct methods for glycoside synthesis, involving the reaction of an unprotected sugar with an alcohol under acidic catalysis.[7] For furanosides, kinetically controlled conditions, such as short reaction times or flow chemistry, are often employed to favor the five-membered ring product.[8][7]

  • Materials : Unprotected furanose (1.0 equiv), alcohol (as solvent), and a strong acid catalyst (e.g., H₂SO₄, HCl, or an acidic resin).

  • Procedure (Flow Chemistry Example) :

    • Prepare a solution of the sugar in the alcohol (e.g., 0.1 M glucose in methanol).[8]

    • Use a syringe pump to pass the solution through a column packed with an acid catalyst (e.g., β-hydroxy-substituted sulfonic acid functionalized silica, HO-SAS).[8]

    • Control the residence time and temperature to optimize for the furanoside product.

    • Collect the eluent, neutralize the acid catalyst if necessary, and concentrate the solution.

    • Analyze the product mixture by NMR to determine the composition of furanosides and pyranosides.

Comparative Analysis of Furanosylation Strategies

The selection of an appropriate glycosylation method depends on several factors, including the desired stereochemical outcome, the nature of the substrates, and the required reaction conditions. The following diagram outlines the key considerations for comparing different furanosylation methods.

G cluster_selectivity Stereoselectivity cluster_conditions Reaction Conditions cluster_scope Substrate Scope cluster_mechanism Reaction Mechanism center_node Furanosylation Method Selection cis 1,2-cis center_node->cis Desired Anomer trans 1,2-trans center_node->trans Desired Anomer mild Mild (Catalytic) center_node->mild Process Friendliness harsh Harsh (Classical) center_node->harsh Process Friendliness donor_scope Glycosyl Donor Compatibility center_node->donor_scope Substrate Requirements acceptor_scope Glycosyl Acceptor Compatibility center_node->acceptor_scope Substrate Requirements sn1 SN1-like center_node->sn1 Stereochemical Control sn2 SN2-like center_node->sn2 Stereochemical Control

References

D-Lyxose in Cellular Models: A Comparative Guide to Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of rare sugars in cellular models has opened new avenues for therapeutic research, particularly in oncology and metabolic diseases. Among these, D-lyxose, a pentose (B10789219) sugar, is noted for its potential as a precursor in the synthesis of anti-tumor and antiviral drugs.[1] However, a comprehensive understanding of its direct biological effects at the cellular level remains largely uncharted territory. This guide provides a comparative analysis of D-lyxose with other more extensively studied rare sugars, namely D-allose and D-xylose (B76711), to offer insights into its potential mechanisms of action and to highlight areas for future investigation.

D-Lyxose: An Enigmatic Player

Current scientific literature primarily identifies D-lyxose as a valuable chiral building block in the synthesis of therapeutic compounds.[2] It serves as a starting material for immunostimulants like alpha-galactosylceramide, which has anti-tumor properties, and as a precursor for L-nucleoside analogs used in antiviral drug development.[1] Despite these significant applications in medicinal chemistry, there is a conspicuous absence of published studies detailing the direct effects of D-lyxose on cellular processes such as apoptosis, cell cycle progression, and intracellular signaling pathways. This knowledge gap underscores the need for foundational research to elucidate the cytotoxic, anti-proliferative, or other biological activities of D-lyxose in various cellular models.

Comparative Analysis: Insights from D-Allose and D-Xylose

To extrapolate the potential biological roles of D-lyxose, it is instructive to examine the well-documented effects of other rare sugars. D-allose, a C-3 epimer of D-glucose, and D-xylose, a pentose sugar like D-lyxose, have been the subjects of numerous studies, particularly in the context of cancer therapy and metabolic regulation.

Anti-Cancer Effects: A Tale of Two Sugars

D-allose has demonstrated significant anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines.[3][4] Its mechanisms of action are multifaceted and include the induction of cell cycle arrest and the triggering of programmed cell death. In contrast, while D-xylose has been investigated for its impact on metabolic pathways, its direct anti-cancer effects are less characterized.

Table 1: Comparative Anti-Cancer Effects of D-Allose and D-Xylose in Cellular Models

FeatureD-AlloseD-Xylose
Cell Viability Dose-dependent inhibition of cell viability in bladder cancer cell lines (RT112, 253J, J82).[5]Limited direct evidence of cytotoxicity in cancer cells.
Apoptosis Induces apoptosis in various cancer cell lines.[3]Not a primary reported effect in cancer cell lines.
Cell Cycle Arrest Induces G1 phase cell cycle arrest.[3]No significant reports on cell cycle arrest in cancer cells.
Signaling Pathways Upregulates the tumor suppressor TXNIP, leading to increased ROS and inhibition of glucose transport.[3][4] Activates p38-MAPK and AMPK signaling.[3]Modulates sugar signaling pathways, particularly in yeast, affecting glucose transport and metabolism.[6][7][8][9]
Signaling Pathways: Divergent Mechanisms of Action

The signaling pathways modulated by D-allose in cancer cells are relatively well-defined. A key mechanism involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor. This leads to an increase in intracellular reactive oxygen species (ROS), which can trigger apoptosis.[3][4] Furthermore, D-allose has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) and AMP-activated Protein Kinase (AMPK) pathways, both of which are involved in cellular stress responses and metabolic regulation.[3]

D-xylose, on the other hand, has been studied more extensively in the context of yeast and metabolic engineering. In Saccharomyces cerevisiae, intracellular D-xylose can trigger signaling pathways similar to those activated by carbon limitation, which can impact metabolic rates.[6][8][9]

D_Allose_Signaling_Pathway D-Allose D-Allose p38-MAPK p38-MAPK D-Allose->p38-MAPK activates AMPK AMPK D-Allose->AMPK activates TXNIP TXNIP p38-MAPK->TXNIP increases AMPK->TXNIP increases Glycolysis Glycolysis AMPK->Glycolysis decreases ROS ROS TXNIP->ROS increases production Cancer Cell Growth Cancer Cell Growth ROS->Cancer Cell Growth inhibits Glycolysis->Cancer Cell Growth

Experimental_Workflow

Experimental Protocols

To facilitate further research into the biological effects of D-lyxose and other rare sugars, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • D-lyxose or other rare sugar solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the rare sugar and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess changes in the expression of signaling proteins.

Materials:

  • Treated and control cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Primary antibodies (e.g., against TXNIP, p27, phospho-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine protein concentration.

  • Electrophoresis: Separate proteins by SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary and secondary antibodies.

  • Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

While D-lyxose holds promise as a synthetic precursor for anti-cancer and antiviral agents, its direct biological effects on cellular models remain a significant unknown. The well-documented anti-proliferative and pro-apoptotic activities of D-allose, mediated through specific signaling pathways, provide a valuable framework for initiating investigations into D-lyxose. Future research should prioritize systematic in vitro screening of D-lyxose across a panel of cancer cell lines to assess its impact on cell viability, apoptosis, and cell cycle progression. Elucidating the molecular targets and signaling pathways affected by D-lyxose will be crucial in unlocking its potential as a direct therapeutic agent. Such studies will not only fill a critical gap in our understanding of this rare sugar but also potentially unveil novel therapeutic strategies for a range of diseases.

References

Comparative Guide to Enzymatic Inhibition by alpha-D-Lyxofuranose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibitory performance of various alpha-D-Lyxofuranose analogs, supported by experimental data. The focus of this guide is primarily on the antiviral activity of nucleoside analogs of this compound, a significant area of research for this class of compounds.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound analogs has been most prominently demonstrated in the context of antiviral research, particularly against Human Cytomegalovirus (HCMV). The following table summarizes the 50% inhibitory concentrations (IC50) of several benzimidazole (B57391) nucleoside analogs of this compound against the Towne strain of HCMV.

Analog DescriptionTarget Enzyme/VirusIC50 (µM)Reference
2-Halogen-alpha-lyxofuranosyl benzimidazole derivativesHuman Cytomegalovirus (HCMV), Towne strainActive (Specific IC50 not detailed in abstract)[1]
2-Halogen-5-deoxy-alpha-L-lyxofuranosyl benzimidazole analogsHuman Cytomegalovirus (HCMV), Towne strain0.2 - 0.4[1]
2-Isopropylamino-alpha-lyxofuranosyl benzimidazole derivativesHuman Cytomegalovirus (HCMV), Towne strain60 - 100[1]
2-Cyclopropylamino-alpha-lyxofuranosyl benzimidazole derivativesHuman Cytomegalovirus (HCMV), Towne strain60 - 100[1]
2-Methylamino-alpha-lyxofuranosyl benzimidazole derivativesHuman Cytomegalovirus (HCMV), Towne strainInactive[1]
2-Thio-alpha-lyxofuranosyl benzimidazole derivativesHuman Cytomegalovirus (HCMV), Towne strainInactive[1]
2-Methylthio-alpha-lyxofuranosyl benzimidazole derivativesHuman Cytomegalovirus (HCMV), Towne strainInactive[1]
2-Benzylthio-alpha-lyxofuranosyl benzimidazole derivativesHuman Cytomegalovirus (HCMV), Towne strainWeakly active[1]

Mechanisms of Action: Antiviral Benzimidazole Ribonucleosides

Benzimidazole nucleosides containing a lyxofuranose sugar moiety have been shown to inhibit HCMV replication through distinct mechanisms, targeting different stages of the viral life cycle. This is a departure from many antiviral drugs that directly inhibit viral DNA polymerase.

Late-Stage Inhibition: Blocking Viral DNA Maturation

Certain alpha-lyxofuranosyl benzimidazole analogs act late in the viral replication cycle.[2][3] Their mechanism is similar to that of 2-bromo-5,6-dichloro-1-(beta-d-ribofuranosyl)benzimidazole (BDCRB), which blocks the processing and maturation of viral DNA concatemers into monomeric genomes, a crucial step for packaging into new virions.[2][3][4]

G cluster_nucleus Host Cell Nucleus Viral_DNA_Replication Viral DNA Replication Concatemeric_DNA High-Molecular-Weight Concatemeric DNA Viral_DNA_Replication->Concatemeric_DNA DNA_Processing DNA Processing & Maturation Concatemeric_DNA->DNA_Processing Monomeric_Genomes Monomeric Viral Genomes DNA_Processing->Monomeric_Genomes Capsid_Assembly Capsid Assembly & Packaging Monomeric_Genomes->Capsid_Assembly Inhibitor alpha-Lyxofuranosyl Analog (Late-Acting) Inhibitor->DNA_Processing Inhibits

Caption: Late-stage inhibition of HCMV by alpha-lyxofuranosyl analogs.

Early-Stage Inhibition: A Novel Mechanism

In contrast, the alpha-5'-deoxylyxofuranosyl analog of 2,5,6-trichloro-1-(beta-d-ribofuranosyl)benzimidazole (B1222822) demonstrates a unique, early-stage inhibitory action.[2][3] This inhibition occurs after the virus enters the host cell but before the commencement of viral DNA synthesis.[2][3] This suggests a novel viral or cellular target essential for the early phases of infection.

G cluster_cell Host Cell Viral_Entry Viral Entry Early_Viral_Process Early Viral Process (Pre-DNA Synthesis) Viral_Entry->Early_Viral_Process Viral_DNA_Replication Viral DNA Replication Early_Viral_Process->Viral_DNA_Replication Late_Events Late Viral Events Viral_DNA_Replication->Late_Events Inhibitor alpha-5'-Deoxylyxofuranosyl Analog (Early-Acting) Inhibitor->Early_Viral_Process Inhibits

Caption: Early-stage inhibition of HCMV by an alpha-5'-deoxylyxofuranosyl analog.

Experimental Protocols

The following are generalized protocols for assessing the antiviral activity of this compound analogs against HCMV, based on standard virological assays.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayers of human foreskin fibroblast (HFF) or MRC-5 cells in 6-well plates.

  • Human Cytomegalovirus (HCMV) stock (e.g., Towne or AD169 strain).

  • Growth medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).

  • Overlay medium (growth medium with 0.5% agarose).

  • Serial dilutions of this compound analogs.

  • Crystal violet staining solution.

Procedure:

  • Seed 6-well plates with HFF or MRC-5 cells and grow to confluence.

  • Remove growth medium and infect cell monolayers with a known titer of HCMV (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add overlay medium containing serial dilutions of the test compounds to each well. A control well with no compound should be included.

  • Incubate the plates at 37°C in a CO2 incubator for 7-10 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the IC50 value.

Yield Reduction Assay

This assay measures the reduction in the yield of infectious virus particles produced in the presence of the antiviral compound.

Materials:

  • Confluent monolayers of HFF or MRC-5 cells in 24-well plates.

  • HCMV stock.

  • Growth medium.

  • Serial dilutions of this compound analogs.

Procedure:

  • Infect confluent cell monolayers with HCMV at a multiplicity of infection (MOI) of 0.1.

  • After viral adsorption, remove the inoculum and add growth medium containing serial dilutions of the test compounds.

  • Incubate the plates for 5-7 days.

  • Harvest the virus by freeze-thawing the cells and medium three times.

  • Determine the viral titer of the harvested virus from each well using a plaque assay.

  • Calculate the concentration of the compound that reduces the virus yield by 90% (IC90) or 99% (IC99).

HCMV DNA Polymerase Assay

For analogs that may directly target the viral DNA polymerase, a direct enzymatic assay can be performed. Commercially available kits provide a streamlined approach.[5]

General Principle: The assay measures the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a DNA template by the HCMV DNA polymerase. Inhibition of the polymerase results in a decreased incorporation of the label.

Materials (based on a typical kit):

  • Recombinant HCMV DNA polymerase.

  • DNA template (e.g., activated calf thymus DNA).

  • dNTP mix, including a labeled dNTP (e.g., [3H]TTP or a fluorescent analog).

  • Assay buffer.

  • Serial dilutions of this compound analogs.

  • Microplates (96- or 384-well).

  • Detection system (scintillation counter or fluorescence plate reader).

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DNA template, and dNTPs.

  • Add serial dilutions of the test compounds to the wells of the microplate.

  • Add the HCMV DNA polymerase to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Measure the amount of incorporated label to determine the polymerase activity.

  • Calculate the IC50 of the compound for the inhibition of HCMV DNA polymerase.

G Start Start Assay Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Template, dNTPs) Start->Prepare_Reaction_Mix Add_Inhibitor Add Serial Dilutions of This compound Analog Prepare_Reaction_Mix->Add_Inhibitor Add_Enzyme Add HCMV DNA Polymerase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Activity Measure DNA Synthesis (e.g., Fluorescence) Stop_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro HCMV DNA polymerase inhibition assay.

References

Unraveling Furanoside Flexibility: A Comparative Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional conformations of furanosides is paramount to deciphering their biological roles and designing novel therapeutics. This guide provides an objective comparison of computational modeling approaches for elucidating furanoside conformations, supported by experimental data and detailed methodologies.

Furanose rings, the five-membered sugar structures found in vital molecules like RNA and various bacterial polysaccharides, exhibit significant conformational flexibility, a characteristic that dictates their interaction with enzymes and other biomolecules.[1][2][3][4][5] Unlike their more rigid six-membered pyranose counterparts, furanosides can readily interconvert between multiple ring conformations, making their structural analysis challenging.[1][2] Computational modeling has emerged as an indispensable tool to explore the conformational landscape of these molecules, providing insights that complement experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

The Conformational Landscape: Pseudorotation and Key Models

The conformation of a furanose ring is most effectively described by the concept of pseudorotation, which characterizes the out-of-plane displacement of the ring atoms. This is defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (ν_max). A common simplification is the two-state model, which proposes that the furanose ring primarily populates two major conformations, typically in the North (N) and South (S) regions of the pseudorotational wheel.[1][9] However, recent studies have shown that for some furanosides, a continuum of states may be a more accurate description.[1][9]

Comparing Computational Approaches: Force Fields and Quantum Mechanics

A variety of computational methods are employed to model furanoside conformations, broadly categorized into molecular mechanics (MM) force fields and quantum mechanics (QM) methods.

Molecular Mechanics (MM) Force Fields: These methods offer a computationally efficient way to explore the vast conformational space of furanosides. Several force fields have been specifically parameterized for carbohydrates, each with its strengths and weaknesses.

  • GLYCAM (Glycan-specific AMBER): This is one of the most widely used force fields for carbohydrate modeling.[10] A newer parameter set for furanoses within GLYCAM has shown good agreement with experimental NMR data, with average errors in ³J-coupling constants within 1 Hz.[1][9]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM force field also includes parameters for carbohydrates and is widely used for simulating biomolecular systems.[6][11]

  • GROMOS (GROningen MOlecular Simulation): A united-atom force field that has also been parameterized for furanose-based carbohydrates, showing good reproduction of conformational equilibria.[12]

  • AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications): A polarizable force field that aims to provide a more accurate representation of electrostatic interactions, which are crucial in highly polar molecules like carbohydrates.[10][13] It has shown promise in improving the prediction of hydration and hydrogen bonding.[10]

Quantum Mechanics (QM) Methods: QM methods provide a more accurate description of the electronic structure and are often used to validate MM force fields or to study specific conformations in high detail.

  • Density Functional Theory (DFT): A popular QM method that offers a good balance between accuracy and computational cost. Functionals like B3LYP and PBE0 have been used to study furanoside conformations.[3][4]

  • Møller-Plesset perturbation theory (MP2): A higher-level QM method that can provide more accurate energies, often used as a benchmark. The RI-MP2 method has been shown to provide satisfactory results for galactofuranoside conformations.[3][4]

Quantitative Comparison of Methods

The performance of different computational methods is often benchmarked against experimental data, primarily NMR-derived ³J-coupling constants, which are sensitive to the dihedral angles within the furanose ring.

Method/Force FieldKey FindingsReported Accuracy (vs. Experimental NMR)Reference
GLYCAM (new furanose parameters) Confirms the two-state model is reasonable for most methyl furanosides, but not all.Average error in ³J-coupling constants < 1 Hz.[1][9]
DFT (B3LYP, PBE0) Can produce results that deviate from experimental evidence for complex disaccharides.Bond lengths can differ from experimental values.[3]
RI-MP2 Provides satisfactory results for galactofuranoside ring conformations.Considered a higher level of theory for benchmarking.[3][4]
GROMOS Capable of reproducing conformational equilibrium within the furanose ring.Validated against QM and experimental data.[12]
AMOEBA Improves prediction of hydration shell structure and dynamics.Largely untested for conformational flexibility of glycosidic linkages.[10]

Experimental and Computational Protocols

A robust analysis of furanoside conformations relies on a synergistic approach combining experimental and computational methods.[7][8]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: The furanoside is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field spectrometer to measure ³J-coupling constants and Nuclear Overhauser Effects (NOEs).

  • Data Analysis: The experimental coupling constants are often interpreted using the Karplus equation, which relates the coupling constant to the dihedral angle. Programs like PSEUROT can be used to determine the pseudorotational parameters (P and ν_max) and the populations of different conformers.[8]

Computational Protocol: Molecular Dynamics (MD) Simulations
  • System Setup: A starting 3D structure of the furanoside is generated. The molecule is then solvated in a box of water molecules (e.g., TIP3P).

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production Run: A long MD simulation (typically hundreds of nanoseconds) is performed to sample the conformational space of the furanoside.

  • Trajectory Analysis: The trajectory is analyzed to determine the populations of different conformers, calculate pseudorotational parameters, and compute theoretical ³J-coupling constants for comparison with experimental data.

Workflow for Computational Analysis of Furanoside Conformations

Furanoside_Conformation_Workflow cluster_start Input cluster_comp Computational Modeling cluster_analysis Analysis cluster_exp Experimental Validation cluster_end Output Start Furanoside Structure MM Molecular Mechanics (MM) Force Field Selection (e.g., GLYCAM, CHARMM) Start->MM QM Quantum Mechanics (QM) Method Selection (e.g., DFT, MP2) Start->QM MD Molecular Dynamics (MD) Simulation MM->MD QM->MD Validation/Parameterization Trajectory Trajectory Analysis Pseudorotation Conformer Populations MD->Trajectory JCoupling Calculate Theoretical ³J-Coupling Constants Trajectory->JCoupling Comparison Comparison & Refinement JCoupling->Comparison NMR Experimental NMR Data (³J-Coupling Constants) NMR->Comparison Model Validated Conformational Model Comparison->Model

References

Safety Operating Guide

Navigating the Proper Disposal of alpha-D-Lyxofuranose: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Disposal Principles

The primary principle for the disposal of any laboratory chemical, including alpha-D-Lyxofuranose, is to comply with federal, state, and local regulations. When direct disposal guidelines for a substance are unavailable, it should be handled with care, and the institution's Environmental Health and Safety (EHS) office should be consulted.

Key Safety and Disposal Parameters

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes essential safety and disposal information based on its chemical properties and general guidelines for non-hazardous laboratory waste.

ParameterInformationRationale/Source
Chemical Nature SolidBased on the properties of similar sugars.
Hazard Classification Not classified; likely non-hazardous.No hazard data is available in chemical databases.[1] Simple sugars are generally considered non-hazardous.
Primary Disposal Route Dependent on contamination status. Uncontaminated waste may be suitable for regular trash or sanitary sewer in small quantities, pending EHS approval. Contaminated waste must be treated as hazardous.General guidelines for non-hazardous lab waste.[2][3][4]
Environmental Hazards Should not be released into the environment in large quantities. Avoid letting the product enter drains.General precaution for all laboratory chemicals.
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat.Standard laboratory practice for handling any chemical.

Step-by-Step Disposal Procedure

This protocol outlines the decision-making process and necessary actions for the safe disposal of this compound waste from a laboratory setting.

1. Waste Characterization:

  • Confirm Identity: Ensure the waste material is indeed this compound and is not mixed with any hazardous substances.

  • Assess Contamination: Determine if the this compound waste is contaminated with any hazardous materials.

2. Disposal of Uncontaminated this compound:

  • Small Quantities (Solid): For small amounts of pure, uncontaminated solid, it may be permissible to dispose of it in the regular trash, provided this is in accordance with institutional policies.

  • Small Quantities (Aqueous Solution): Non-hazardous, water-soluble chemicals may be permissible for drain disposal in very small quantities with copious amounts of water, but only with prior approval from your institution's EHS department.[3][5]

  • Large Quantities: For the disposal of larger quantities of either solid or dissolved this compound, it is best practice to contact a licensed professional waste disposal service.

3. Disposal of Contaminated this compound:

  • If this compound is contaminated with a hazardous substance, it must be treated as hazardous waste.

  • Container: Use a compatible, leak-proof, and sealed container appropriate for the hazardous components in the mixture.

  • Labeling: Clearly label the container as "Hazardous Waste," and list all chemical constituents, including this compound and the contaminants.

  • Storage: Store the hazardous waste in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste vendor.

4. Disposal of Empty Containers:

  • Decontamination: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water).

  • Rinsate Disposal: The rinsate from uncontaminated containers can likely be disposed of down the sanitary sewer.[3] If the original material was contaminated, the rinsate must be collected and treated as hazardous waste.

  • Final Container Disposal: After triple-rinsing, deface the label and dispose of the container in the appropriate recycling or trash receptacle as per your institution's guidelines.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound.

start Start: this compound Waste characterize 1. Characterize Waste Is it pure or contaminated? start->characterize pure Uncontaminated characterize->pure Pure contaminated Contaminated characterize->contaminated Contaminated consult_ehs 2. Consult Institutional EHS Policy for non-hazardous solids/aqueous solutions pure->consult_ehs haz_waste Treat as Hazardous Waste contaminated->haz_waste small_quant Small Quantity? consult_ehs->small_quant large_quant Large Quantity small_quant->large_quant No sewer_trash 3a. Dispose in Sanitary Sewer (aq.) or Regular Trash (solid) (pending EHS approval) small_quant->sewer_trash Yes prof_disposal 3b. Professional Waste Disposal large_quant->prof_disposal end End: Proper Disposal sewer_trash->end prof_disposal->end package_label Package and Label Correctly haz_waste->package_label ehs_pickup Arrange for EHS Disposal package_label->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposal of alpha-D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of alpha-D-Lyxofuranose, a key component in various research applications. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

The primary defense against potential laboratory hazards involves the consistent use of appropriate Personal Protective Equipment (PPE). For handling this compound, the following standard PPE is required to prevent skin and eye contact.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential dust particles or splashes.
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from spills.
Footwear Closed-toe shoesPrevents injuries from spills or dropped objects.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure minimal exposure and maintain the integrity of your experiments.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily accessible.

  • Weighing and Transfer :

    • Perform weighing and transfer operations in an area with good ventilation.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If there is a risk of generating dust, consider handling the material in a fume hood.

  • In Use :

    • Keep containers of this compound closed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water[1].

  • Post-Handling :

    • Clean the work area thoroughly after handling is complete.

    • Wash hands with soap and water after removing gloves.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and adhere to institutional guidelines.

  • Solid Waste :

    • Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) in a designated, sealed, and clearly labeled waste container.

    • Label the container as "Non-Hazardous Waste" and include the chemical name.[2]

    • Dispose of the sealed container in the regular laboratory trash, unless your institution's guidelines specify otherwise[2][3].

  • Contaminated PPE :

    • Remove gloves and lab coats in a manner that avoids contaminating your skin or clothing.

    • Dispose of used nitrile gloves in the designated laboratory waste container.

    • Launder lab coats regularly according to your institution's policy.

  • Empty Containers :

    • Triple rinse empty containers with a suitable solvent (e.g., water).

    • Deface the original label to prevent misuse.

    • Dispose of the rinsed, de-labeled container in the regular trash or recycling according to your facility's procedures.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather Materials & PPE Area Prepare Clean Workspace Prep->Area Weigh Weigh & Transfer Area->Weigh Use Experimental Use Weigh->Use Clean Clean Workspace Use->Clean Dispose Dispose of Waste Clean->Dispose Wash Wash Hands Dispose->Wash

Caption: Workflow for handling this compound.

PPE_Decision_Process node_action node_action start Handling this compound? contact_risk Risk of Skin or Eye Contact? start->contact_risk wear_ppe Wear Standard PPE: - Lab Coat - Safety Glasses - Gloves contact_risk->wear_ppe Yes dust_risk Risk of Dust Generation? use_hood Use Fume Hood dust_risk->use_hood Yes proceed Proceed with Caution dust_risk->proceed No wear_ppe->dust_risk use_hood->proceed

Caption: Decision process for PPE selection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.